3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
Description
Properties
IUPAC Name |
3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S2/c1-3-5-4(2)7(9(13)14)16-10(5)15-6(3)8(11)12/h1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARLNIWLMPUVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=C(S2)C(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381115 | |
| Record name | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-55-8 | |
| Record name | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175202-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (CAS: 175202-55-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information on its synthesis, physicochemical properties, and the biological activities of structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic and material science potential of this thieno[2,3-b]thiophene derivative.
Chemical Identity and Physicochemical Properties
This compound is a rigid, planar molecule built upon a fused thiophene ring system. The presence of two carboxylic acid groups and two methyl groups at specific positions dictates its chemical reactivity and potential for intermolecular interactions.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 175202-55-8 | [1][2][3] |
| Molecular Formula | C₁₀H₈O₄S₂ | [2][3] |
| Molecular Weight | 256.3 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room temperature, in a dry and dark place | [1] |
Table 2: Predicted and Reported Physicochemical Data
| Property | Value | Notes |
| Melting Point | >360 °C | [4] |
| Boiling Point | 538 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.6 g/cm³ (Predicted) | [4] |
| Flash Point | 279.2 °C (Predicted) | [4] |
| Vapor Pressure | 2.08E-12 mmHg at 25°C (Predicted) | [4] |
| pKa | Not available | Data not found in literature. |
| Solubility | Not available | Expected to be soluble in polar organic solvents. |
Synthesis and Experimental Protocols
A direct, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of its diethyl ester precursor, diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, has been described. Therefore, a plausible synthetic route to the target dicarboxylic acid is through the hydrolysis of this ester.
Proposed Synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
The synthesis of the thieno[2,3-b]thiophene core generally involves the reaction of a substituted thiophene with appropriate reagents to form the fused ring system.
Caption: Proposed synthetic pathway to the diethyl ester precursor.
Experimental Protocol (Inferred):
-
Diazotization: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) at low temperatures (0-5 °C) to form an intermediate diazonium salt.
-
Cyclization: The diazonium salt is then subjected to a cyclization reaction, potentially with a copper catalyst, to yield the fused thieno[2,3-b]thiophene ring system.
-
Purification: The resulting diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate can be purified using standard techniques such as column chromatography or recrystallization.
Proposed Hydrolysis to this compound
The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a standard organic transformation.
Caption: Proposed hydrolysis of the diethyl ester to the target dicarboxylic acid.
Experimental Protocol (General):
-
Saponification: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). An excess of an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.
-
Reaction: The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester groups (typically monitored by thin-layer chromatography).
-
Acidification: After cooling to room temperature, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) until the pH is acidic.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent.
Spectral and Characterization Data
Table 3: Spectral Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (CAS: not specified) [5]
| Data Type | Spectral Features |
| ¹H-NMR (400 MHz, CDCl₃) | δ 2.69 (s, 6H, CH₃) |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 14.8 (2 CH₃), 108.5 (2 C-Ar), 113.3 (2 CN), 134.1 (C-Ar), 143.1 (2 C-Ar), 150.8 (C-Ar) |
| IR (KBr, cm⁻¹) | 2964, 2213 |
It is anticipated that the ¹H-NMR spectrum of the dicarboxylic acid would show a singlet for the two equivalent methyl groups and a broad singlet for the carboxylic acid protons. The ¹³C-NMR spectrum would show characteristic peaks for the carboxylic acid carbons in addition to the signals for the aromatic and methyl carbons. The IR spectrum would be dominated by a broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid.
Potential Biological Activities and Applications in Drug Discovery
Direct biological studies on this compound have not been identified in the current literature search. However, the thieno[2,3-b]thiophene scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] This suggests that the target compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
Reported Activities of Thieno[2,3-b]thiophene Derivatives
-
Anticancer Activity: Various derivatives of the thieno[2,3-b]thiophene core have shown potent cytotoxic effects against several cancer cell lines.[8] Some compounds have demonstrated inhibitory activity against tyrosine kinases, which are crucial in cancer cell signaling.[9]
-
Enzyme Inhibition: Thieno[2,3-b]thiophene-based compounds have been identified as potent inhibitors of enzymes such as β-glucuronidase and α-glucosidase.[8][10]
The rigid, planar structure of the thieno[2,3-b]thiophene core allows it to effectively interact with the active sites of various enzymes and receptors. The dicarboxylic acid functionality of the target compound provides two points for further chemical modification, enabling the generation of a library of derivatives for biological screening.
Proposed Drug Discovery Workflow
The dicarboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, which can then be used in further synthetic transformations to create a diverse library of compounds for biological evaluation.
Caption: Conceptual workflow for drug discovery using the target compound.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Based on the known reactivity of its functional groups and the established biological importance of the thieno[2,3-b]thiophene scaffold, this compound represents a valuable starting point for the development of novel therapeutic agents and functional materials. Further research is warranted to fully elucidate its synthesis, characterize its properties, and explore its potential in various scientific and industrial applications. This technical guide serves as a starting point for such endeavors by consolidating the currently available information and highlighting areas for future investigation.
References
- 1. This compound | 175202-55-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 175202-55-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(175202-55-8) 1H NMR spectrum [chemicalbook.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid, a heterocyclic organic compound with significant potential in materials science and medicinal chemistry. This document details its chemical and physical characteristics, provides a likely experimental protocol for its synthesis, and explores its applications, particularly as a building block for advanced materials.
Core Properties and Data
This compound is a rigid, planar molecule featuring a fused thieno[2,3-b]thiophene core functionalized with two carboxylic acid groups and two methyl groups. This structure imparts thermal stability and specific electronic properties, making it a valuable ligand in coordination chemistry and a monomer for specialty polymers.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 175202-55-8 | [1][2] |
| Molecular Formula | C₁₀H₈O₄S₂ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | >360 °C | [3] |
| Boiling Point | 538 °C at 760 mmHg | [3] |
| Density | 1.6 g/cm³ | [3] |
| Flash Point | 279.2 °C | [3] |
| Vapor Pressure | 2.08E-12 mmHg at 25°C | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [1] |
Experimental Protocols
Synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile
The synthesis of the dinitrile precursor follows procedures described in the literature.[4] This provides a viable starting material for obtaining the target dicarboxylic acid.
Experimental Workflow for Dinitrile Synthesis
Caption: Synthetic workflow for the dinitrile precursor.
Hydrolysis to this compound (Proposed)
The conversion of the dinitrile to the dicarboxylic acid can be achieved through acidic or basic hydrolysis. A typical procedure would involve refluxing the dinitrile in a strong acid, such as concentrated hydrochloric acid or sulfuric acid, or a strong base like sodium hydroxide, followed by acidification.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile in a solution of 10-20% aqueous sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Workup: Cool the reaction mixture to room temperature. If any solid is present, filter it off.
-
Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be performed for further purification.
Characterization
The successful synthesis of the dicarboxylic acid would be confirmed by standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹. The characteristic nitrile (C≡N) peak from the starting material at approximately 2213 cm⁻¹ should be absent.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would likely show a singlet for the two equivalent methyl groups and a broad singlet for the acidic protons of the carboxylic acids.
-
¹³C NMR: The spectrum would show signals for the methyl carbons, the aromatic carbons of the thieno[2,3-b]thiophene core, and a characteristic signal for the carboxylic acid carbonyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the dicarboxylic acid (256.30 g/mol ).
Applications in Materials Science
This compound has demonstrated its utility as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs).[5] The rigid and planar structure of the thieno[2,3-b]thiophene core, combined with the bidentate coordinating carboxylate groups, allows for the construction of porous, crystalline materials with potential applications in:
-
Gas Storage and Separation: The defined pore structures of MOFs can be tailored for the selective adsorption of gases.
-
Sensing: MOFs incorporating this linker have shown sensing properties towards nitrobenzene, acetone, and Cu²⁺ ions.[5]
-
Magnetism: Lanthanide-based MOFs using this linker have exhibited interesting magnetic properties, including slow magnetic relaxation.[5]
Logical Relationship for MOF Synthesis
Caption: Formation of functional MOFs.
Potential in Drug Development
While there is no specific data on the biological activity of this compound, the broader class of thieno[2,3-b]thiophene derivatives has been investigated for various therapeutic applications. These compounds are known to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Of particular interest is the potential for thieno[2,3-b]thiophene derivatives to act as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The planar, aromatic structure of the thieno[2,3-b]thiophene core can serve as a scaffold for designing molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.
Hypothetical Signaling Pathway Inhibition
Caption: Potential kinase inhibition by thieno[2,3-b]thiophene derivatives.
Conclusion
This compound is a versatile chemical building block with established applications in materials science and potential for exploration in drug discovery. Its rigid structure and functional groups make it an attractive component for the design of novel materials with tailored properties. Further research into its biological activities could unveil new therapeutic avenues for this class of compounds.
References
Spectroscopic and Synthetic Insights into 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted and Comparative NMR Spectral Data
Due to the absence of directly published NMR data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid, the following tables present a combination of experimental data for the analogous 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile and predicted values for the target dicarboxylic acid. These predictions are based on established substituent effects on chemical shifts in thiophene-based systems.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile[1] | CDCl₃ | 2.69 | singlet | 6H | 2 x CH₃ |
| This compound (Predicted) | DMSO-d₆ | ~2.7-2.8 | singlet | 6H | 2 x CH₃ |
| ~13.0-14.0 | broad singlet | 2H | 2 x COOH |
Note: The chemical shift of the carboxylic acid protons is highly dependent on solvent and concentration.
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile[1] | CDCl₃ | 14.8 | 2 x CH₃ |
| 108.5 | C2, C5 (carbons attached to CN) | ||
| 113.3 | 2 x CN | ||
| 134.1 | C3a or C6a (bridgehead carbons) | ||
| 143.1 | C3, C4 (carbons attached to CH₃) | ||
| 150.8 | C3a or C6a (bridgehead carbons) | ||
| This compound (Predicted) | DMSO-d₆ | ~15 | 2 x CH₃ |
| ~125-130 | C2, C5 (carbons attached to COOH) | ||
| ~135-140 | C3a, C6a (bridgehead carbons) | ||
| ~145-150 | C3, C4 (carbons attached to CH₃) | ||
| ~165-170 | 2 x COOH |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a plausible synthetic route can be inferred from the synthesis of its dinitrile and diethyl ester derivatives.
Proposed Synthesis of this compound
The synthesis would likely proceed through the following key steps:
-
Synthesis of a suitable thiophene precursor: This could involve the preparation of a 3,4-disubstituted thiophene with appropriate functional groups at the 2 and 5 positions that can be converted to the second thiophene ring.
-
Ring closure to form the thieno[2,3-b]thiophene core: A common method involves the reaction of a 2,5-dihalo-3,4-disubstituted thiophene with a reagent that can form the fused thiophene ring.
-
Introduction of the carboxylic acid functionalities: This is typically achieved by the hydrolysis of precursor functional groups such as nitriles or esters.
A potential synthetic pathway is outlined in the diagram below.
Visualizations
Logical Flow of NMR Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the ¹H and ¹³C NMR spectra of this compound.
Caption: Logical workflow for the interpretation of ¹H and ¹³C NMR spectra.
Proposed Synthetic Pathway
This diagram illustrates a potential synthetic route to the target molecule, starting from the known diethyl ester derivative.
Caption: Proposed synthetic route via hydrolysis of the diethyl ester.
References
In-depth Technical Guide on the Crystal Structure of Dimethylated Thienothiophene Dicarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the crystal structure and synthesis of dimethylated thienothiophene dicarboxylic acid analogs. Due to the limited availability of public crystallographic data for the specific dimethyl ester, this report focuses on the closely related and structurally significant diethyl ester, diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate , and another relevant derivative, dimethyl 3-(((2,5-dimethoxyphenyl)(methoxy)methyl)thio)thiophene-2,5-dicarboxylate . This document presents comprehensive crystallographic data, detailed experimental protocols for synthesis and crystallization, and a visual representation of the synthetic workflow. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Introduction
Thienothiophene derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific fields due to their unique electronic and structural properties. Their rigid, planar backbone and electron-rich nature make them promising candidates for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In the realm of medicinal chemistry, the thienothiophene scaffold is recognized as a privileged structure, appearing in a range of biologically active molecules.
The addition of methyl and carboxylic acid functional groups to the thienothiophene core allows for fine-tuning of the molecule's solubility, electronic properties, and potential for intermolecular interactions, such as hydrogen bonding. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, polymorphism screening, and the development of novel materials with tailored properties. This guide provides an in-depth look at the crystal structure of key dimethylated thienothiophene dicarboxylic acid analogs, offering valuable insights for further research and development.
Crystal Structure Analysis
While a definitive crystal structure for dimethylated thienothiophene dicarboxylic acid was not publicly available at the time of this report, we present a detailed analysis of two closely related structures obtained from the Cambridge Crystallographic Data Centre (CCDC). These analogs provide critical insights into the likely packing motifs and molecular geometry of the target compound.
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (CCDC 902283)
This diethyl ester analog is structurally very similar to the dimethylated target, with the primary difference being the ethyl groups on the carboxylates. The crystallographic data reveals a planar thienothiophene core with the ethyl ester groups oriented out of the plane.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₆O₄S₂ |
| Formula Weight | 312.40 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.234(3) |
| b (Å) | 10.456(4) |
| c (Å) | 8.684(3) |
| α (°) | 90 |
| β (°) | 100.98(3) |
| γ (°) | 90 |
| Volume (ų) | 733.4(5) |
| Z | 2 |
| Calculated Density (Mg/m³) | 1.415 |
| Absorption Coefficient (mm⁻¹) | 0.380 |
| F(000) | 328 |
| Bond | Length (Å) | Angle | Angle (°) |
| S(1)-C(2) | 1.721(3) | C(5)-S(1)-C(2) | 91.52(14) |
| S(1)-C(5) | 1.736(3) | C(3A)-S(1A)-C(2) | 91.8(2) |
| C(2)-C(3) | 1.380(5) | C(2)-C(3)-C(3A) | 113.3(2) |
| C(3)-C(3A) | 1.439(4) | C(4)-C(3A)-C(3) | 113.3(2) |
| C(4)-C(5) | 1.378(5) | C(5)-C(4)-C(3A) | 113.4(2) |
| C(2)-C(6) | 1.472(5) | S(1)-C(5)-C(4) | 111.7(2) |
| C(6)-O(1) | 1.198(4) | S(1)-C(2)-C(3) | 111.8(2) |
| C(6)-O(2) | 1.328(4) | S(1)-C(2)-C(6) | 120.4(2) |
Dimethyl 3-(((2,5-dimethoxyphenyl)(methoxy)methyl)thio)thiophene-2,5-dicarboxylate (CCDC 2378472)
This derivative features a more complex substituent on the thiophene ring, but importantly, it is a dimethyl ester of a thienothiophene dicarboxylic acid core. This structure provides valuable information on the conformation of the dimethyl carboxylate groups.
| Parameter | Value |
| Empirical Formula | C₁₉H₂₀O₇S₂ |
| Formula Weight | 424.48 |
| Temperature (K) | 150(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 10.134(2) |
| b (Å) | 15.689(4) |
| c (Å) | 12.339(3) |
| α (°) | 90 |
| β (°) | 105.78(3) |
| γ (°) | 90 |
| Volume (ų) | 1886.6(8) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.494 |
| Absorption Coefficient (mm⁻¹) | 0.316 |
| F(000) | 888 |
Note: Due to the complexity of this molecule, a simplified selection of bond lengths and angles around the thienothiophene core is presented.
| Bond | Length (Å) | Angle | Angle (°) |
| S(1)-C(2) | 1.761(2) | C(5)-S(1)-C(2) | 92.10(9) |
| S(1)-C(5) | 1.722(2) | C(3)-C(2)-S(1) | 111.10(14) |
| C(2)-C(3) | 1.391(3) | C(4)-C(3)-C(2) | 113.19(17) |
| C(3)-C(4) | 1.418(3) | C(5)-C(4)-C(3) | 112.11(16) |
| C(4)-C(5) | 1.380(3) | C(4)-C(5)-S(1) | 111.49(15) |
| C(2)-C(6) | 1.481(3) | O(2)-C(6)-O(1) | 124.0(2) |
| C(5)-C(8) | 1.478(3) | O(4)-C(8)-O(3) | 123.8(2) |
Experimental Protocols
The following section details a representative synthetic protocol for a thienothiophene dicarboxylic acid derivative, based on published literature. This methodology can be adapted for the synthesis of the dimethylated target compound.
Synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Materials:
-
3,4-Dibromo-2,5-bis(chloromethyl)thiophene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Diethyl malonate
-
Sodium ethoxide
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 3,4-dimethylthieno[2,3-b]thiophene:
-
A solution of 3,4-dibromo-2,5-bis(chloromethyl)thiophene in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
An aqueous solution of sodium sulfide nonahydrate is added dropwise to the reaction mixture.
-
The mixture is heated to reflux and stirred for several hours.
-
After cooling to room temperature, the reaction is quenched by the addition of water.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 3,4-dimethylthieno[2,3-b]thiophene.
-
-
Dicarboxylation:
-
To a solution of 3,4-dimethylthieno[2,3-b]thiophene in dry diethyl ether, a solution of sodium ethoxide in ethanol is added at 0 °C.
-
Diethyl malonate is then added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate.
-
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product.
Procedure:
-
Dissolve the purified diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/dichloromethane, ethyl acetate/hexane).
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.
-
Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Monitor the vial for the formation of single crystals over a period of several days to weeks.
Workflow and Logical Relationships
The synthesis of dimethylated thienothiophene dicarboxylic acid and its analogs typically follows a multi-step process. The logical flow of this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for obtaining single crystals of thienothiophene dicarboxylic acid derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of analogs of dimethylated thienothiophene dicarboxylic acid, along with detailed experimental protocols for their synthesis and crystallization. While the crystal structure for the exact dimethyl ester remains to be publicly reported, the analysis of the diethyl ester and another dimethyl ester derivative offers significant insights into the molecular geometry and packing arrangements that can be expected. The presented data and methodologies serve as a foundational resource for researchers working on the design and synthesis of novel thienothiophene-based compounds for applications in materials science and medicinal chemistry. Further crystallographic studies on the target molecule are encouraged to build upon the knowledge base presented in this guide.
A Comprehensive Technical Review of Thieno[2,3-b]thiophene Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]thiophene core is a fused, bicyclic, electron-rich heteroaromatic system that has garnered significant attention in both medicinal chemistry and materials science.[1][2] Its rigid, planar π-conjugated structure imparts unique electronic properties and a versatile scaffold for synthetic modification.[1][3] This combination of features has led to the development of thieno[2,3-b]thiophene derivatives with a wide array of biological activities and applications in organic electronics. This technical guide provides an in-depth review of the current state of research, focusing on synthetic strategies, biological evaluation, and optoelectronic applications, complete with detailed experimental protocols and quantitative data summaries.
Synthetic Strategies
The construction of the thieno[2,3-b]thiophene core and its subsequent functionalization are critical steps in accessing novel derivatives. Various synthetic methodologies have been developed, often involving cyclization reactions of appropriately substituted thiophene precursors.
A common synthetic pathway begins with a functionalized thiophene, which undergoes cyclization to form the fused ring system. This core can then be further modified to introduce diverse functional groups, enabling the tuning of its chemical and physical properties for specific applications.
Key Experimental Protocol: Synthesis of 1,1′-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone
This protocol is adapted from the synthesis of a key intermediate used for creating various biologically active bis-heterocycles.[4]
Materials:
-
Benzoylacetone (0.1 mol)
-
Anhydrous potassium carbonate (25 g)
-
Dimethylformamide (DMF, 30–40 mL)
-
Carbon disulfide (0.1 mol)
-
Chloroacetone (0.2 mol)
-
Ice bath
-
Glacial acetic acid (for recrystallization)
Procedure:
-
A mixture of benzoylacetone (16.2 g, 0.1 mol) and anhydrous potassium carbonate (25 g) in DMF (30–40 mL) is stirred vigorously at room temperature for 5 minutes.[4]
-
Carbon disulfide (7.6 mL, 0.1 mol) is added to the mixture with continued stirring for 30 minutes.[4]
-
The resulting mixture is cooled in an ice bath. Chloroacetone (18.5 mL, 0.2 mol) is then added with continued stirring for 15 minutes.[4]
-
The cooling bath is subsequently removed, and the mixture is stirred for an additional 30 minutes.[4]
-
The solid product is collected by filtration, washed with water, and dried.[4]
-
The crude product is recrystallized from glacial acetic acid to yield pale green crystals of the target compound.[4]
Characterization Data:
-
Yield: 87%[4]
-
Melting Point: 204–206 °C[4]
-
IR (ν_max): 1645 (C=O) cm⁻¹[4]
-
¹H-NMR δ (ppm): 1.84 (s, 6H, CH₃), 1.96 (s, 3H, CH₃), 7.551–7.61 (m, 5H, C₆H₅)[4]
-
¹³C-NMR δ (ppm): 14.49 (CH₃), 29.37–30.55 (COCH₃), 192.2 (C=O), 129.23, 129.55, 129.87, 134.79, 138.82, 141.84, 147.68 (Ar–C)[4]
Applications in Medicinal Chemistry
Thieno[2,3-b]thiophene derivatives have demonstrated a broad spectrum of biological activities, making them promising scaffolds in drug discovery.[5][6] Key areas of investigation include their use as anticancer, antimicrobial, and enzyme-inhibiting agents.[4][7][8]
Anticancer and Enzyme Inhibition Activity
Several studies have highlighted the potential of these derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of critical cellular signaling pathways, such as those mediated by Epidermal Growth Factor Receptor (EGFR). Certain derivatives have shown inhibitory activity against both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M), which is associated with drug resistance.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thienothiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic Acid for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (CAS No. 175202-55-8), a heterocyclic organic compound. Belonging to the thienothiophene class, this molecule serves as a valuable building block in the fields of materials science and medicinal chemistry. Its rigid, electron-rich core structure makes it an attractive scaffold for the development of novel organic semiconductors and pharmacologically active agents. This document consolidates information on its commercial availability, physicochemical properties, potential applications, and key experimental methodologies related to its derivatives.
Commercial Availability and Procurement
This compound is available from several commercial chemical suppliers. Purity levels are typically around 95%. Pricing and availability vary by supplier and quantity.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich (via Ambeed, Inc.) | 175202-55-8 | 95% | 100 mg | $23.00 |
| 250 mg | $27.60 | |||
| 1 g | $109.25 | |||
| 5 g | $420.90 | |||
| Santa Cruz Biotechnology, Inc. | 175202-55-8 | N/A | Contact for details | Contact for details |
| Chemicalbook (various) | 175202-55-8 | 95-99% | Bulk (KG) | Varies |
Physicochemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₈O₄S₂[1] |
| Molecular Weight | 256.3 g/mol [1] |
| Physical Form | Solid |
| IUPAC Name | This compound |
| Storage Temperature | Room temperature, sealed in dry, dark place |
Key Experimental Protocol: Synthesis of Heterocyclic Derivatives
While specific application protocols for the dicarboxylic acid are proprietary or not widely published, methodologies for its diethyl ester derivative, diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate , are available and showcase its utility as a synthetic precursor. The following protocol describes the synthesis of a bis(benzimidazolylidene) derivative, a key reaction for developing complex heterocyclic systems.[2]
Reaction: Synthesis of 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)
Materials:
-
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (10 mmol)
-
2-(1H-benzo[d]imidazol-2-yl)acetonitrile (20 mmol)
-
Sodium hydride (60% dispersion, 0.96 g)
-
Dry benzene (25 mL)
-
Dimethylformamide (DMF, 1 mL)
-
Ether (for washing)
Procedure:
-
To a mixture of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (10 mmol) and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (20 mmol) in dry benzene (25 mL), add dimethylformamide (1 mL).
-
Carefully add sodium hydride (60%) to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the collected solid with ether and allow it to dry.
This reaction demonstrates the utility of the thienothiophene core as a scaffold for building complex, symmetric molecules with potential biological or material applications.
Applications in Research and Development
The thieno[2,3-b]thiophene scaffold is a subject of significant research interest due to its electronic properties and biological potential.
-
Organic Electronics: Fused-thiophene derivatives are extensively studied as organic semiconductors.[3] Their planarity and potential for π-π stacking interactions are crucial for charge transport in devices like Organic Field-Effect Transistors (OFETs) and organic photovoltaics.[3][4][5][6] Research has demonstrated that derivatives can achieve high charge carrier mobility and excellent on/off current ratios.[4][6]
-
Drug Discovery: Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The thienothiophene core, in particular, has been incorporated into molecules tested as potential antitumor, antiviral, antibiotic, and anti-inflammatory agents.[2][8][9] The rigid structure can serve as a bioisostere for other aromatic systems, helping to fine-tune a drug candidate's interaction with biological targets.
Safety and Handling
According to supplier safety data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area.
References
- 1. scbt.com [scbt.com]
- 2. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on Naphthalene-1,5-disulfonic Acid (C₁₀H₈O₄S₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Naphthalene-1,5-disulfonic acid, a significant organic compound with the molecular formula C₁₀H₈O₄S₂. It is also known as Armstrong's acid. This document covers its chemical and physical properties, synthesis, and applications, with a focus on its relevance to the scientific and drug development communities.
Chemical and Physical Properties
Naphthalene-1,5-disulfonic acid is a colorless, fluorescent organic solid. It is one of several isomers of naphthalenedisulfonic acid and is typically available as a tetrahydrate.[1] As a sulfonic acid, it is a strong acid.[1]
Table 1: Physicochemical Properties of Naphthalene-1,5-disulfonic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₆S₂ | [2][3] |
| Molecular Weight | 288.3 g/mol | [3] |
| Appearance | Colorless solid | [1] |
| Melting Point | 240–245 °C (anhydrous) | [2] |
| Water Solubility | 90.52 g/L at 25 °C | [2] |
| pKa | -0.60 ± 0.40 (Predicted) | [2] |
| LogP | -0.94 | [2] |
Synthesis and Production
The industrial synthesis of Naphthalene-1,5-disulfonic acid is primarily achieved through the disulfonation of naphthalene using oleum (fuming sulfuric acid).[1] The reaction conditions, such as temperature and the concentration of sulfur trioxide in oleum, are critical for maximizing the yield of the 1,5-isomer.
Experimental Protocol: Sulfonation of Naphthalene
A common laboratory-scale synthesis involves the following steps:
-
Naphthalene is mixed with 20% oleum at a temperature of 20–35 °C.[2]
-
Gradual and alternating additions of 65% oleum and more naphthalene are made to the reaction mixture.[2]
-
The mixture is heated for 6 hours at 55 °C.[2]
-
The reaction mixture is then added to water.
-
The product is precipitated either as the free acid by cooling or as the disodium salt by adding alkaline sodium sulfate.[2] The isolated yield is approximately 53%.[2]
Further processing can yield derivatives such as Naphthalene-1,5-disulfonyl chloride by treating the disodium salt with phosphorus pentachloride at 110 °C.[2]
Applications in Research and Drug Development
While primarily used as an intermediate in the synthesis of dyes, Naphthalene-1,5-disulfonic acid and its derivatives have applications in the pharmaceutical field.[4] The disodium salt of Naphthalene-1,5-disulfonic acid is sometimes used as a divalent counterion to form salts of basic drug compounds, offering an alternative to more common salts like mesylate or tosylate.[1] This can influence the drug's solubility, stability, and bioavailability.
Derivatives of naphthalenesulfonic acids have been investigated for their biological activities. For instance, certain naphthalene-derivative bis-quaternary ammonium compounds (bis-QACs) have demonstrated potent antimicrobial activity.[5] Additionally, some 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs have been designed as inhibitors of the Keap1-Nrf2 protein-protein interaction, a target for treating oxidative stress-related inflammatory diseases.[6]
Potential Signaling Pathway Involvement
While direct involvement of Naphthalene-1,5-disulfonic acid in specific signaling pathways is not extensively documented, its derivatives have been shown to modulate key cellular pathways. For example, inhibitors of the Keap1-Nrf2 interaction can activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.[6]
Diagram: Simplified Keap1-Nrf2 Signaling Pathway
Caption: Simplified Keap1-Nrf2 signaling pathway and the inhibitory action of naphthalene-based compounds.
Safety and Toxicology
Naphthalene-1,5-disulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area. The toxicological properties of many of its derivatives have not been fully investigated.[7]
Table 2: GHS Hazard Information for Naphthalene-1,5-disulfonic Acid
| Hazard Statement | Code | Description |
| H314 | Causes severe skin burns and eye damage | [3] |
| H318 | Causes serious eye damage | [3] |
Conclusion
Naphthalene-1,5-disulfonic acid is a versatile chemical with established industrial uses and emerging potential in the field of drug development. Its utility as a counterion for drug salts and the biological activity of its derivatives make it a compound of interest for further research. A thorough understanding of its synthesis, chemical properties, and biological interactions is essential for harnessing its full potential in scientific and therapeutic applications. Researchers should proceed with caution, adhering to safety guidelines when handling this corrosive compound.
References
- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 3. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 6. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4 | Chemsrc [chemsrc.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Electronic Properties of Thieno[2,3-b]thiophene Building Blocks
The thieno[2,3-b]thiophene core is a fused heterocyclic system that has emerged as a crucial building block in the field of organic electronics. Its rigid, planar structure and electron-rich nature make it an attractive component for designing high-performance organic semiconductors. This technical guide provides a comprehensive overview of the core electronic properties of thieno[2,3-b]thiophene and its derivatives, focusing on data-driven insights and experimental methodologies.
Core Electronic Characteristics
Thieno[2,3-b]thiophene is a stable, aromatic heterocycle that, when incorporated into polymer backbones, imparts unique electronic characteristics. A key feature is its cross-conjugated nature when substituted at the 2- and 5-positions. Unlike linearly conjugated systems, this cross-conjugation disrupts full delocalization along the polymer backbone. This leads to a higher ionization potential compared to analogous fully conjugated polythiophenes, which significantly enhances the material's stability in ambient air and light.[1][2][3]
Despite the break in conjugation, the planar conformation of the thieno[2,3-b]thiophene unit is preserved, allowing for effective π-π intermolecular stacking. This structural feature is critical for efficient charge carrier hopping between molecules, enabling high charge carrier mobilities.[1] Consequently, polymers based on this building block can achieve a desirable combination of excellent environmental stability and good semiconductor performance, making them highly suitable for applications in organic field-effect transistors (OFETs).[1][4]
Tuning Electronic Properties through Chemical Modification
The electronic properties of the thieno[2,3-b]thiophene core can be systematically tuned by attaching various functional groups. This molecular engineering approach allows for the precise adjustment of frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting energy band gap.
As illustrated in the diagram below, attaching electron-donating groups (EDGs) tends to raise the HOMO level, while electron-withdrawing groups (EWGs) typically lower the LUMO level. This modulation is fundamental to designing materials for specific applications, such as matching the energy levels of donor and acceptor materials in organic photovoltaic (OPV) devices. For example, studies on polymers with para-substituted phenyl groups at the C-3 position have shown that an electron-donating NMe2 group leads to a wide band gap (2.65 eV), whereas a polymer with an unsubstituted phenyl group exhibits a smaller band gap of 2.18 eV.[5][6]
Data Summary of Electronic Properties
The following tables summarize key quantitative data for various materials incorporating the thieno[2,3-b]thiophene building block. These values are critical for material selection and device design in organic electronics.
Table 1: Frontier Molecular Orbital (FMO) Energies and Band Gaps
| Material / Derivative | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) | Method |
| Polymer with unsubstituted phenyl substituent | - | - | 2.18 | Optical (UV-Vis) |
| Polymer with NMe2 substituent | - | - | 2.65 | Optical (UV-Vis) |
| Benzo[b]thieno[2,3-d]thiophene Derivative 2 | -5.49 | -2.26 | 3.23 | CV / UV-Vis |
| Benzo[b]thieno[2,3-d]thiophene Derivative 3 | -5.51 | -2.29 | 3.22 | CV / UV-Vis |
| FUIC (Reference Molecule) | -5.38 | -3.38 | 1.99 | DFT Calculation |
| FUIC-6 (with CN and NO2 groups) | -5.81 | -3.93 | 1.88 | DFT Calculation |
Data sourced from references[5][7][8]. CV denotes Cyclic Voltammetry, UV-Vis denotes Ultraviolet-Visible Spectroscopy, and DFT denotes Density Functional Theory.
Table 2: Charge Carrier Mobilities in Organic Field-Effect Transistors (OFETs)
| Material / Derivative | Hole Mobility (μ_h) (cm²/V·s) | On/Off Ratio |
| Poly(thiophene-thieno[2,3-b]thiophene-thiophene) | Up to 0.15 | > 10⁵ |
| Benzo[b]thieno[2,3-d]thiophene with branched alkyl chain | Up to 0.057 | > 10⁷ |
| Benzo[b]thieno[2,3-d]thiophene Derivative 3 | Up to 0.005 | > 10⁶ |
Data sourced from references[1][2][8][9].
Experimental Protocols and Characterization Workflow
The determination of the electronic properties of thieno[2,3-b]thiophene-based materials relies on a combination of electrochemical, spectroscopic, and device-based characterization techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. heeneygroup.com [heeneygroup.com]
- 3. Stable polythiophene semiconductors incorporating thieno[2,3-b]thiophene. | Department of Chemistry [chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-b]thiophene based polymers: Synthesis and optoelectronic properties [openaccess.marmara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Designing of Thieno[2,3-b]thiophene Core-Based Highly Conjugated, Fused-Ring, Near-Infrared Sensitive Non-fullerene Acceptors for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
- 9. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
solubility of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid in organic solvents
An in-depth analysis of the is crucial for its application in research and development, particularly in the synthesis of conjugated polymers for organic electronics. This technical guide provides an overview of its anticipated solubility characteristics and outlines a comprehensive protocol for its empirical determination.
Anticipated Solubility Profile
Specific quantitative solubility data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid is not extensively documented in publicly available literature. However, based on its molecular structure—a rigid, planar aromatic core with two carboxylic acid functional groups—a qualitative solubility profile can be inferred.
The molecule's structure suggests strong intermolecular interactions, including hydrogen bonding via the carboxylic acid groups and π-π stacking of the thienothiophene rings. These forces lead to high lattice energy in the solid state, predicting low solubility in most common, non-polar or moderately polar organic solvents. Solvents capable of disrupting these strong intermolecular forces, such as highly polar aprotic solvents (e.g., DMSO, DMF, NMP) or those that can form strong hydrogen bonds, are expected to be the most effective.
To enhance solubility and facilitate its use as a monomer in polymerization reactions, this compound is often chemically modified. A common strategy is its conversion to a more soluble diester derivative by attaching alkyl chains, which increases the entropy of the system and disrupts the crystalline packing.
Experimental Protocol: Determining Solubility
The following is a standard protocol for determining the solubility of a crystalline organic compound like this compound in a given organic solvent. This method, often referred to as the isothermal shake-flask method, is considered a gold standard for solubility measurements.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-72 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the thermostat to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to prevent premature precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
Dilution and Analysis: Record the exact weight of the filtered solution. Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the measured concentration, the dilution factor, and the density of the solvent (if converting to a mass/volume unit). The solubility is typically expressed in mg/mL or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of the target compound.
Caption: Workflow for Solubility Determination.
Unlocking Thermal Stability: A Technical Guide to Thienothiophene Compounds for Advanced Material Applications
For Immediate Release
This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the thermal stability analysis of thienothiophene compounds. These compounds are a critical class of organic materials with significant potential in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Understanding their thermal properties is paramount for the development of stable and reliable devices.
Core Executive Summary
Thienothiophenes are electron-rich organic compounds known for their excellent charge transport properties and chemical stability.[1] The thermal stability of these materials is a crucial factor that dictates their processing window and operational lifetime in electronic devices. This guide provides a detailed examination of the thermal analysis of various thienothiophene derivatives, presenting quantitative data, experimental methodologies, and a discussion of structure-property relationships. The thermal properties are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide information on decomposition temperatures (Td), melting points (Tm), and glass transition temperatures (Tg).[2]
Quantitative Thermal Stability Data
The thermal stability of thienothiophene derivatives is significantly influenced by their molecular structure, including the nature of substituents and the extent of π-conjugation. The following table summarizes the key thermal data for a selection of thienothiophene compounds, as determined by TGA and DSC. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
| Compound Name | Core Structure | Substituents | Td (°C) (5% weight loss) | Tm (°C) | Reference |
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | Dithieno[3,2-b:2′,3′-d]thiophene | Octyl chains | 292 | 42 | [2] |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Dithieno[3,2-b:2′,3′-d]thiophene | 5-octylthiophen-2-yl | 396 | 139 | [2] |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Dithieno[3,2-b:2′,3′-d]thiophene | 5-(2-ethylhexyl)thiophen-2-yl | 392 | 127 | [2] |
| 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) | Thieno[3,2-b]thiophene | 4-cyanophenyl | 313 | 147 | [1] |
| 2,5-Bis(4-dodecylphenyl)-[3]benzothieno[3,2-b][3]benzothiophene | [3]Benzothieno[3,2-b][3]benzothiophene | 4-dodecylphenyl | >350 | - | [4] |
| 2,5-Bis(4-(trifluoromethyl)phenyl)-[3]benzothieno[3,2-b][3]benzothiophene | [3]Benzothieno[3,2-b][3]benzothiophene | 4-(trifluoromethyl)phenyl | >350 | - | [4] |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Benzo[b]thieno[2,3-d]thiophene | Benzo[b]thiophen-5-yl | 281 | - | [5] |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Benzo[b]thieno[2,3-d]thiophene | Dibenzo[b,d]thiophene | 248 | - | [5] |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | - | >300 | - | [6][7] |
| 2,9-Diphenyl-DNTT | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | Phenyl | >300 | - | [6][7] |
| 3,10-Diphenyl-DNTT | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | Phenyl | >300 | - | [6][7] |
Experimental Protocols
Accurate and reproducible thermal analysis is crucial for evaluating the potential of thienothiophene compounds in electronic applications. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition temperature of materials.
1. Instrument Preparation and Calibration:
-
Ensure the TGA instrument, such as a Mettler Toledo TGA/SDTA 851e, is clean and the balance is tared.[8]
-
Calibrate the temperature and mass using certified reference materials (e.g., indium, aluminum, calcium oxalate) according to the instrument's standard operating procedure.
-
Set the purge gas, typically high-purity nitrogen, to a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove decomposition products.[8]
2. Sample Preparation:
-
Accurately weigh 2-10 mg of the thienothiophene compound into a clean, inert crucible (e.g., alumina or platinum).[8] The sample should be in a powdered or thin-film form to ensure uniform heating.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
3. Measurement Parameters:
-
Place the crucible in the TGA furnace.
-
Set the temperature program. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[1][4]
4. Data Analysis:
-
The primary result from a TGA experiment is a plot of mass versus temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (typically 5%) occurs.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
1. Instrument Preparation and Calibration:
-
Turn on the DSC instrument and allow it to stabilize.
-
Perform temperature and heat flow calibrations using standard reference materials with known melting points and enthalpies of fusion, such as indium.[9]
-
Establish a stable baseline by running the empty crucibles through the desired temperature program.[9]
2. Sample Preparation:
-
Accurately weigh 2-5 mg of the thienothiophene sample into a clean DSC pan (typically aluminum).[10]
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or volatilization.
-
Prepare an empty, sealed pan to be used as a reference.
3. Measurement Parameters:
-
Place the sample and reference pans into the DSC cell.
-
Program the desired temperature profile. A common procedure for polymers and organic materials is a heat-cool-heat cycle to erase the sample's prior thermal history.[11]
-
First Heating Scan: Heat from ambient temperature to a temperature above the expected melting point at a controlled rate (e.g., 10 °C/min).[10]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the glass transition and melting behavior of the now-standardized material.[11]
-
4. Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
Melting Point (Tm): Determined as the peak temperature of the endothermic melting transition.
-
Glass Transition Temperature (Tg): Identified as a step-like change in the baseline of the thermogram.
-
Enthalpy of Fusion (ΔHf): Calculated by integrating the area under the melting peak.
Visualizing Experimental Workflows and Structure-Property Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The thermal stability of thienothiophene compounds is a multifaceted property governed by the interplay of molecular structure, intermolecular forces, and molecular packing. This guide has provided a foundational understanding of the key thermal parameters, detailed experimental protocols for their measurement, and a conceptual framework for understanding structure-stability relationships. For researchers and developers in the field of organic electronics, a thorough thermal analysis is an indispensable step in the design and optimization of novel thienothiophene-based materials for high-performance, long-lasting devices. The superior thermal stability of derivatives like DPh-DNTT, which maintain their performance at temperatures up to 250 °C, highlights the potential for these materials in applications requiring robust thermal management.[6][7]
References
- 1. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diphenyl derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene: organic semiconductors for thermally stable thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
- 9. torontech.com [torontech.com]
- 10. qualitest.ae [qualitest.ae]
- 11. s4science.at [s4science.at]
Theoretical and Computational Exploration of Thienothiophene Derivatives: A Technical Guide for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Thienothiophene derivatives, a class of fused heterocyclic compounds, have garnered significant attention in both medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature make them privileged scaffolds for the development of novel therapeutic agents and advanced organic electronic materials. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the structure-activity relationships (SAR) and predict the properties of thienothiophene derivatives, alongside detailed experimental protocols for their synthesis and evaluation.
Core Concepts in Computational Studies
Theoretical and computational studies are indispensable tools for accelerating the discovery and optimization of thienothiophene-based compounds. Key computational techniques include:
-
Density Functional Theory (DFT): Used to investigate the electronic and structural properties of molecules. DFT calculations can predict geometries, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and energy gaps, which are crucial for understanding the reactivity and electronic behavior of these derivatives[1][2][3][4]. The B3LYP hybrid functional with various basis sets (e.g., 6-31G(d), 6-311G(d,p)) is a commonly employed method for these calculations[1][2][4].
-
Molecular Docking: A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a ligand (e.g., a thienothiophene derivative) to the active site of a target protein, such as a kinase[5][6][7][8][9]. This helps in understanding the molecular basis of their biological activity and in designing more potent inhibitors[5][6][7].
-
Quantitative Structure-Activity Relationship (QSAR): A computational modeling method that relates the quantitative chemical structure of a compound to its biological activity. QSAR models can be used to predict the activity of newly designed compounds and to identify the key structural features required for their therapeutic effect[6].
Applications in Drug Development: Targeting Kinases
Thienothiophene derivatives have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer[5][6][7].
Signaling Pathway of Kinase Inhibition
The following diagram illustrates a simplified signaling pathway targeted by thienothiophene-based kinase inhibitors, leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by thienothiophene derivatives.
Quantitative Data on Kinase Inhibition
The following table summarizes key quantitative data for various thienothiophene derivatives as kinase inhibitors.
| Compound ID/Series | Target Kinase(s) | Key Quantitative Data | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: IC50 = 32.435 ± 5.5 μM; Binding Energy = -8.068 kcal/molCompound 8: Kinase Inhibition ≥77%; Binding Energy = -7.529 kcal/molCompound 9b: Kinase Inhibition ≥77%; Binding Energy = -8.360 kcal/molCompound 11: Binding Energy = -9.01 kcal/mol | [5][7] |
| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | Compound 21a: IC50 (EGFR) = 0.47 nM; IC50 (HER2) = 0.14 nMCompound 14a (Docking): Docking Score (EGFR T790M) = -7.7 kcal/molCompound 21a (Docking): Docking Score (EGFR T790M) = -8.5 kcal/mol | [7] |
Applications in Organic Electronics
Thienothiophene derivatives are also extensively used as building blocks for organic electronic materials due to their excellent charge transport properties and tunable energy levels.[10][11][12][13] They are key components in:
-
Organic Light-Emitting Diodes (OLEDs): Used in the emitting layer to enhance device efficiency and stability.[10][11]
-
Organic Field-Effect Transistors (OFETs): Employed as the semiconductor layer, demonstrating high charge carrier mobility.[10][12][13][14]
-
Organic Photovoltaics (OPVs): Utilized as donor or acceptor materials due to their strong light absorption and efficient charge separation capabilities.[10][13]
Electronic Properties of Thienothiophene Derivatives
DFT calculations are crucial for predicting the electronic properties of these materials. The table below presents a summary of calculated HOMO, LUMO, and energy gap values for representative thienothiophene derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| Thienothiophene (T) based compounds (T1-T4) | Varies | Varies | Decreases with conjugation | DFT (B3LYP/6-31G(d)) | |
| p(4-CNPhTT) | -5.61 | -3.58 | 2.03 | Cyclic Voltammetry | [11] |
| TTBM | - | - | - | DFT (B3LYP/6-311G(d,p)) | [2] |
| Thiophene Derivative 8 | -4.994 | -1.142 | 3.852 | DFT (B3LYP/6-31G(d,p)) | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of thienothiophene derivatives. Below are generalized methodologies for key experimental procedures.
General Synthesis Workflow
The synthesis of thienothiophene derivatives often involves multi-step reactions, including coupling reactions like Suzuki and Stille couplings.[15]
Caption: A generalized workflow for the synthesis of thienothiophene derivatives.
Synthesis of 2,5-bis(5-phenylthiophen-2-yl)thieno[3,2-b]thiophene (A Representative Suzuki Coupling Protocol) [15]
-
Reactant Preparation: To a deoxygenated solution of phenylboronic acid and Na2CO3, add a deoxygenated solution of 2,5-bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene in toluene.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) as a catalyst.
-
Reaction: Reflux the reaction mixture for 24 hours under an argon atmosphere.
-
Quenching and Extraction: Cool the solution and pour it into a mixture of water, HCl, and toluene. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer with anhydrous Na2SO4 and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Molecular Docking Protocol
The following workflow outlines the typical steps involved in a molecular docking study.
Caption: A standard workflow for performing molecular docking studies.
Molecular Docking of Thienothiophene Derivatives into Kinase Active Sites [5][7]
-
Protein Preparation: Download the crystal structure of the target kinase (e.g., FLT3, PDB: 4XUF) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 3D structures of the thienothiophene derivatives and perform energy minimization using a suitable force field (e.g., MMFF94). Add Gasteiger charges and hydrogen atoms.
-
Grid Generation: Define a grid box around the active site of the kinase, typically centered on the co-crystallized ligand or key active site residues.
-
Docking Simulation: Perform molecular docking using software like AutoDock, Glide, or Discovery Studio to explore various conformations and orientations of the ligand within the active site.
-
Results Analysis: Analyze the docked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). Rank the compounds based on their docking scores and binding energies to predict their relative inhibitory potential.
Conclusion
Theoretical and computational studies are powerful allies in the exploration of thienothiophene derivatives for both therapeutic and materials science applications. By providing insights into their electronic structure, binding interactions, and structure-activity relationships, these methods significantly streamline the design and optimization process. This guide has provided a comprehensive overview of the key computational techniques, their applications, and the associated experimental protocols, offering a solid foundation for researchers and professionals working in this exciting field. The continued synergy between computational predictions and experimental validation will undoubtedly lead to the discovery of novel thienothiophene derivatives with enhanced performance and functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole-Thiophene Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dithieno[3,2- b :2′,3′- d ]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05768A [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. Helical thienothiophene (TT) and benzothieno–benzothiophene (BTBT) derivatives: synthesis, structural characterization and semiconducting properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Thienothiophene Derivatives in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thienothiophene derivatives have emerged as a significant class of organic semiconducting materials, demonstrating considerable potential in a variety of organic electronic applications. Their rigid, planar molecular structure and extended π-conjugation facilitate efficient charge transport, making them excellent candidates for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2][3] This document provides an overview of their application, quantitative performance data, and detailed experimental protocols for the synthesis of thienothiophene derivatives and the fabrication of organic electronic devices.
Overview of Thienothiophene Derivatives in Organic Electronics
Thienothiophenes are bicyclic aromatic compounds consisting of two fused thiophene rings. The two most commonly studied isomers are thieno[3,2-b]thiophene and thieno[2,3-b]thiophene, both of which are electron-rich and possess high charge carrier mobilities.[1] These core structures can be chemically modified with various substituent groups to tune their electronic properties, solubility, and solid-state packing, thereby optimizing their performance in electronic devices.[1][4]
Key application areas include:
-
Organic Field-Effect Transistors (OFETs): Thienothiophene derivatives are widely used as the active semiconductor layer in OFETs, exhibiting excellent p-type (hole-transporting) characteristics.[1][5] Their high charge carrier mobility and good on/off ratios are critical for applications in flexible displays, sensors, and logic circuits.
-
Organic Photovoltaics (OPVs): In OPVs, these derivatives can function as either the electron donor or acceptor material in the photoactive blend.[6] Their strong absorption in the visible spectrum and suitable energy levels contribute to efficient light harvesting and charge separation, leading to higher power conversion efficiencies.
-
Organic Light-Emitting Diodes (OLEDs): Thienothiophene-based materials can be utilized as host or emissive materials in OLEDs.[7][8] Their high photoluminescence quantum yields and tunable emission colors are advantageous for developing efficient and vibrant displays.
Performance Data of Thienothiophene Derivatives
The performance of thienothiophene derivatives varies significantly with their molecular structure and the device architecture. The following tables summarize key performance metrics for selected derivatives in OFETs and OPVs.
Table 1: Performance of Thienothiophene Derivatives in Organic Field-Effect Transistors (OFETs)
| Derivative Name/Structure | Deposition Method | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Reference(s) |
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | Solution-Shearing | 0.10 | > 10⁷ | [7] |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Solution-Shearing | 0.067 | > 10⁷ | [7] |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Solution-Shearing | 0.005 | > 10⁶ | [5] |
| Naphthodithieno[3,2-b]thiophene derivative (NDTT-10) | Vacuum Deposition | 0.22 | - | [9] |
| Naphthodithieno[3,2-b]thiophene derivative (NDTT-12) | Vacuum Deposition | 0.13 | - | [9] |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer (P1) | Spin-Coating | 1.95 | - |
Table 2: Performance of Thienothiophene Derivatives in Organic Photovoltaics (OPVs)
| Donor Material | Acceptor Material | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference(s) |
| DRCN8TT (A-D-A small molecule with thieno[3,2-b]thiophene central unit) | PC₇₁BM | Inverted | 8.11 | - | - | - | [6] |
| Thienothiophene-based copolymer (PTBTz-2) | PC₇₁BM | Conventional | 9.72 | - | 16.84 | - | |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole-containing polymer | PC₇₁BM | Conventional | 5.4 | - | - | - | |
| Quinoxaline-based thiophene copolymer (PQx6T) | PC₇₁BM | Conventional | 1.80 | 0.47 | 9.05 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common thienothiophene precursor and the fabrication of a solution-processed OFET.
Synthesis of 2,5-dibromothieno[3,2-b]thiophene
This protocol describes a common method for synthesizing a key building block for many thienothiophene-based materials.
Materials:
-
Thieno[3,2-b]thiophene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve thieno[3,2-b]thiophene (1 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution over 20 minutes.
-
Allow the reaction mixture to stir at ambient temperature for 3 hours.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate using a separatory funnel.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,5-dibromothieno[3,2-b]thiophene.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET by Solution Shearing
This protocol outlines the fabrication of a standard OFET architecture using a solution-based deposition technique.
Materials and Equipment:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (Si/SiO₂)
-
Thienothiophene derivative solution (e.g., 5-10 mg/mL in a suitable solvent like chloroform, toluene, or dichlorobenzene)
-
Polystyrene (PS) solution (e.g., 5 mg/mL in toluene)
-
Solvents for cleaning (acetone, isopropanol)
-
Deionized water
-
Nitrogen gas source
-
Spin coater
-
Hotplate
-
Solution shearing setup
-
Vacuum oven
-
Thermal evaporator for source/drain electrode deposition (e.g., Gold)
-
Shadow mask for electrode patterning
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes.
-
Sonnicate the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates with a stream of nitrogen gas.
-
Perform an oxygen plasma treatment or UV-ozone cleaning for 10-15 minutes to remove organic residues and create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
Spin-coat the polystyrene (PS) solution onto the cleaned Si/SiO₂ substrates at 3000 rpm for 60 seconds.
-
Anneal the PS-coated substrates on a hotplate at 120 °C for 10 minutes to form a smooth, hydrophobic surface. This layer improves the morphology of the subsequently deposited semiconductor film.
-
-
Semiconductor Deposition (Solution Shearing):
-
Pre-heat the PS-treated substrate to a specific temperature (e.g., 60-100 °C) on the solution shearing stage.
-
Place a known volume of the thienothiophene derivative solution at the edge of the substrate.
-
Bring the shearing blade into contact with the substrate at a small angle.
-
Move the blade across the substrate at a constant speed (e.g., 0.1-1 mm/s) to deposit a uniform thin film.
-
Anneal the semiconductor film in a vacuum oven at a temperature optimized for the specific material (e.g., 100-150 °C) for 30-60 minutes to remove residual solvent and improve crystallinity.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired source and drain electrode pattern onto the semiconductor film.
-
Deposit 50 nm of gold (Au) through the mask using a thermal evaporator at a high vacuum (< 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the fabricated OFET in ambient air or a nitrogen-filled glovebox using a semiconductor parameter analyzer.
-
From the transfer characteristics in the saturation regime, extract the hole mobility (μ) and the on/off current ratio.
-
Visualizations
The following diagrams illustrate key concepts in the application of thienothiophene derivatives.
References
- 1. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A solution-processed high performance organic solar cell using a small molecule with the thieno[3,2-b]thiophene central unit - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Thienothiophene-Based Gas Adsorption Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thienothiophene linkers in the design and synthesis of porous materials for gas adsorption applications. The following sections detail the synthesis of these materials, protocols for evaluating their gas adsorption properties, and a summary of their performance.
Introduction to Thienothiophene-Based Adsorbents
Thienothiophene-containing building blocks are of significant interest in the development of porous materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Porous Organic Polymers (POPs) for gas adsorption and separation. The sulfur atoms in the thienothiophene moiety can enhance the binding affinity for specific gases like CO2 through favorable host-guest interactions.[1] These materials often exhibit high porosity, large surface areas, and excellent chemical and thermal stability, making them promising candidates for applications in carbon capture, hydrogen storage, and gas purification.[2][3][4]
Synthesis of Thienothiophene-Based Porous Materials
The synthesis strategy for thienothiophene-based porous materials varies depending on the desired framework. MOFs are typically synthesized via solvothermal methods, where metal ions or clusters are connected by organic linkers.[1][5] COFs are formed through covalent bonds between organic building blocks, often via solvothermal condensation or acid-catalyzed trimerization.[2][6] POPs can be synthesized through methods like ferric chloride-catalyzed oxidative coupling polymerization.[3][7]
Experimental Protocol: Synthesis of an All-Thiophene-Based Conjugated Porous Organic Polymer (ThPOP)
This protocol describes the synthesis of a ThPOP via ferric chloride-catalyzed oxidative coupling polymerization, a common method for preparing such materials.[3][7]
Materials:
-
Thiophene or a derivative (e.g., 2,5-dihalothiophene)
-
Anhydrous Ferric Chloride (FeCl3)
-
Anhydrous Chloroform (CHCl3) or another suitable solvent
-
Methanol
-
Hydrochloric Acid (HCl)
-
Water (deionized)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (N2 or Ar), dissolve the thiophene monomer in anhydrous chloroform.
-
Initiation: In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform.
-
Polymerization: Slowly add the ferric chloride solution to the monomer solution at room temperature with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed at room temperature for 24-48 hours.
-
Quenching and Precipitation: After the reaction is complete, pour the mixture into a large volume of methanol to quench the reaction and precipitate the polymer.
-
Washing: Filter the crude polymer and wash it sequentially with methanol, dilute hydrochloric acid, and deionized water to remove the catalyst and any unreacted monomers.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with a suitable solvent (e.g., methanol, chloroform) for 24 hours to remove any remaining impurities.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight to obtain the final porous organic polymer.
Synthesis workflow for a thienothiophene-based porous organic polymer (ThPOP).
Gas Adsorption Measurements
The gas adsorption properties of porous materials are typically evaluated using a volumetric method.[3][8] This technique measures the amount of gas adsorbed by a solid sample at a constant temperature as a function of pressure.
Experimental Protocol: CO2 Adsorption Measurement by Volumetric Method
This protocol outlines the general steps for measuring CO2 adsorption isotherms using a static volumetric gas adsorption analyzer.
Materials and Equipment:
-
Thienothiophene-based porous material (activated)
-
Volumetric gas adsorption analyzer
-
High-purity CO2, N2, and He gas
-
Sample tubes
-
Heating mantle or furnace for activation
-
Vacuum pump
-
Constant temperature bath (e.g., water bath or cryostat)
Procedure:
-
Sample Preparation and Activation:
-
Accurately weigh a specific amount of the porous material (typically 50-150 mg) into a sample tube.
-
Attach the sample tube to the degassing port of the analyzer.
-
Heat the sample under a high vacuum at a specific temperature (e.g., 120-200 °C) for several hours (e.g., 6-12 hours) to remove any adsorbed moisture and solvent molecules.[8]
-
-
Free Space Measurement:
-
After activation, cool the sample to room temperature and transfer the sample tube to the analysis port.
-
Immerse the sample tube in a constant temperature bath set to the desired analysis temperature (e.g., 273 K or 298 K).
-
Introduce a known amount of a non-adsorbing gas, typically Helium, into the sample tube to determine the "free space" or "dead volume".
-
-
Adsorption Isotherm Measurement:
-
Evacuate the sample tube to remove the Helium.
-
Introduce a small, known amount of CO2 gas into the sample tube.
-
Allow the system to equilibrate until the pressure stabilizes. The amount of gas adsorbed is calculated from the pressure drop.
-
Repeat the dosing and equilibration steps to obtain a series of data points at increasing pressures until the desired maximum pressure is reached (e.g., 1 bar).
-
-
Desorption Isotherm Measurement (Optional):
-
After reaching the maximum pressure, the pressure can be incrementally decreased, and the amount of desorbed gas at each step is measured to obtain the desorption isotherm.
-
-
Data Analysis:
Workflow for gas adsorption measurement using a volumetric method.
Performance of Thienothiophene-Based Gas Adsorption Materials
The gas adsorption performance of thienothiophene-based porous materials is influenced by their specific surface area, pore volume, and the presence of functional groups. The following tables summarize the quantitative data for representative materials from the literature.
Table 1: Properties and CO2 Adsorption Capacities of Thienothiophene-Based Porous Organic Polymers (POPs)
| Material | BET Surface Area (m²/g) | CO2 Uptake (wt%) at 273 K, 1 bar | CO2 Uptake (mmol/g) at 273 K, 1 bar | Reference |
| ThPOP-1 | 1050 | 15.0 | 3.41 | [3][7] |
| ThPOP-2 | 160 | 4.0 | 0.91 | [3][7] |
| SCMP-COOH@1 | 622-911 | - | - | [9] |
Note: Specific CO2 uptake values for SCMP-COOH@1 at 1 bar were not provided in the abstract.
Table 2: Properties and CO2 Adsorption Capacities of Thienothiophene-Based Covalent Organic Frameworks (COFs)
| Material | BET Surface Area (m²/g) | CO2 Uptake (wt%) at 273 K, 1 bar | CO2 Uptake (mmol/g) at 273 K, 1 bar | Reference |
| T-COF 1 | 927 | - | - | [6] |
| T-COF 2 | 562 | - | - | [6] |
| T-COF 3 | 544 | - | - | [6] |
| T-COF 4 | 904 | - | - | [6] |
| TT-COF | 1810 | - | - | [2] |
Note: Specific CO2 uptake values at 1 bar were not provided in the abstracts for these COFs.
Table 3: Properties and CO2 Adsorption Capacities of a Thiophene-Functionalized Metal-Organic Framework (MOF)
| Material | BET Surface Area (m²/g) | CO2 Uptake at 298 K, 1 bar (cm³/g) | CO2/N2 Selectivity | Reference |
| [Zn2(tdc)2dabco] | Similar to prototype | - | Enhanced | [1] |
Note: The original paper emphasizes the enhancement of CO2 uptake and selectivity upon thiophene functionalization rather than providing absolute values in the abstract.
Conclusion
Thienothiophene-based linkers are valuable components in the construction of porous materials for gas adsorption. The synthetic protocols provided offer a starting point for the preparation of these materials, and the gas adsorption measurement protocol outlines the standard procedure for their evaluation. The compiled data demonstrates the potential of these materials, particularly in terms of their high surface areas, which is a crucial factor for achieving significant gas uptake capacities. Further research into the fine-tuning of the porous architecture and the introduction of additional functional groups could lead to even more effective gas adsorption and separation materials.
References
- 1. Static Gas and Vapour Phase adsorption | Chemical [chemicalengineering.research.vub.be]
- 2. mdpi.com [mdpi.com]
- 3. How the Volumetric Technique Sorption Analyzer Works - Gold APP Instruments [goldapp.com.cn]
- 4. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. All-thiophene-based conjugated porous organic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polyesters from Aromatic Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyesters are a class of polymers characterized by the presence of aromatic rings in their backbone, which imparts exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable materials in a wide range of applications, from high-performance fibers and engineering plastics to advanced biomedical devices and drug delivery systems. This document provides detailed protocols for the laboratory-scale synthesis of key aromatic polyesters, including Poly(ethylene terephthalate) (PET), Poly(butylene terephthalate) (PBT), and Poly(ethylene naphthalate) (PEN), via direct esterification and transesterification methods. Additionally, it outlines standard procedures for the characterization of these polymers.
Synthesis Methodologies
The synthesis of aromatic polyesters is primarily achieved through polycondensation reactions. The two most common methods employed in a laboratory setting are direct esterification of an aromatic dicarboxylic acid with a diol and transesterification of a dicarboxylic acid ester with a diol.
Direct Esterification: This method involves the reaction of an aromatic dicarboxylic acid directly with a diol at high temperatures, with the continuous removal of water as a byproduct to drive the reaction towards the formation of high molecular weight polymer.[1]
Transesterification: In this process, a dialkyl ester of an aromatic dicarboxylic acid is reacted with a diol. The reaction proceeds with the elimination of a low molecular weight alcohol, which is distilled off to favor polymer formation.[2]
A third, less common method for specific applications is interfacial polycondensation , where the reaction occurs at the interface of two immiscible liquids, one containing the diacid chloride and the other containing the diol.[3]
I. Poly(ethylene terephthalate) (PET) Synthesis via Direct Esterification
Poly(ethylene terephthalate) is a widely used thermoplastic polymer of the polyester family.[4] The direct esterification of terephthalic acid with ethylene glycol is a common industrial method.[5]
Experimental Protocol
Materials:
-
Terephthalic acid (TPA)
-
Ethylene glycol (EG)
-
Antimony(III) oxide (catalyst)[4]
-
High-purity nitrogen gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum connection.
-
Heating mantle with a programmable temperature controller.
-
Cold trap for collecting byproducts.
-
High-vacuum pump.
Procedure:
-
Charging the Reactor: In the glass reactor, combine terephthalic acid and ethylene glycol. A molar ratio of EG to TPA of 1.1-1.3:1 is typically used.[6]
-
Catalyst Addition: Add antimony(III) oxide as a catalyst, typically at a concentration of 200-300 ppm relative to the weight of TPA.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas to remove oxygen and maintain an inert atmosphere.
-
Esterification Stage:
-
Heat the reaction mixture to 245-260°C under a gentle stream of nitrogen.[6]
-
Stir the mixture vigorously to ensure proper mixing and heat distribution.
-
Water will be produced as a byproduct and should be continuously removed and collected via the distillation column.
-
This stage is typically continued for 2-4 hours, or until the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Increase the temperature to approximately 260°C.[1]
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg.
-
During this stage, excess ethylene glycol is removed from the reaction mixture and collected in a cold trap.
-
Continue the reaction under high vacuum for an additional 2-3 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Product Isolation:
-
Break the vacuum by introducing nitrogen gas into the reactor.
-
Extrude the molten PET polymer from the bottom of the reactor into a water bath to cool and solidify.
-
The solidified polymer strand can then be pelletized for storage and further characterization.
-
Data Presentation
| Parameter | Value | Reference |
| Reactants | Terephthalic Acid, Ethylene Glycol | [1] |
| Molar Ratio (EG:TPA) | 1.1:1 to 1.3:1 | [6] |
| Catalyst | Antimony(III) Oxide | [4] |
| Catalyst Concentration | 200-300 ppm | |
| Esterification Temperature | 245-260°C | [6] |
| Esterification Time | 2-4 hours | |
| Polycondensation Temperature | ~260°C | [1] |
| Polycondensation Pressure | < 1 mmHg | |
| Polycondensation Time | 2-3 hours | |
| Typical Molecular Weight (Mw) | 30,000 - 80,000 g/mol | |
| Glass Transition Temp. (Tg) | 67-81°C | |
| Melting Temperature (Tm) | 250-265°C |
II. Poly(butylene terephthalate) (PBT) Synthesis via Transesterification
PBT is a semi-crystalline thermoplastic polyester known for its excellent mechanical and thermal properties.[2] The transesterification of dimethyl terephthalate (DMT) with 1,4-butanediol (BDO) is a common laboratory and industrial synthesis route.[7]
Experimental Protocol
Materials:
-
Dimethyl terephthalate (DMT)
-
1,4-butanediol (BDO)
-
Tetrabutyl titanate (TBT) (catalyst)[2]
-
High-purity nitrogen gas
Equipment:
-
Same as for PET synthesis.
Procedure:
-
Charging the Reactor: Charge the reactor with dimethyl terephthalate and 1,4-butanediol. A typical molar ratio of BDO to DMT is in the range of 1.5:1 to 2.5:1.[2] An excess of BDO is used to drive the transesterification to completion.
-
Catalyst Addition: Add tetrabutyl titanate (TBT) as a catalyst, typically at a concentration of 0.03 to 0.1% by weight of DMT.[2]
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas.
-
Transesterification Stage:
-
Heat the reaction mixture to 180-210°C.
-
Methanol will be produced as a byproduct and should be continuously distilled off.
-
The progress of the reaction can be monitored by the amount of methanol collected. This stage is typically complete within 2-3 hours.
-
-
Polycondensation Stage:
-
Increase the temperature to 240-250°C.[8]
-
Gradually apply a high vacuum (< 1 mmHg).
-
Excess 1,4-butanediol is removed and collected in a cold trap.
-
Continue the reaction for 2-4 hours until the desired polymer viscosity is reached.
-
-
Product Isolation:
-
Cool the reactor under a nitrogen atmosphere.
-
The resulting PBT polymer can be extruded and pelletized.
-
Data Presentation
| Parameter | Value | Reference |
| Reactants | Dimethyl Terephthalate, 1,4-Butanediol | [2] |
| Molar Ratio (BDO:DMT) | 1.5:1 to 2.5:1 | [2] |
| Catalyst | Tetrabutyl titanate (TBT) | [2] |
| Catalyst Concentration | 0.03 - 0.1 wt% of DMT | [2] |
| Transesterification Temp. | 180-210°C | |
| Transesterification Time | 2-3 hours | |
| Polycondensation Temp. | 240-250°C | [8] |
| Polycondensation Pressure | < 1 mmHg | |
| Polycondensation Time | 2-4 hours | |
| Typical Molecular Weight (Mw) | 30,000 - 60,000 g/mol | |
| Glass Transition Temp. (Tg) | 22-43°C | |
| Melting Temperature (Tm) | 225°C |
III. Poly(ethylene naphthalate) (PEN) Synthesis via Transesterification
PEN is a high-performance polyester with superior thermal, mechanical, and barrier properties compared to PET, making it suitable for advanced applications.[9] It is synthesized from naphthalene-2,6-dicarboxylic acid or its diesters and ethylene glycol.[10]
Experimental Protocol
Materials:
-
Diethyl naphthalene-2,6-dicarboxylate
-
Ethylene glycol (EG)
-
Zinc acetate (transesterification catalyst)
-
Antimony trioxide (polycondensation catalyst)[9]
-
Phosphoric acid (stabilizer)
-
High-purity nitrogen gas
Equipment:
-
Same as for PET synthesis.
Procedure:
-
Charging the Reactor: Charge the reactor with diethyl naphthalene-2,6-dicarboxylate and ethylene glycol. A molar ratio of EG to the diester of 2.2:1 is typical.
-
Catalyst Addition: Add zinc acetate as the transesterification catalyst.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas.
-
Transesterification Stage:
-
Polycondensation Stage:
-
Add the polycondensation catalyst, antimony trioxide, at a concentration of 3-6 x 10⁻⁴ moles per mole of the initial diester.[9] A stabilizer like phosphoric acid can also be added.
-
Gradually reduce the pressure to below 1 Torr while simultaneously increasing the temperature to 270-290°C.[9]
-
The polycondensation reaction proceeds with the removal of excess ethylene glycol.
-
Continue the reaction under high vacuum until the desired melt viscosity is achieved.
-
-
Product Recovery:
-
Cool the reactor under an inert atmosphere.
-
The resulting PEN polymer can be extruded and pelletized.
-
Data Presentation
| Parameter | Value | Reference |
| Reactants | Diethyl naphthalene-2,6-dicarboxylate, Ethylene Glycol | [9] |
| Molar Ratio (EG:Diester) | 2.2:1 | |
| Transesterification Catalyst | Zinc acetate | |
| Polycondensation Catalyst | Antimony trioxide | [9] |
| Catalyst Concentration | 3-6 x 10⁻⁴ mol/mol of diester | [9] |
| Transesterification Temp. | 180-230°C | [9] |
| Polycondensation Temp. | 270-290°C | [9] |
| Polycondensation Pressure | < 1 Torr | [9] |
| Typical Molecular Weight (Mw) | 25,000 - 50,000 g/mol | |
| Glass Transition Temp. (Tg) | ~120°C | |
| Melting Temperature (Tm) | ~270°C |
Polymer Characterization
Following synthesis, the polyesters should be characterized to determine their molecular weight, structure, and thermal properties.
Experimental Protocols
1. Molecular Weight Determination by Size Exclusion Chromatography (SEC/GPC): SEC or GPC is used to determine the molecular weight distribution of the polymer.[11]
-
Sample Preparation: Dissolve a known concentration of the polymer in a suitable solvent (e.g., a mixture of hexafluoroisopropanol and chloroform).
-
Instrumentation: Use an SEC/GPC system equipped with a refractive index (RI) detector and calibrated with polystyrene standards.
-
Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined from the chromatogram.[11]
2. Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polyester by identifying characteristic functional groups.[2]
-
Sample Preparation: A thin film of the polymer can be cast from a solution, or a KBr pellet can be prepared.
-
Analysis: Look for the characteristic ester carbonyl (C=O) stretching peak around 1720 cm⁻¹ and C-O stretching peaks.
3. Thermal Properties by Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[11]
-
Procedure: A small sample of the polymer is heated at a controlled rate (e.g., 10°C/min) in a DSC instrument under a nitrogen atmosphere. The sample is typically heated, cooled, and then reheated to erase its thermal history.
-
Analysis: The Tg is observed as a step change in the baseline of the heat flow curve, and the Tm is observed as an endothermic peak.
4. Thermal Stability by Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer.
-
Procedure: A sample is heated in a TGA instrument at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Analysis: The TGA curve plots the percentage of weight loss as a function of temperature, indicating the decomposition temperature of the polymer.
Applications in Research and Drug Development
Aromatic polyesters are of significant interest to researchers in drug development due to their biocompatibility and tunable degradation rates.
-
Drug Delivery: Biodegradable polyesters can be formulated into nanoparticles, microparticles, and implants for the controlled release of therapeutic agents.[12][13]
-
Medical Devices: Their excellent mechanical properties and biocompatibility make them suitable for use in sutures, stents, and tissue engineering scaffolds.[14][15]
-
Biomaterials Research: These polymers serve as valuable platforms for developing novel biomaterials with tailored properties for various biomedical applications.
Visualizations
Caption: General workflow for polyester synthesis.
Caption: Direct esterification protocol workflow.
Caption: Polymer characterization workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. US4001187A - Method of producing polyesters terephthalic acid and ethylene glycol - Google Patents [patents.google.com]
- 7. Understanding the Production Process of Polybutylene Terephthalate (PBT) [chemanalyst.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. benchchem.com [benchchem.com]
- 10. suprapol.com [suprapol.com]
- 11. measurlabs.com [measurlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Biodegradable Polyester Nanoparticle Formation [sigmaaldrich.cn]
- 14. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Special Features of Polyester-Based Materials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Metal-Organic Frameworks for Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) for the detection of various analytes. The protocols outlined below offer detailed, step-by-step instructions for key experimental procedures, while the accompanying data tables summarize the performance of selected MOF-based sensors for easy comparison.
Introduction to MOF-Based Sensors
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for sensing applications. MOF-based sensors can be designed to detect a wide range of analytes, including heavy metal ions and volatile organic compounds (VOCs), through various transduction mechanisms such as fluorescence, colorimetry, and electrochemical signals.
The sensing mechanism in MOFs often relies on the interaction between the analyte and the framework. This can involve coordination of the analyte to open metal sites, interactions with the organic linkers, or confinement of the analyte within the MOF pores. These interactions can lead to changes in the physical or chemical properties of the MOF, which are then detected as the sensor response.
Synthesis of Metal-Organic Frameworks
The synthesis of MOFs typically involves the self-assembly of metal ions and organic linkers in a suitable solvent under specific temperature and pressure conditions. The choice of synthesis method can significantly influence the properties of the resulting MOF, such as its crystallinity, particle size, and defect density.
Hydrothermal/Solvothermal Synthesis of UiO-66
UiO-66, a zirconium-based MOF, is known for its exceptional thermal and chemical stability, making it a popular choice for sensing applications.
Protocol:
-
In a Teflon-lined stainless-steel autoclave, dissolve 1.0 mmol of zirconium(IV) chloride (ZrCl₄) and 1.0 mmol of 1,4-benzenedicarboxylic acid (H₂BDC) in 50 mL of N,N-dimethylformamide (DMF).
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the white precipitate by centrifugation or filtration.
-
Wash the product thoroughly with DMF and then with methanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activate the synthesized UiO-66 by heating at 150 °C under vacuum for 12 hours. This step is crucial to remove residual solvent and ensure the porosity of the material.
Solvothermal Synthesis of ZIF-8
Zeolitic Imidazolate Framework-8 (ZIF-8) is a zinc-based MOF with a sodalite topology, known for its high porosity and facile synthesis.
Protocol:
-
Dissolve 1.0 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of methanol.
-
In a separate beaker, dissolve 2.0 mmol of 2-methylimidazole in 20 mL of methanol.
-
Rapidly pour the zinc nitrate solution into the 2-methylimidazole solution while stirring vigorously.
-
Continue stirring for 1 hour at room temperature. A white precipitate of ZIF-8 will form.
-
Collect the product by centrifugation and wash it several times with fresh methanol.
-
Dry the synthesized ZIF-8 in a vacuum oven at 60 °C overnight.
Characterization of MOFs
Proper characterization of the synthesized MOFs is essential to confirm their structure, purity, and porosity.
| Characterization Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized MOF. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and to determine the amount of solvent molecules within the pores. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the MOF crystals. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution of the MOF. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the organic linkers and to confirm the coordination between the metal ions and the linkers. |
Fabrication of MOF-Based Sensors
The synthesized MOFs can be integrated into various sensor platforms to detect target analytes.
Fabrication of an Electrochemical Sensor based on ZIF-8
Protocol:
-
Prepare a homogeneous suspension of ZIF-8 (1 mg/mL) in a solution of Nafion (0.5 wt%) in ethanol by ultrasonication for 30 minutes.
-
Clean a glassy carbon electrode (GCE) by polishing it with alumina slurry, followed by rinsing with deionized water and ethanol.
-
Drop-cast a specific volume (e.g., 5 µL) of the ZIF-8/Nafion suspension onto the surface of the GCE.
-
Allow the solvent to evaporate at room temperature to form a uniform ZIF-8 film on the electrode surface.
-
The ZIF-8 modified GCE is now ready for electrochemical measurements.
Fabrication of a Quartz Crystal Microbalance (QCM) Sensor for VOCs
Protocol:
-
Prepare a dilute suspension of the desired MOF in a volatile solvent (e.g., chloroform or ethanol).
-
Clean the gold surface of the QCM crystal using piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and should be handled with extreme care ).
-
Deposit the MOF suspension onto the QCM crystal surface using a drop-casting or spin-coating method to form a thin, uniform film.
-
Dry the MOF-coated QCM crystal under a gentle stream of nitrogen gas.
-
The MOF-based QCM sensor is now ready for VOC detection. The adsorption of VOC molecules onto the MOF layer will cause a change in the resonance frequency of the QCM crystal, which can be measured.
Post-Synthetic Modification of MOFs for Enhanced Sensing
Post-synthetic modification (PSM) is a powerful strategy to introduce new functionalities into MOFs, thereby enhancing their sensing performance, such as selectivity and sensitivity.
Covalent Post-Synthetic Modification of UiO-66-NH₂
This protocol describes the modification of an amine-functionalized UiO-66 with a fluorescent tag for "turn-on" sensing.
Protocol:
-
Synthesize UiO-66-NH₂ using 2-aminoterephthalic acid as the organic linker following a similar procedure as for UiO-66.
-
Disperse 100 mg of activated UiO-66-NH₂ in 20 mL of anhydrous DMF.
-
Add an excess of a fluorescent acyl chloride (e.g., dansyl chloride) to the suspension.
-
Add a non-coordinating base, such as triethylamine, to catalyze the reaction.
-
Heat the reaction mixture at 80 °C for 24 hours under an inert atmosphere.
-
Collect the modified MOF by centrifugation, and wash it extensively with DMF and then methanol to remove unreacted reagents and byproducts.
-
Dry the functionalized MOF under vacuum. The resulting MOF will have the fluorescent tag covalently attached to the amine groups of the linkers.
Sensing Mechanisms and Protocols
Fluorescence Quenching Sensing
Fluorescence quenching is a common mechanism for MOF-based sensors, where the fluorescence of the MOF is decreased upon interaction with the analyte.
Protocol:
-
Prepare a stock suspension of the luminescent MOF in a suitable solvent (e.g., water or ethanol).
-
In a cuvette, add a specific volume of the MOF suspension and dilute it to a final volume with the solvent.
-
Measure the initial fluorescence intensity of the MOF suspension using a fluorometer at the appropriate excitation and emission wavelengths.
-
Add increasing concentrations of the analyte solution to the cuvette and record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.
"Turn-On" Fluorescence Sensing
In "turn-on" fluorescence sensing, the fluorescence of the sensor is initially low and increases upon binding to the analyte. This is often achieved by designing MOFs where a non-emissive state is converted to an emissive one upon interaction with the target.
Protocol:
-
Prepare a stock solution of the "turn-on" MOF sensor in a suitable solvent.
-
In a cuvette, add a specific volume of the sensor solution and dilute it to the final volume.
-
Measure the baseline fluorescence of the sensor solution.
-
Add a solution of the target analyte to the cuvette and record the fluorescence spectrum. A significant increase in fluorescence intensity indicates the presence of the analyte.
-
To perform quantitative analysis, add varying concentrations of the analyte and record the corresponding fluorescence intensities to construct a calibration curve.
Electrochemical Sensing using Differential Pulse Voltammetry (DPV)
DPV is a sensitive electrochemical technique often used for the detection of heavy metal ions.
Protocol:
-
Place the MOF-modified GCE in an electrochemical cell containing a supporting electrolyte (e.g., 0.1 M acetate buffer).
-
Add a known concentration of the target heavy metal ion to the cell.
-
Apply a preconcentration potential for a specific duration to accumulate the metal ions on the electrode surface.
-
Scan the potential in the anodic direction using the DPV mode and record the stripping peak current.
-
The peak current is proportional to the concentration of the heavy metal ion.
Data Presentation: Performance of MOF-Based Sensors
The following tables summarize the performance of various MOF-based sensors for the detection of heavy metal ions and volatile organic compounds.
Table 1: Performance of MOF-Based Sensors for Heavy Metal Ion Detection
| MOF | Analyte | Sensing Method | Limit of Detection (LOD) | Linear Range | Reference |
| UiO-66-NH₂ | Pb²⁺ | Electrochemical | 0.05 µg/L | 0.1–256 µg/L | [1] |
| ZIF-67/rGO | Pb²⁺ | Electrochemical | 5 ppb | 5-100 ppb | [2] |
| ZIF-67/rGO | Cd²⁺ | Electrochemical | 2.93 ppb | 5-100 ppb | [2] |
| NH₂-MIL-53(Al) | Hg²⁺ | Fluorescence | 0.51 µM | - | [3] |
| NH₂-Cd-BDC | Hg²⁺ | Fluorescence | 0.58 µM | - | [3] |
| Fe-MOFs | As(V) | Fluorescence ("Turn-on") | 10 ppb | - | [4] |
Table 2: Performance of MOF-Based Sensors for Volatile Organic Compound (VOC) Detection
| MOF | Analyte | Sensing Method | Limit of Detection (LOD) | Response Time | Reference |
| MIL-101(Cr) | Formaldehyde | QCM | 1.79 ppm | < 2 min | [5] |
| ZIF-8 | Various VOCs | Impedance Spectroscopy | - | - | [6] |
| Cu-BTC | Various VOCs | Optical | - | - | [7] |
| UiO-66 derivatives | Various VOCs | QCM | - | - |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the creation and application of MOF-based sensors.
Caption: Workflow for the synthesis of Metal-Organic Frameworks.
References
- 1. mdpi.com [mdpi.com]
- 2. Post-synthetic modification and chemical modulation of the ZIF-8 MOF using 3-mercaptopropionic acid (MPA): a multi-technique study on thermodynamic and kinetic aspects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are a class of transistors that utilize organic semiconductor materials as the active channel layer.[1] Unlike their inorganic counterparts, such as silicon-based transistors, OFETs offer unique advantages including mechanical flexibility, low-cost fabrication, and the potential for large-area manufacturing, making them ideal for a new generation of electronics.[2][3] These characteristics have led to their application in diverse fields such as flexible displays, wearable sensors, radio-frequency identification (RFID) tags, and biomedical devices.[2][3][4]
The fundamental structure of an OFET consists of three terminals: a source, a drain, and a gate.[5] The current flow between the source and drain electrodes is modulated by a voltage applied to the gate electrode, which is separated from the organic semiconductor layer by a dielectric material.[6] By controlling the gate voltage, the conductivity of the organic semiconductor channel can be tuned, effectively switching the transistor between an "on" and "off" state.[5]
Working Principle of an OFET
The operation of an OFET is based on the field-effect principle. When a voltage is applied to the gate electrode, an electric field is generated across the dielectric layer. This field induces an accumulation of charge carriers (holes or electrons) at the interface between the organic semiconductor and the dielectric.[6][7] This accumulation of charges forms a conductive channel, allowing current to flow from the source to the drain when a voltage is applied between them.[8] The type of charge carrier depends on the nature of the organic semiconductor; p-type semiconductors conduct positive charges (holes), while n-type semiconductors conduct negative charges (electrons).[9] Ambipolar OFETs are also capable of transporting both holes and electrons.[9]
Applications in Biosensing
OFETs have emerged as a powerful platform for biosensing applications due to their high sensitivity to changes in the local environment.[10] The conducting channel of an OFET is located at the interface with the dielectric, making it extremely sensitive to any surface-bound charges or changes in capacitance.[2][10] This principle is leveraged for the label-free detection of a wide range of biological molecules, including glucose, DNA, proteins, and ions.[11][12]
In a typical OFET-based biosensor, the gate electrode or the semiconductor surface is functionalized with a bioreceptor (e.g., an antibody, enzyme, or DNA probe) that specifically binds to the target analyte.[12] The binding event at the sensor surface alters the local electric field, which in turn modulates the drain-source current of the transistor, providing a measurable electrical signal.[2] Electrolyte-gated OFETs (EGOFETs) are a specific type of OFET that operate in an aqueous environment and show great promise for biosensing due to their low operating voltages.[10]
Performance of Common Organic Semiconductors
The performance of an OFET is largely determined by the properties of the organic semiconductor used. Key performance metrics include charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[13][14] High mobility leads to faster switching speeds, a high on/off ratio ensures low power consumption, and a low threshold voltage reduces the required operating voltage.
| Organic Semiconductor | Type | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
| Pentacene | p-type | up to 13.7 | > 106 | Vacuum Evaporation |
| Rubrene | p-type | 20 - 40[1] | > 106 | Single Crystal |
| Poly(3-hexylthiophene) (P3HT) | p-type | ~0.1[10] | 102 - 105 | Solution Processing[15] |
| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) | p-type | > 10[16] | > 107 | Solution Processing |
| Fullerene (C60) | n-type | up to 0.56[13] | > 106 | Vacuum Evaporation[13] |
| PTCDI-C13 | n-type | ~0.2 | > 105 | Vacuum Evaporation |
| N,N′-ditridecylperylene-3,4,9,10-tetracarboxylic diimide (PTCDI-C13) | n-type | 0.2 | >10^5 | Solution Processing |
| DNTT | p-type | > 10 | > 108 | Vacuum Evaporation |
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET by Solution Processing
This protocol describes the fabrication of a common OFET architecture using solution-based techniques, which are suitable for low-cost and large-area manufacturing.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO2 layer (serves as gate and dielectric)
-
Organic semiconductor solution (e.g., P3HT in chloroform)
-
Photoresist and developer
-
Metal for source/drain electrodes (e.g., Gold)
-
Solvents for cleaning (acetone, isopropanol)
-
Deionized water
Equipment:
-
Spin coater
-
Hot plate
-
UV lithography system
-
Thermal evaporator
-
Probe station and semiconductor device analyzer
Procedure:
-
Substrate Cleaning:
-
Sonnicate the Si/SiO2 substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a nitrogen gun and bake on a hot plate at 120°C for 10 minutes to remove any residual moisture.
-
-
Organic Semiconductor Deposition:
-
Transfer the substrate to a spin coater.
-
Dispense the organic semiconductor solution onto the substrate.
-
Spin coat at a desired speed (e.g., 2000 rpm) for 60 seconds to achieve a uniform thin film.
-
Anneal the film on a hot plate at a specific temperature (e.g., 110°C for P3HT) for 10-15 minutes to improve crystallinity and film morphology.
-
-
Source/Drain Electrode Patterning (Photolithography):
-
Spin coat a layer of photoresist onto the organic semiconductor film.
-
Pre-bake the photoresist according to the manufacturer's instructions.
-
Expose the photoresist to UV light through a photomask with the desired source/drain electrode pattern.
-
Develop the photoresist to reveal the patterned areas.
-
-
Electrode Deposition:
-
Place the substrate in a thermal evaporator.
-
Deposit a thin layer of an adhesion metal (e.g., 5 nm of Chromium) followed by the desired electrode metal (e.g., 50 nm of Gold).
-
-
Lift-off:
-
Immerse the substrate in a suitable solvent (e.g., acetone) to dissolve the remaining photoresist, lifting off the metal deposited on top of it and leaving the patterned electrodes.
-
-
Device Annealing:
-
Perform a final annealing step (e.g., 90°C for 30 minutes) to improve the contact between the electrodes and the organic semiconductor.
-
Protocol 2: Electrical Characterization of an OFET
This protocol outlines the standard electrical measurements performed to evaluate the performance of a fabricated OFET.
Equipment:
-
Probe station with micro-manipulators
-
Semiconductor device analyzer (or source-measure units)
-
Computer with control and analysis software
Procedure:
-
Device Connection:
-
Place the fabricated OFET on the probe station chuck.
-
Carefully land the probe tips on the source, drain, and gate electrode pads.
-
-
Output Characteristics (IDS vs. VDS):
-
Set the gate voltage (VGS) to a constant value (e.g., 0 V).
-
Sweep the drain-source voltage (VDS) over a desired range (e.g., 0 V to -60 V for a p-type device) and measure the drain-source current (IDS).
-
Repeat the VDS sweep for several different constant VGS values (e.g., -10 V, -20 V, -30 V, -40 V).
-
Plot IDS as a function of VDS for each VGS. This plot shows the linear and saturation regions of transistor operation.[7]
-
-
Transfer Characteristics (IDS vs. VGS):
-
Set the drain-source voltage (VDS) to a constant value in the saturation region (e.g., -60 V).
-
Sweep the gate voltage (VGS) over a desired range (e.g., +20 V to -60 V) and measure the drain-source current (IDS).
-
It is often useful to also measure the transfer curve at a low, constant VDS in the linear region (e.g., -5 V).
-
Plot IDS (on a logarithmic scale) and the square root of IDS (on a linear scale) as a function of VGS.
-
-
Parameter Extraction:
-
On/Off Ratio: Determined from the transfer curve as the ratio of the maximum IDS (on-current) to the minimum IDS (off-current).
-
Threshold Voltage (Vth): Extracted from the linear region of the plot of the square root of IDS versus VGS in the saturation regime by extrapolating the linear portion of the curve to the VGS axis.[8]
-
Field-Effect Mobility (µ): Calculated from the slope of the linear region of the plot of the square root of IDS versus VGS in the saturation regime using the following equation: IDS,sat = (W/2L) * µ * Ci * (VGS - Vth)2 where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.[3]
-
Conclusion
OFETs represent a rapidly advancing field with significant potential to impact various areas of electronics and biomedical technology. Their unique properties of flexibility, low cost, and solution processability open up new avenues for innovation.[1] The protocols and data presented here provide a foundational guide for researchers and professionals looking to explore the exciting applications of organic field-effect transistors. Further research and development in new organic materials and fabrication techniques will continue to push the performance and capabilities of these devices.[13]
References
- 1. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 2. Flexible organic field-effect transistors-based biosensors: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronics360.globalspec.com [electronics360.globalspec.com]
- 4. thegrenze.com [thegrenze.com]
- 5. ossila.com [ossila.com]
- 6. fiveable.me [fiveable.me]
- 7. Organic Field Effect Transistors (OFETs) - DEALAB - Università di Cagliari [sites.unica.it]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Organic Field-Effect Transistor (OFET) | 安達千波矢 研究室 [cstf.kyushu-u.ac.jp]
- 10. mdpi.com [mdpi.com]
- 11. ieee-sensorsalert.org [ieee-sensorsalert.org]
- 12. materialsfutures.org [materialsfutures.org]
- 13. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT) - Fraunhofer IPMS [ipms.fraunhofer.de]
- 15. ossila.com [ossila.com]
- 16. mdpi.com [mdpi.com]
The Rise of Non-Fullerene Acceptors: A New Era for Organic Solar Cells
Application Notes & Protocols
The field of organic photovoltaics has been revolutionized by the development of non-fullerene acceptors (NFAs), heralding a significant leap in the power conversion efficiencies (PCEs) of organic solar cells (OSCs).[1] NFAs have emerged as a superior alternative to traditional fullerene derivatives, addressing their inherent limitations such as weak absorption in the visible spectrum, limited tunability of energy levels, and morphological instability.[2][3] This document provides detailed application notes on the advantages and design principles of NFAs, along with comprehensive protocols for the fabrication and characterization of high-performance NFA-based organic solar cells.
Advantages of Non-Fullerene Acceptors
Non-fullerene acceptors offer several distinct advantages over their fullerene counterparts:
-
Tunable Optoelectronic Properties: The energy levels (HOMO and LUMO) and optical bandgap of NFAs can be readily tuned through synthetic chemical modifications.[1][4] This allows for better matching with a wider range of donor materials, optimizing the open-circuit voltage (Voc) and short-circuit current density (Jsc).
-
Broad and Strong Absorption: Unlike fullerenes, which have weak absorption in the visible range, NFAs can be designed to have strong and broad absorption profiles, extending into the near-infrared region.[5] This enhances the light-harvesting capabilities of the solar cell, leading to higher photocurrent generation.
-
Morphological Stability: NFA-based devices often exhibit greater thermal and photochemical stability, contributing to longer device lifetimes.[4][6] The molecular design of NFAs allows for better control over the blend morphology with the donor material, which is crucial for efficient charge separation and transport.
-
Facile Synthesis and Modification: The synthesis of NFAs is often more straightforward and allows for a higher degree of functionalization compared to the complex and limited chemistry of fullerenes.[1]
Key Classes and Design Evolution of Non-Fullerene Acceptors
The development of NFAs has been rapid, with several key classes of molecules driving the efficiency improvements. A prominent design strategy has been the A-D-A (acceptor-donor-acceptor) molecular architecture. This design typically consists of an electron-rich core (donor) flanked by two electron-withdrawing units (acceptors).
A prime example of a highly successful NFA is the Y6 molecule and its derivatives.[7] The Y6 acceptor features a fused-ring core that promotes planarity and intermolecular π-π stacking, facilitating efficient electron transport.[7] Its introduction led to a significant jump in PCEs, surpassing 15% and pushing towards 20%.[5][7] Another important class of NFAs is based on rylene diimides , such as perylene diimide (PDI).[3]
The logical progression of NFA development can be visualized as follows:
Performance of NFA-Based Organic Solar Cells
The development of novel NFAs has led to a rapid increase in the power conversion efficiencies of single-junction and tandem OSCs. Below is a summary of representative performance data for OSCs based on different NFA materials.
| Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| P3HT | 1.8 (PDI-based) | 0.61 | - | 65 | 2.35 | [3] |
| PffBT4T-2DT | 1.8 (PDI-based) | - | - | - | 6.30 | [3] |
| PTB7 | 2.10b (SubPc-based) | - | - | - | 3.5 | [3] |
| PM6 | Y6 | 0.83 | 25.3 | 74.8 | 15.7 | [7] |
| PM6 | BTP-4Cl | 0.87 | - | - | 16.5 | [7] |
| PM6 | L8-BO | - | - | 81.5 | 18.3 | [7] |
| PM6 | L8-BO:T9SBO-F | - | - | - | 19.0 | [8] |
| D18 | Z8:L8-BO (ternary) | - | - | - | 20.2 | [9] |
Experimental Protocols
General Protocol for the Fabrication of NFA-Based Organic Solar Cells
This protocol outlines the typical steps for fabricating a conventional architecture NFA-based organic solar cell. The device architecture can be visualized as follows:
References
- 1. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Non-fullerene acceptors for organic photovoltaics: an emerging horizon - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. pv-magazine.com [pv-magazine.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step process: the synthesis of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate followed by its hydrolysis.
Issue 1: Low Yield of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Question: We are experiencing a low yield during the synthesis of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate from diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. What are the potential causes and solutions?
Answer:
Low yields in this step often stem from incomplete reaction, side reactions, or suboptimal reaction conditions. Below is a table outlining potential causes and corresponding troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Ensure the temperature does not exceed the decomposition point of the reactants or products. |
| Suboptimal Base | - Base Strength: The choice of base is critical for the alkylation of the dihydroxythiophene precursor. If a weak base was used, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide. - Base Equivalents: Ensure at least two equivalents of base are used to deprotonate both hydroxyl groups completely. |
| Ineffective Alkylating Agent | - Reactivity: Methyl iodide or dimethyl sulfate are commonly used methylating agents. Ensure the reagent is fresh and has not degraded. - Equivalents: Use a slight excess of the alkylating agent (e.g., 2.2-2.5 equivalents) to drive the reaction to completion. |
| Solvent Issues | - Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and hydrolyze the ester groups. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Solvent Polarity: A polar aprotic solvent like anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) is generally suitable for this reaction. |
Issue 2: Incomplete Hydrolysis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Question: Our hydrolysis of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate to the dicarboxylic acid is not going to completion, resulting in a mixture of the diester, mono-acid, and di-acid. How can we improve the conversion?
Answer:
Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions.
| Potential Cause | Recommended Troubleshooting Steps |
| Insufficient Base | - Base Equivalents: Use a significant excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 4-10 equivalents) to ensure complete saponification of both ester groups. |
| Reaction Time and Temperature | - Prolonged Heating: The hydrolysis of sterically hindered esters can be slow. Increase the reaction time and reflux temperature to facilitate the reaction. Monitor the reaction progress by TLC or by quenching a small aliquot and analyzing it by ¹H NMR. |
| Poor Solubility of the Diester | - Co-solvent: The diester may have poor solubility in purely aqueous base. The addition of a co-solvent like ethanol, methanol, or dioxane can improve solubility and facilitate the hydrolysis. |
| Inefficient Acidification | - pH Adjustment: After the hydrolysis is complete, the dicarboxylic acid needs to be precipitated by acidification. Ensure the pH is lowered to ~1-2 using a strong mineral acid like hydrochloric acid (HCl) to ensure complete protonation and precipitation of the product. |
Issue 3: Difficulty in Purifying the Final Product
Question: We are struggling to purify the final this compound. What are the recommended purification methods?
Answer:
Purification of aromatic dicarboxylic acids can be challenging due to their low solubility in many organic solvents.
| Potential Issue | Recommended Purification Method |
| Presence of Inorganic Salts | - Washing: After precipitation, thoroughly wash the crude product with deionized water to remove any residual inorganic salts from the hydrolysis and acidification steps. |
| Organic Impurities | - Recrystallization: Recrystallization is an effective method for purifying dicarboxylic acids.[1][2] Suitable solvents include acetic acid, a mixture of ethanol and water, or dimethyl sulfoxide (DMSO).[1] The crude acid can be dissolved in a hot solvent and allowed to cool slowly to form pure crystals. |
| Conversion to Salt and Back | - Base-Acid Treatment: Dissolve the crude acid in a dilute aqueous base (e.g., sodium carbonate or sodium hydroxide) to form the water-soluble disodium salt.[2] Filter the solution to remove any insoluble organic impurities. Re-precipitate the pure dicarboxylic acid by adding a strong acid.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic pathway involves a multi-step process. One approach starts with the condensation of diethyl thioglycolate with diethyl oxalate to form diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This intermediate is then methylated, for example using a methylating agent in the presence of a base, to yield diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. The final step is the hydrolysis of the diethyl ester to the desired dicarboxylic acid using a strong base, followed by acidification.
Q2: What are some common side reactions to be aware of during the synthesis?
A2: During the methylation step, incomplete reaction can lead to the formation of the mono-methylated intermediate. Overalkylation is also a possibility if reactive sites are present. In the hydrolysis step, incomplete reaction will result in the presence of the mono-ester/mono-acid as an impurity. Decarboxylation can occur at high temperatures, especially under acidic conditions, leading to loss of one or both carboxylic acid groups.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the methylation and hydrolysis steps. For the hydrolysis, you can spot the reaction mixture against the starting diester. The dicarboxylic acid product will have a much lower Rf value (be closer to the baseline) in most common solvent systems. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy of quenched aliquots can be used.
Q4: What are the key safety precautions to take during this synthesis?
A4: It is essential to work in a well-ventilated fume hood, especially when handling volatile and flammable organic solvents, strong bases, and acids. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Reactions involving strong bases like sodium hydride should be conducted with extreme care under an inert atmosphere, as they are highly reactive with water.
Experimental Protocols
A detailed experimental protocol for a similar synthesis is outlined below. Note that specific conditions may require optimization for your particular setup and scale.
Step 1: Synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
-
To a solution of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in an anhydrous solvent like DMF, add 2.2 equivalents of a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2.5 equivalents of a methylating agent (e.g., methyl iodide) dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
-
Dissolve the diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 4-10 equivalents of NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 with concentrated HCl.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for improving synthesis yield.
References
Technical Support Center: Thieno[2,3-b]thiophene-2,5-dicarboxylic Acid Purification
This guide provides troubleshooting advice and detailed protocols for the purification of thieno[2,3-b]thiophene-2,5-dicarboxylic acid. While specific literature on the purification of this exact isomer is limited, the following techniques are based on established methods for analogous compounds, including its derivatives and the thieno[3,2-b]thiophene isomer.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My synthesized thieno[2,3-b]thiophene-2,5-dicarboxylic acid is a crude solid with poor solubility in common organic solvents. How can I purify it?
A1: Due to the rigid, planar structure and the presence of two carboxylic acid groups, this compound is expected to have low solubility in many common solvents. An effective first-line purification strategy is an acid-base extraction/precipitation. This method leverages the acidic nature of the carboxylic groups to form a soluble salt.
-
Process: Suspend your crude product in a basic aqueous solution (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acids and form the water-soluble disodium salt. Insoluble, non-acidic impurities can then be removed by filtration. Subsequently, re-precipitate the purified dicarboxylic acid by acidifying the filtrate with a mineral acid like HCl until the pH is acidic (typically pH 1-2). The resulting solid can be collected by filtration and washed thoroughly with deionized water to remove any inorganic salts.
Q2: I am attempting recrystallization. What solvents are recommended?
A2: For compounds of this class, high-boiling point, polar aprotic solvents are often effective. Based on protocols for similar thienothiophene derivatives, the following solvents are recommended starting points:
A mixed solvent system, such as DMF/water or Ethanol/DMF, might also be effective for achieving suitable solubility at high temperatures and precipitation upon cooling.[1] It is crucial to perform small-scale solvent screening tests to identify the optimal system for your specific batch of material.
Q3: My product is highly colored. How can I remove colored impurities?
A3: Colored impurities are common in thiophene-based compounds due to side reactions or degradation.
-
Washing: First, try washing the crude solid with various organic solvents in which the product has minimal solubility but the impurities might dissolve.
-
Charcoal Treatment: If recrystallization is a viable option, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal can adsorb colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your product, leading to a significant reduction in yield. After a brief boiling period (5-10 minutes), the charcoal must be removed by hot filtration through a pad of celite or a suitable filter aid before allowing the solution to cool.
Q4: Is sublimation a suitable purification technique for this compound?
A4: Vacuum sublimation can be a very effective technique for purifying rigid, thermally stable organic molecules, as it avoids the use of solvents entirely. This method has been successfully used for other thieno[3,2-b]thiophene derivatives.[3] The suitability for thieno[2,3-b]thiophene-2,5-dicarboxylic acid depends on its thermal stability and vapor pressure. It is recommended to first perform a thermogravimetric analysis (TGA) to determine the compound's decomposition temperature before attempting sublimation.
Data on Purification of Analogous Compounds
| Compound Name | Purification Method | Purity Achieved | Yield | Reference |
| Thiophene-2,5-dicarboxylic acid | Acid precipitation from aqueous solution | 96-99% | 55% | [4] |
| 4,4'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(...) (Derivative) | Recrystallization from DMF | Not specified | 78% | [1] |
| Thieno[3,2-b]thiophene derivative | Vacuum Sublimation | Not specified | 69% | [3] |
| 3-Methyl-4-Phenylthieno[2,3-b]thiophene derivative | Recrystallization from Glacial Acetic Acid | Analytically Pure | 87% | [2] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation
This protocol is a general method for purifying carboxylic acids that are insoluble in neutral water.
-
Dissolution: Suspend the crude thieno[2,3-b]thiophene-2,5-dicarboxylic acid in a 1 M aqueous solution of sodium hydroxide (NaOH). Use a sufficient volume to fully dissolve the compound upon stirring. Gentle heating may be applied to aid dissolution.
-
Filtration of Impurities: If any solid impurities remain undissolved, filter the basic solution through a medium-porosity filter paper or a celite pad to obtain a clear filtrate.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add a 3 M aqueous solution of hydrochloric acid (HCl) dropwise while stirring vigorously. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH ~1-2) and a precipitate has fully formed.
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual HCl and NaCl.
-
Drying: Dry the purified product under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C), until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
This protocol is based on methods used for derivatives and should be adapted after solvent screening.
-
Solvent Selection: Choose an appropriate high-boiling solvent (e.g., glacial acetic acid, DMF) in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[1][2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration to remove them. Pre-heat the filtration funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid disturbing the solution during this initial cooling phase. Once at room temperature, cooling may be continued in an ice bath to maximize product precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent, followed by a more volatile solvent (like cold ethanol or hexanes) to aid in drying.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualized Workflow for Purification
The following diagram outlines the logical workflow for selecting a purification strategy for thieno[2,3-b]thiophene-2,5-dicarboxylic acid.
Caption: Purification strategy decision workflow for thieno[2,3-b]thiophene-2,5-dicarboxylic acid.
References
- 1. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]
Technical Support Center: Functionalization of Thienothiophenes
Welcome to the technical support center for the functionalization of thienothiophene derivatives. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing the thienothiophene core?
A1: Common and effective methods for functionalizing the thienothiophene core include:
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings are widely used to form carbon-carbon bonds.[1]
-
Lithiation and Electrophilic Quench: Treatment with a strong base like n-butyllithium followed by the addition of an electrophile is a versatile method for introducing a variety of functional groups.[2]
-
Electrophilic Aromatic Substitution: Reactions like bromination and Friedel-Crafts acylation can be used to directly functionalize the thienothiophene ring, although regioselectivity can be a challenge.[3]
-
Direct C-H Arylation: This method offers a more atom-economical approach to forming C-C bonds by directly coupling C-H bonds with aryl halides.[4]
Q2: Which positions on the thieno[3,2-b]thiophene core are most reactive?
A2: In thieno[3,2-b]thiophene, the α-positions (2- and 5-positions) are generally more reactive towards electrophilic substitution and metallation compared to the β-positions (3- and 6-positions). This is due to the greater stabilization of the intermediate sigma-complex at the α-position.[3]
Q3: How can I improve the solubility of my functionalized thienothiophene derivatives?
A3: The introduction of alkyl or alkoxy side chains is a common strategy to improve the solubility of thienothiophene-based molecules and polymers.[5] For polymeric materials, post-polymerization functionalization can also be employed to introduce solubilizing groups.[6]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction to functionalize a bromo-thienothiophene is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura couplings involving thienothiophene substrates can stem from several factors. A systematic approach to troubleshooting is recommended.[7]
Potential Causes & Solutions:
-
Catalyst Deactivation: The sulfur atom in the thienothiophene ring can act as a poison for palladium catalysts.[8]
-
Solution: Use a fresh batch of a high-activity catalyst or precatalyst. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that can stabilize the palladium center and prevent deactivation.[9]
-
-
Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom, especially with electron-deficient boronic acids or under harsh basic conditions.[10]
-
Homocoupling of the Boronic Acid: This side reaction can be promoted by the presence of oxygen.[12]
-
Solution: Ensure the reaction mixture is thoroughly degassed by purging with an inert gas like argon or nitrogen before adding the catalyst.[11]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Solution: Screen different bases and solvent systems. A combination of an organic solvent (e.g., dioxane, toluene, THF) with an aqueous base solution is often effective.[11] A systematic screening of reaction temperature is also recommended, as higher temperatures can sometimes promote side reactions.[7]
-
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Issue 2: Side Reactions in Stille Cross-Coupling
Question: I am observing significant homocoupling of my organostannane reagent and other side products in a Stille coupling with a halo-thienothiophene. How can I suppress these unwanted reactions?
Answer: Homocoupling is a prevalent side reaction in Stille couplings. Additionally, direct C-H stannylation of the thiophene ring can sometimes occur.[7][9]
Potential Causes & Solutions:
-
Homocoupling of Organostannane: This can occur through a radical pathway or by reaction with the Pd(II) precatalyst.[13]
-
Solution: The addition of a radical scavenger can sometimes suppress the radical pathway. Ensuring the complete reduction of the Pd(II) precatalyst to the active Pd(0) species is also crucial.
-
-
Direct C-H Stannylation: The α-hydrogens of thiophene rings can undergo direct stannylation under certain conditions.[9]
-
Solution: This is often promoted by certain ligands and reaction conditions. Screening different phosphine ligands and optimizing the reaction temperature can help minimize this side reaction.
-
-
Stannylation of Aryl Bromide: The aryl bromide can react with trialkyltin bromide, leading to unwanted byproducts.[9]
-
Solution: Careful control of stoichiometry and reaction conditions is important.
-
Decision Tree for Minimizing Stille Coupling Side Reactions
Issue 3: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: My Friedel-Crafts acylation of thieno[3,2-b]thiophene is giving a mixture of isomers. How can I improve the regioselectivity?
Answer: Friedel-Crafts acylation of thiophenes typically shows a high preference for the 2-position (α-position).[3] However, with substituted thienothiophenes or under certain conditions, mixtures can be obtained.
Potential Causes & Solutions:
-
Steric Hindrance: A bulky substituent at the 2-position may direct acylation to the 3- or 5-position.
-
Solution: If possible, introduce the acyl group before a bulky substituent.
-
-
Reaction Conditions: The choice of Lewis acid and solvent can influence regioselectivity.
-
Solution: Milder Lewis acids like SnCl₄ may offer better selectivity compared to stronger ones like AlCl₃, which can sometimes lead to undesirable secondary reactions.[8] Screening different solvents is also advisable.
-
-
Electronic Effects: The electronic nature of existing substituents will strongly influence the position of the next substitution.
-
Solution: A thorough understanding of directing group effects is necessary. Computational methods can also be employed to predict the most likely site of electrophilic attack.[14]
-
Issue 4: Polymerization During Functionalization
Question: I am observing the formation of insoluble, polymeric material during the functionalization of my thienothiophene monomer. How can I prevent this?
Answer: Thienothiophenes are electron-rich heterocycles that can be susceptible to oxidative polymerization, especially under harsh reaction conditions or in the presence of certain catalysts.[5]
Potential Causes & Solutions:
-
Oxidative Conditions: Certain reagents or residual oxygen can lead to oxidative coupling of the thienothiophene units.
-
Solution: Ensure all reactions are carried out under a strictly inert atmosphere (argon or nitrogen). Use thoroughly degassed solvents.
-
-
Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can promote polymerization.
-
Solution: Attempt the reaction at a lower temperature. If possible, use milder reagents.
-
-
Catalyst-Induced Polymerization: Some transition metal catalysts, particularly those used for C-H activation or cross-coupling, can catalyze polymerization.
-
Solution: Screen different catalysts and ligands. Sometimes, a less active but more selective catalyst can prevent polymerization. For nickel-catalyzed polymerizations, catalyst trapping through C-S insertion can be an issue, suggesting that careful ligand design is crucial.[15]
-
Quantitative Data Summary
The following tables summarize typical yields for common functionalization reactions on thienothiophene and related thiophene derivatives. Note that optimal conditions are highly substrate-dependent.
Table 1: Suzuki-Miyaura Coupling of Halo-Thiophenes with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-95 | [11],[16] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 80-98 | [9] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 70-90 | [17] |
Table 2: Stille Coupling of 2-Bromo-3-alkylthiophene with Organostannanes
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 60-85 | [1] |
| Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 100 | 12 | 75-92 | [18] |
| PdCl₂(AsPh₃)₂ (3) | - | Dioxane | 100 | 16 | 65-88 | General Stille Conditions |
Key Experimental Protocols
Protocol 1: General Procedure for Lithiation of 3-Bromothiophene and Electrophilic Quench
This protocol is a general starting point and may require optimization for specific thienothiophene substrates.
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add the bromo-thienothiophene substrate (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.[15]
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[15]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Thienothiophene
-
Reaction Setup: In a Schlenk flask, combine the bromo-thienothiophene (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 dioxane/water). Purge the solution with the inert gas for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[10]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]
Protocol 3: General Procedure for Direct C-H Arylation of Thienothiophene
-
Reaction Setup: To a reaction tube, add the thienothiophene substrate (1.5 eq), aryl bromide (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., PCy₃·HBF₄, 4-10 mol%), and base (e.g., K₂CO₃, 2.0 eq).[4]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or DMA.[4][13]
-
Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-24 hours. The optimal temperature can be critical for regioselectivity.[4]
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 6. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. research.unipd.it [research.unipd.it]
- 14. researchgate.net [researchgate.net]
- 15. Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
- 18. Design of Thienothiophene-Based Copolymers with Various Side Chain-End Groups for Efficient Polymer Solar Cells [mdpi.com]
Technical Support Center: Dicarboxylic Acid Monomer Solubility in Polymerization
This guide provides troubleshooting advice and frequently asked questions regarding the solubility challenges encountered with dicarboxylic acid monomers during polymerization processes. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Frequently Asked Questions (FAQs)
Q1: Why are my dicarboxylic acid monomers not dissolving in the chosen solvent?
A1: The solubility of dicarboxylic acids is influenced by several factors. The primary reasons for poor solubility include:
-
Chain Length: Water solubility tends to decrease as the carbon chain length increases due to the growing hydrophobic nature of the alkyl chain.[1][2]
-
Molecular Structure: Aromatic dicarboxylic acids or those with high melting points are often poorly soluble in many common solvents.[3][4]
-
Solvent Polarity: A mismatch between the polarity of the dicarboxylic acid and the solvent is a common cause. While short-chain diacids are water-soluble, longer-chain ones may require organic solvents.[1][5]
-
Temperature: Solubility is often temperature-dependent. Many dicarboxylic acids show increased solubility at higher temperatures.[1][6]
-
Purity of Monomer: Impurities can significantly impact the solubility of the monomer.[7][8]
Q2: How does the carbon chain length of a dicarboxylic acid affect its solubility?
A2: The carbon chain length has a significant impact on solubility. Short-chain dicarboxylic acids (e.g., succinic acid, glutaric acid) are highly soluble in water.[1][5] As the chain length increases, the hydrophobic character of the molecule dominates, leading to a dramatic decrease in water solubility.[1][5] An interesting phenomenon is the "even-odd" effect, where odd-numbered carbon chain dicarboxylic acids (e.g., glutaric acid, pimelic acid) tend to have lower melting points and higher solubility than their even-numbered neighbors (e.g., adipic acid, suberic acid).[1][5] This is attributed to differences in crystal packing and molecular conformation.[1][5]
Q3: What are the most effective solvents for dissolving dicarboxylic acid monomers?
A3: The choice of solvent is critical and depends on the specific dicarboxylic acid.
-
For short-chain aliphatic diacids (C4-C6): Water is often a good solvent, especially when heated.[1][5]
-
For longer-chain aliphatic and aromatic diacids: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used in solution polymerization.[9] For some purification processes, solvents like acetone or ethyl acetate can be effective.[10] In some cases, using a mixture of solvents can optimize solubility.[11]
Q4: Can temperature be adjusted to improve the solubility of dicarboxylic acid monomers?
A4: Yes, increasing the temperature is a common method to enhance the solubility of many dicarboxylic acids. For instance, adipic acid's solubility in water increases significantly with temperature.[1] However, it is crucial to ensure that the chosen temperature does not exceed the thermal stability limit of the monomer or the solvent's boiling point, and does not lead to unwanted side reactions.[6] For high-melting and poorly soluble monomers, high-temperature melt polycondensation is a viable strategy.[3]
Q5: How does pH influence the solubility of dicarboxylic acid monomers?
A5: The pH of the aqueous solution has a profound effect on the solubility of dicarboxylic acids. In basic conditions (pH > pKa), the carboxylic acid groups deprotonate to form carboxylate salts.[12] These ionic salts are significantly more soluble in water than the neutral protonated form.[12][13] This principle is often exploited in purification and in certain polymerization techniques like interfacial polymerization where the diamine is dissolved in an aqueous base.[14]
Q6: Are there alternative polymerization methods for dicarboxylic acids with very low solubility?
A6: Yes, for monomers that are difficult to dissolve, several alternative polymerization techniques can be employed:
-
Melt Polycondensation: This method is performed at high temperatures without a solvent, bypassing solubility issues. It is suitable for thermally stable monomers.[3]
-
Interfacial Polymerization: This technique is ideal for when the two monomers are soluble in different, immiscible liquids (e.g., one in water and the other in an organic solvent). Polymerization occurs at the interface between the two liquids.[14]
-
Transesterification: This approach uses dicarboxylic acid esters instead of the acids themselves. These esters often have better solubility and lower melting points. The reaction is driven by the removal of a volatile alcohol byproduct.[3][15]
-
Phase Transfer Catalysis (PTC): A phase transfer catalyst can be used to transport a reactant (like a dicarboxylate anion) from an aqueous phase to an organic phase to react with the other monomer.[16][17][18]
Q7: Can additives or co-solvents be used to improve solubility?
A7: Yes. Using a co-solvent can modulate the polarity of the solvent system to better match the monomer. For instance, toluene is sometimes used as an azeotropic solvent to facilitate both dissolution and water removal during polyesterification.[19] Additives like phase transfer catalysts (e.g., quaternary ammonium salts) can be highly effective in biphasic systems by facilitating the transport of ionic monomers across the phase boundary.[16][17]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common solubility issues.
Issue 1: Dicarboxylic Acid Monomer Fails to Dissolve at Room Temperature
Caption: Troubleshooting workflow for initial monomer dissolution.
Issue 2: Monomer Precipitates During Polymerization Reaction
Caption: Decision tree for addressing monomer precipitation during polymerization.
Quantitative Data on Dicarboxylic Acid Solubility
Table 1: Solubility of Aliphatic Dicarboxylic Acids in Water
| Dicarboxylic Acid | Carbon Atoms | Formula | Solubility (g / 100 g H₂O at 25°C) |
| Succinic Acid | 4 | HOOC(CH₂)₂COOH | ~8.3 |
| Glutaric Acid | 5 | HOOC(CH₂)₃COOH | ~63.9 |
| Adipic Acid | 6 | HOOC(CH₂)₄COOH | ~2.4[20] |
| Pimelic Acid | 7 | HOOC(CH₂)₅COOH | ~5.0 |
| Suberic Acid | 8 | HOOC(CH₂)₆COOH | ~0.25 |
| Azelaic Acid | 9 | HOOC(CH₂)₇COOH | ~0.24 |
| Sebacic Acid | 10 | HOOC(CH₂)₈COOH | ~0.10 |
Note: Data compiled from various sources, including[1][5]. Solubility can vary with temperature and pH.
Table 2: Recommended Solvents for Polymerization
| Monomer Type | Examples | Recommended Solvents | Polymerization Technique |
| Short-Chain Aliphatic | Succinic, Glutaric, Adipic Acid | Water, Hot Water | Aqueous Solution Polycondensation |
| Long-Chain Aliphatic | Sebacic Acid, Dodecanedioic Acid | NMP, DMF, DMSO, Diphenyl Ether | Solution Polycondensation, Melt Polycondensation |
| Aromatic | Terephthalic Acid, Isophthalic Acid | NMP, DMF (often with salts like LiCl) | Solution Polycondensation |
| Poorly Soluble / High Melting | Terephthalic Acid, Furan-2,5-dicarboxylic acid | (None - direct reaction) | Melt Polycondensation, Interfacial Polymerization[3][4] |
Experimental Protocols
Protocol 1: Enhancing Solubility via Salt Formation (for Aqueous Systems)
This protocol is suitable for systems where an aqueous solution of the dicarboxylic acid monomer is required.
-
Materials: Dicarboxylic acid monomer, deionized water, a base (e.g., sodium hydroxide, triethylamine).
-
Procedure:
-
Weigh the desired amount of dicarboxylic acid monomer and add it to a reaction flask.
-
Add a portion of the deionized water.
-
While stirring, slowly add a stoichiometric amount of the base. For example, for a dicarboxylic acid, two equivalents of a monobasic base (like NaOH) are required for full neutralization.
-
Continue stirring until the monomer is fully dissolved, forming the dicarboxylate salt. The solution may require gentle heating.
-
The resulting aqueous solution of the monomer salt can now be used, for example, as the aqueous phase in an interfacial polymerization with a diacyl chloride in an immiscible organic solvent.[14]
-
Protocol 2: Low-Temperature Solution Polycondensation for Aromatic Polyamides
This method is adapted for aromatic dicarboxylic acids which may have poor solubility.
-
Materials: Aromatic dicarboxylic acid (e.g., 4-Fluorobenzene-1,3-dicarboxylic acid), aromatic diamine, anhydrous polar aprotic solvent (e.g., NMP, DMAc), a salt (e.g., lithium chloride), pyridine, and an activating agent (e.g., triphenyl phosphite).[21]
-
Procedure:
-
In a nitrogen-purged, three-necked flask, dissolve the dicarboxylic acid, aromatic diamine, and lithium chloride in the anhydrous solvent. Stir until a homogeneous solution is formed.[21]
-
Cool the flask in a low-temperature bath (0-5°C).
-
Add pyridine to the solution, followed by the dropwise addition of the activating agent.
-
Maintain the low temperature for 2-4 hours, then allow the reaction to slowly warm to room temperature and continue stirring for several hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with water and methanol to remove impurities, and dry in a vacuum oven.[21]
-
Protocol 3: Using a Phase Transfer Catalyst (PTC) for Polymerization
This protocol is useful for reacting a water-soluble dicarboxylate salt with an organic-soluble monomer (e.g., a dihalide).
-
Materials: Dicarboxylic acid, a base (e.g., NaOH), water, an organic-soluble monomer (e.g., 1,6-dibromohexane), an immiscible organic solvent (e.g., toluene), a phase transfer catalyst (e.g., tetrabutylammonium bromide, TDAB).[17]
-
Procedure:
-
Prepare an aqueous solution of the dicarboxylate salt as described in Protocol 1.
-
In a reaction flask equipped with a mechanical stirrer, combine the aqueous salt solution and the organic solvent containing the second monomer.
-
Add a catalytic amount (e.g., 1-5 mol%) of the phase transfer catalyst to the biphasic mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100°C) and stir vigorously to ensure a large interfacial area.
-
The PTC transports the dicarboxylate anion into the organic phase where it reacts with the co-monomer.[18][22]
-
Monitor the reaction progress. Upon completion, separate the organic phase, wash it to remove the catalyst and any remaining salts, and precipitate the polymer in a non-solvent.
-
Visualizations of Key Concepts
Caption: Mechanism of Phase Transfer Catalysis in polymerization.
References
- 1. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyester - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2716133A - Purification and separation of dicarboxylic acids - Google Patents [patents.google.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Solution polymerization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. amslaurea.unibo.it [amslaurea.unibo.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. baua.de [baua.de]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
troubleshooting common problems in condensation polymerization
Welcome to the Condensation Polymerization Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during condensation polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting molecular weight in condensation polymerization?
A1: The most critical factor is achieving a precise stoichiometric balance of the functional groups of the monomers.[1][2] For A-A and B-B type monomers, a 1:1 molar ratio is essential for high molecular weight polymers. Any deviation from this ratio will limit the chain growth and result in a lower molecular weight.[1][2]
Q2: How can I control the molecular weight of my polymer?
A2: There are two primary methods for controlling molecular weight:
-
Stoichiometric Control: By introducing a slight excess of one of the bifunctional monomers, you can control the final molecular weight.[1]
-
Monofunctional Additives (Chain Stoppers): Adding a controlled amount of a monofunctional reactant will terminate the growing polymer chains, thereby controlling the final molecular weight.[1]
Q3: What are common causes of low polymer yield?
A3: Low polymer yield can stem from several issues:
-
Incomplete reaction: The polymerization may not have reached a high enough conversion.
-
Side reactions: Undesirable side reactions can consume monomers or terminate growing chains.
-
Loss during purification: Significant amounts of polymer may be lost during precipitation and washing steps.
-
Monomer purity: Impurities in the monomers can interfere with the polymerization process.[3]
Q4: Why is my polymer yellowing or discolored?
A4: Discoloration, particularly at high reaction temperatures, can be a sign of thermal degradation or side reactions.[4] For example, in polyester synthesis, etherification of diols can occur at elevated temperatures, leading to discoloration.[4] The presence of oxygen can also lead to oxidative side reactions that cause discoloration.
Q5: What causes gel formation during my polymerization?
A5: Gel formation, or cross-linking, is often caused by:
-
Trifunctional impurities: The presence of impurities with more than two functional groups in your monomers can lead to the formation of a network structure.[1]
-
Side reactions: Certain side reactions at high temperatures can create cross-links between polymer chains.[1]
Troubleshooting Guides
Problem 1: Low Molecular Weight
Symptoms:
-
The polymer has poor mechanical properties (e.g., brittle).
-
Gel Permeation Chromatography (GPC) analysis shows a lower than expected number-average molecular weight (Mn) and weight-average molecular weight (Mw).
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for low molecular weight.
Problem 2: High Polydispersity Index (PDI)
Symptoms:
-
GPC analysis reveals a broad molecular weight distribution (PDI > 2).
-
Inconsistent material properties.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for high PDI.
Quantitative Data
Effect of Stoichiometric Ratio on Degree of Polymerization
The Carothers equation quantitatively describes the effect of stoichiometric imbalance on the number-average degree of polymerization (Xn).[5][6]
Carothers Equation:
-
For equimolar quantities (r=1): Xn = 1 / (1 - p)
-
For non-equimolar quantities (r < 1): Xn = (1 + r) / (1 + r - 2rp)
Where:
-
Xn: Number-average degree of polymerization
-
p: Extent of reaction (conversion of functional groups)
-
r: Stoichiometric ratio of functional groups (e.g., NA / NB, where NA ≤ NB)
| Stoichiometric Ratio (r) | Conversion (p) | Number-Average Degree of Polymerization (Xn) |
| 1.00 | 0.95 | 20 |
| 1.00 | 0.98 | 50 |
| 1.00 | 0.99 | 100 |
| 1.00 | 0.995 | 200 |
| 0.99 | 0.99 | 99.5 |
| 0.99 | 1.00 | 199 |
| 0.95 | 1.00 | 39 |
Table 1: Theoretical maximum degree of polymerization at different stoichiometric ratios and conversions, calculated using the Carothers equation.[2][6]
Typical Reaction Conditions for Common Polyesters
| Polymer | Monomers | Catalyst | Temperature (°C) | Pressure |
| Poly(ethylene terephthalate) (PET) | Terephthalic acid & Ethylene glycol | Antimony trioxide, Titanium compounds | 220-260 (esterification), 270-280 (polycondensation) | 2.7-5.5 bar (esterification), Vacuum (polycondensation) |
| Aliphatic Polyesters | Diacid & Diol | Tin-based, Titanium-based | 150-290 | Vacuum |
Table 2: General reaction conditions for the synthesis of common polyesters.[7][8][9][10]
Experimental Protocols
Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Analysis
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polymer sample.
Principle: GPC separates molecules based on their hydrodynamic volume in solution.[11] A dissolved polymer sample is passed through a column packed with porous gel beads.[11] Larger molecules elute first, while smaller molecules penetrate the pores and elute later.[11]
Methodology:
-
Solvent Selection: Choose a solvent that completely dissolves the polymer sample. Common solvents include tetrahydrofuran (THF), chloroform, and N,N-dimethylformamide (DMF).[12]
-
Sample Preparation:
-
Accurately weigh approximately 2 mg of the dry polymer sample.[13]
-
Dissolve the sample in the chosen GPC solvent to a concentration of about 1-2 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Calibration:
-
Prepare a series of polymer standards of known molecular weight (e.g., polystyrene standards).
-
Inject the standards into the GPC system to create a calibration curve of log(Molecular Weight) vs. Retention Time.
-
-
Analysis:
-
Inject the filtered polymer sample into the GPC system.
-
Record the chromatogram.
-
Use the calibration curve to calculate Mn, Mw, and PDI (PDI = Mw/Mn) for the sample.
-
NMR Spectroscopy for End-Group Analysis
Objective: To determine the number-average molecular weight (Mn) by quantifying the ratio of end-groups to repeating monomer units.
Principle: ¹H NMR spectroscopy can distinguish between protons on the polymer backbone (repeating units) and protons on the terminal end-groups. By integrating the signals, the degree of polymerization can be calculated.[14][15]
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Analysis:
-
Identify the resonance signals corresponding to the repeating monomer units and the end-groups.
-
Integrate the respective signals.
-
Calculate the degree of polymerization (DP) using the formula: DP = (Integral of repeating units / Number of protons per repeating unit) / (Integral of end-groups / Number of protons per end-group)
-
Calculate Mn using the formula: Mn = (DP * Molecular weight of repeating unit) + Molecular weight of end-groups[15]
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of a polymer.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] Thermal transitions in the polymer result in endothermic or exothermic events that are detected by the instrument.[16]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[17]
-
Crimp the pan with a lid.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.[17]
-
Set the desired temperature program. A typical program involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to above the expected melting point at 10 °C/min.
-
Cool to below the expected glass transition temperature at 10 °C/min.
-
Heat again to above the melting point at 10 °C/min.
-
-
-
Analysis:
-
The second heating scan is typically used for analysis.
-
Determine Tg (midpoint of the step change in the baseline), Tc (peak of the exothermic event), and Tm (peak of the endothermic event) from the DSC thermogram.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Carothers equation - Wikipedia [en.wikipedia.org]
- 7. US20170283549A1 - Catalyst Composition For A Polyester Manufacturing Process - Google Patents [patents.google.com]
- 8. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 9. Polyester - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. selectscience.net [selectscience.net]
- 14. scribd.com [scribd.com]
- 15. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
how to avoid agglomeration in emulsion polymerization
Technical Support Center: Emulsion Polymerization
Welcome to the technical support center for emulsion polymerization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing particle agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of agglomeration in emulsion polymerization?
Agglomeration, or the formation of larger clusters from smaller polymer particles, is typically a result of poor colloidal stability.[1][2] The primary causes can be categorized as follows:
-
Inadequate Stabilization: Insufficient surfactant concentration or improper surfactant selection can lead to incomplete coverage of the growing polymer particles, making them susceptible to coagulation.[3][4] The system becomes unstable when there isn't enough surfactant to stabilize the increasing surface area of the newly formed particles.
-
High Electrolyte Concentration: The presence of salts or ionic initiators can compress the electrical double layer surrounding the particles, which reduces the electrostatic repulsion that keeps them separate.[2][5] This effect is particularly significant for ionically stabilized systems.
-
Mechanical Shear: Excessive or improper agitation can overcome the repulsive forces between particles, forcing them into close contact and causing irreversible coagulation.[6][7] This is a common issue when using high-speed stirrers or pumps.[8]
-
Temperature Fluctuations: High temperatures can increase the rate of polymerization, potentially leading to the formation of new particles that cannot be adequately stabilized by the available surfactant.[9][10] It can also affect surfactant adsorption and desorption rates.
-
High Monomer Concentration: A high concentration of monomer can lead to swelling of the polymer particles, which may decrease the effectiveness of the stabilizing surfactant layer.[2]
-
Monomer Polarity: Using monomers with higher water solubility can lead to polymerization in the aqueous phase, which can destabilize the system.
Q2: How can I visually identify if my emulsion is agglomerating during an experiment?
Identifying agglomeration early is crucial for salvaging an experiment. Here are some common signs:
-
Appearance of Grit or Lumps: The most obvious sign is the formation of visible solid particles, which can range from fine grit to large, rubbery masses (coagulum).[8]
-
Increased Viscosity: A sudden or unexpectedly high increase in the viscosity of the latex can indicate that particles are clumping together.
-
"Creaming" or Settling: A layer of polymer may form at the top (creaming) or bottom (settling) of the reactor, indicating that the particles are no longer well-dispersed.
-
Loss of Milky Appearance: A stable latex typically has a uniform, milky-white appearance. If the emulsion becomes translucent or phase separation is visible, it is a sign of instability.[2]
Q3: How do I select the appropriate surfactant and its concentration to prevent agglomeration?
The choice of surfactant is critical for maintaining latex stability.[1] Surfactants stabilize polymer particles through electrostatic repulsion (anionic or cationic surfactants), steric hindrance (nonionic surfactants), or a combination of both.[1][11]
-
Type of Surfactant:
-
Anionic Surfactants: (e.g., Sodium Dodecyl Sulfate - SDS) Provide strong electrostatic repulsion and are effective for controlling particle size.[1][12] They are widely used in many standard polymerization systems.[12]
-
Nonionic Surfactants: (e.g., Polyoxyethylene alkyl ethers) Provide steric stability, which is less sensitive to high electrolyte concentrations and temperature changes.[1][11] They are often used in combination with anionic surfactants to improve overall stability.[1]
-
Reactive Surfactants (Surfmers): These surfactants contain a polymerizable group and become covalently bound to the polymer particle, which can enhance long-term stability and reduce surfactant migration in the final product.[3]
-
-
Concentration:
-
The surfactant concentration must be above its Critical Micelle Concentration (CMC) to ensure the formation of micelles, which act as the primary sites for particle nucleation.[1]
-
A general rule of thumb is to use a surfactant concentration in the range of 1-5% by weight relative to the monomer.[1][5]
-
Insufficient surfactant leads to poor stability, while excessive amounts can negatively affect the properties of the final polymer film, such as water sensitivity.[3]
-
Troubleshooting Guide: Agglomeration Issues
This guide provides a structured approach to diagnosing and solving common agglomeration problems.
Table 1: Troubleshooting Agglomeration in Emulsion Polymerization
| Symptom | Potential Cause | Recommended Solution |
| Coagulum forms early in the reaction (nucleation stage). | 1. Insufficient Surfactant: Not enough surfactant to stabilize newly formed nuclei.[4] 2. High Initiator Concentration: Rapid generation of radicals leads to too many particles forming too quickly.[13] 3. High Ionic Strength: Initiator salts compress the electrical double layer.[2] | 1. Increase the initial surfactant concentration. Ensure it is well above the CMC. 2. Decrease the initiator concentration to control the nucleation rate.[13] 3. If possible, use a non-ionic initiator or a buffer to maintain a stable pH. |
| Agglomeration occurs during monomer feeding (growth stage). | 1. Inadequate Surfactant Feed: Surfactant addition is not keeping pace with the new surface area being created.[4] 2. High Monomer Feed Rate: Monomer droplets may coalesce or particles may become too swollen. 3. Localized High Monomer Concentration: Poor mixing leads to areas of instability. | 1. In a semi-batch process, co-feed the surfactant with the monomer.[4] 2. Reduce the monomer feed rate. 3. Increase the stirring speed, but avoid excessive shear (see below). |
| Latex coagulates under stirring or pumping. | 1. Excessive Shear Rate: High mechanical forces overcome the stabilizing repulsive forces.[7] 2. Poor Mechanical Stability: The surfactant system is not robust enough. | 1. Reduce the agitation speed. Use an anchor or paddle stirrer instead of a high-speed turbine.[8] 2. Add a small amount of a nonionic surfactant to provide steric stabilization, which improves mechanical stability.[11] |
| Agglomeration observed after cooling or during storage. | 1. Poor Freeze-Thaw Stability: Often an issue with purely electrostatically stabilized systems. 2. Electrolyte Contamination: Addition of other components or impurities introduces destabilizing ions.[2] 3. Long-Term Instability: Surfactant may desorb from the particle surface over time. | 1. Incorporate a nonionic surfactant or a water-soluble polymer like hydroxyethyl cellulose.[14] 2. Ensure all additives are compatible and low in ionic content. Purify monomers if necessary.[2] 3. Consider using a reactive surfactant that will permanently bind to the particles.[3] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To measure the hydrodynamic diameter and size distribution of polymer particles in the latex. This is a critical check for controlled growth and the absence of aggregates.
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the latex with deionized, filtered (0.22 µm filter) water. The dilution factor should be high enough to produce a slightly translucent solution, avoiding multiple scattering effects. A typical starting point is 1-2 drops of latex in 10 mL of water.
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and has been allowed to warm up according to the manufacturer's instructions.
-
Set the measurement parameters: dispersant viscosity (water), temperature (e.g., 25°C), and scattering angle (commonly 90° or 173°).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette. Ensure there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Perform the measurement. Typically, this involves acquiring data from 3-5 runs of 10-15 seconds each.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).
-
A low PDI value (< 0.1) indicates a monodisperse sample with uniform particle size. A high PDI (> 0.3) or the presence of multiple peaks in the size distribution plot suggests agglomeration.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving agglomeration issues during emulsion polymerization.
A decision-tree workflow for troubleshooting agglomeration.
Particle Stabilization Mechanisms
This diagram illustrates the two primary mechanisms by which surfactants stabilize polymer particles against agglomeration.
Comparison of electrostatic and steric stabilization methods.
References
- 1. pcimag.com [pcimag.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. Handling and Storage of Polymer Emulsions - Tramfloc, Inc. [tramfloc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 12. gantrade.com [gantrade.com]
- 13. researchgate.net [researchgate.net]
- 14. Emulsion polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Poor Emulsion Stability in Polymerization Reactors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing poor emulsion stability during polymerization experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary indicators of poor emulsion stability in my polymerization reactor?
A1: The primary indicators of poor emulsion stability include the formation of coagulum (visible clumps of polymer), an increase in viscosity, phase separation, and inconsistent particle size distribution in the final latex.[1][2] These issues can negatively impact product quality and processing efficiency.[1]
Q2: What is the difference between flocculation and coalescence, and how can I distinguish between them?
A2: Flocculation is the reversible aggregation of polymer particles into larger clusters, which can often be redispersed with agitation. Coalescence, on the other hand, is an irreversible process where droplets merge to form larger ones, ultimately leading to phase separation.[3][4] You can often distinguish them by observing the emulsion under a microscope or by attempting to redisperse the aggregates with gentle stirring. If the aggregates break up, it is likely flocculation.
Q3: How does the choice of surfactant impact emulsion stability?
A3: Surfactants are critical for emulsion stability. They work by lowering the interfacial tension between the monomer and water phases, allowing for the formation of stable colloidal dispersions.[5] Anionic surfactants provide electrostatic stabilization, while nonionic surfactants offer steric stabilization.[5] The appropriate selection and concentration of surfactants are crucial for preventing coagulation and ensuring a stable latex.[5][6]
Q4: Can the initiator concentration affect the stability of my emulsion?
A4: Yes, the initiator concentration can significantly impact emulsion stability. An inadequate initiator concentration can lead to incomplete polymerization or undesired side reactions.[1] Conversely, an excessively high initiator concentration can lead to an increased rate of particle formation, which may not be sufficiently stabilized by the available surfactant, resulting in coagulation.[7][8]
Q5: What is the role of pH and electrolytes in emulsion stability?
A5: The pH and electrolyte concentration of the aqueous phase can have a profound effect on emulsion stability, particularly for systems stabilized by ionic surfactants.[9][10][11] Changes in pH can alter the surface charge of the polymer particles, affecting the electrostatic repulsion between them.[9][12] High electrolyte concentrations can compress the electrical double layer around the particles, reducing the repulsive forces and leading to instability.[1]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common emulsion stability problems.
Issue 1: Observation of Coagulum or "Grit" in the Reactor
Possible Causes:
-
Inadequate surfactant concentration or improper surfactant type.[1][5]
-
Excessively high initiator concentration.[7]
-
High monomer concentration leading to particle agglomeration.[1]
-
Inadequate agitation.[1]
-
Presence of impurities or inhibitors in the monomer feed.[1]
-
Uncontrolled reaction temperature.[1]
Troubleshooting Steps:
-
Verify Surfactant System:
-
Ensure the surfactant concentration is above the critical micelle concentration (CMC).[5]
-
Consider using a combination of anionic and nonionic surfactants for both electrostatic and steric stabilization.[5]
-
If using a single surfactant, evaluate if a different type would be more suitable for your monomer system.
-
-
Optimize Initiator Concentration:
-
Review the initiator concentration in your formulation. A lower concentration may be necessary to control the rate of particle nucleation.[7]
-
-
Control Monomer Addition:
-
If running a batch process, consider switching to a semi-batch process where the monomer is fed gradually. This can help to control the monomer concentration and reduce the likelihood of agglomeration.[1]
-
-
Check Agitation:
-
Ensure the agitation speed is sufficient to maintain a homogenous dispersion but not so high as to induce shear-induced coagulation.
-
-
Purify Monomers:
-
Ensure the monomers are free from inhibitors and other impurities that could interfere with the polymerization process.[1]
-
Issue 2: Phase Separation or "Creaming" of the Emulsion
Possible Causes:
-
Insufficient surfactant concentration.[13]
-
Incorrect surfactant HLB (Hydrophile-Lipophile Balance) for the oil-in-water emulsion.
-
High electrolyte concentration.[1]
-
Ostwald ripening, where larger droplets grow at the expense of smaller ones.[14]
Troubleshooting Steps:
-
Increase Surfactant Concentration:
-
A higher surfactant concentration can provide better coverage of the droplet surfaces and prevent coalescence.[6]
-
-
Evaluate pH and Electrolyte Levels:
-
Measure the pH and conductivity of your aqueous phase. Adjust the pH to a range where the electrostatic repulsion is maximized (typically away from the isoelectric point of any charged species).[12]
-
If possible, reduce the concentration of electrolytes in the system.
-
-
Consider a Co-stabilizer:
-
Adding a co-stabilizer or a water-soluble polymer can enhance steric stabilization and prevent phase separation.[1]
-
Data Presentation
The following tables summarize the quantitative effects of key parameters on emulsion stability.
Table 1: Effect of Initiator (Potassium Persulfate - KPS) Concentration on Particle Size in Styrene Emulsion Polymerization
| KPS Concentration (wt%) | Average Particle Size (nm) |
| 0.3 | 97.9 |
| 0.6 | 107.5 |
| 0.9 | 136.7 |
| 1.2 | 161.5 |
Data sourced from a study on one-step emulsion polymerization of styrene.[7]
Table 2: General Zeta Potential Values for Dispersion Stability
| Sample Type | Zeta Potential for Stability (mV) |
| Emulsions | > |
| Polymers | > |
| Metal Oxides | > |
| Metal Sols | > |
These are general guidelines, and the required zeta potential can vary depending on the specific system.[15]
Table 3: Effect of Monomer-to-Water Ratio on Emulsion Properties
| Monomer/Water Ratio | Effect on Stability |
| High | Can lead to increased viscosity and potential agglomeration.[1] |
| Low | May lead to a lower solids content in the final product. |
The optimal monomer-to-water ratio is system-dependent and should be determined experimentally.[14][16]
Experimental Protocols
Measurement of Coagulum
Objective: To quantify the amount of unstable polymer formed during the emulsion polymerization.
Methodology:
-
At the end of the polymerization, carefully collect the entire contents of the reactor.
-
Filter the latex through a pre-weighed stainless steel or nylon mesh screen (typically 100-200 mesh).
-
Thoroughly wash the reactor and stirrer with deionized water and pass the washings through the same filter to collect all coagulum.
-
Dry the filter with the collected coagulum in an oven at a temperature below the polymer's glass transition temperature until a constant weight is achieved.
-
The weight of the coagulum is determined by subtracting the initial weight of the clean, dry filter.
-
Express the coagulum as a percentage of the total polymer solids.
Particle Size Analysis using Dynamic Light Scattering (DLS)
Objective: To determine the average particle size and particle size distribution of the latex.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the final latex with filtered, deionized water to a suitable concentration for DLS analysis. The exact dilution will depend on the instrument and the initial solids content of the latex. The goal is to obtain a slightly turbid suspension.
-
Instrument Setup:
-
Ensure the DLS instrument is clean and calibrated.
-
Select the appropriate measurement parameters, including the laser wavelength, scattering angle, and temperature.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter of the particles and provide the average particle size and polydispersity index (PDI).
Zeta Potential Measurement
Objective: To measure the surface charge of the polymer particles, which is an indicator of electrostatic stability.[15][17]
Methodology:
-
Sample Preparation: Dilute the latex sample with an appropriate medium, typically filtered deionized water or a buffer solution of known ionic strength and pH.[15][18][19] The final concentration should be low enough to avoid multiple scattering effects.
-
Instrument Setup:
-
Use a zeta potential analyzer, which typically employs electrophoretic light scattering (ELS).
-
Calibrate the instrument using a standard reference material.
-
-
Measurement:
-
Inject the diluted sample into the measurement cell, ensuring no air bubbles are present.[15]
-
An electric field is applied across the cell, causing the charged particles to move towards the oppositely charged electrode.
-
The instrument measures the velocity of the particles (electrophoretic mobility) by detecting the Doppler shift of the scattered laser light.
-
-
Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. The sign of the zeta potential indicates whether the particles are positively or negatively charged.[15]
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving poor emulsion stability.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flocculation and Coalescence of Oil-in-Water Poly(dimethylsiloxane) Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcimag.com [pcimag.com]
- 6. Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali-Surfactant–Polymer Compound System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyampholyte gelatin adsorption to colloidal latex: pH and electrolyte effects on acrylic and polystyrene latices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pure.tue.nl [pure.tue.nl]
- 15. entegris.com [entegris.com]
- 16. scispace.com [scispace.com]
- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 18. scispace.com [scispace.com]
- 19. epfl.ch [epfl.ch]
Technical Support Center: Strategies for Scaling up Synthesis of Thienothiophene Derivatives
Welcome to the technical support center for the synthesis of thienothiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up thienothiophene synthesis?
A1: When moving from bench-scale to larger-scale production, several factors become critical. These include:
-
Reaction Kinetics and Thermodynamics: Understanding the reaction's kinetic profile and whether it is exothermic or endothermic is crucial for maintaining temperature control in larger reactors.[1]
-
Heat and Mass Transfer: Inadequate mixing and inefficient heat dissipation can lead to localized temperature gradients, promoting side reactions and impurity formation.[1]
-
Reagent Purity and Stoichiometry: The purity of starting materials can significantly impact the reaction outcome and the impurity profile of the final product.[2] Careful control of reagent stoichiometry is also essential.
-
Choice of Synthetic Route: Some synthetic methods that are effective at the lab scale may not be economically or practically viable for large-scale production due to factors like the cost of reagents, number of steps, and overall yield.[2]
-
Purification Method: Laboratory-scale purification techniques like column chromatography are often not feasible for large quantities.[3] Developing scalable purification methods such as crystallization or distillation is a key consideration.[3]
-
Safety: A thorough risk assessment is necessary to manage potential hazards associated with the reagents, intermediates, and reaction conditions at a larger scale.[1]
Q2: Which synthetic routes for thienothiophenes are most amenable to scaling up?
A2: Routes that utilize commercially available, inexpensive starting materials and involve a minimal number of high-yielding steps are generally preferred for scalability. For instance, some multi-step syntheses might offer high overall yields but involve costly reagents, making them less suitable for large-scale production.[2] One-pot or domino reactions can be advantageous as they reduce the number of unit operations.[2] The choice of route will ultimately depend on the specific thienothiophene derivative being synthesized and the available resources.
Q3: What are the common challenges associated with using palladium-catalyzed cross-coupling reactions like Stille and Suzuki at a larger scale for thienothiophene synthesis?
A3: Both Stille and Suzuki couplings are powerful methods for C-C bond formation in thienothiophene synthesis. However, scaling up these reactions can present challenges:
-
Stille Coupling: The primary drawback is the toxicity of organotin reagents and byproducts, which require careful handling and meticulous removal from the final product.[3] This can complicate purification on a large scale.
-
Suzuki Coupling: This method is generally preferred due to the low toxicity of boronic acid reagents.[3] However, it requires a base that might not be compatible with all functional groups on the thienothiophene core.[3] Incomplete reactions or the formation of homocoupling byproducts can also be issues.
-
Catalyst Activity and Removal: Ensuring consistent catalyst activity and its effective removal from the product are critical at scale to meet purity requirements, especially for pharmaceutical applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of thienothiophene derivative synthesis.
Low or Inconsistent Yields
Q: My reaction yield has dropped significantly after scaling up from a few grams to a multi-gram scale. What are the potential causes and how can I troubleshoot this?
A: A drop in yield upon scale-up is a common issue. Here are some potential causes and solutions:
-
Poor Mixing: In larger reactors, inefficient stirring can lead to a non-homogeneous reaction mixture, affecting reaction rates and leading to incomplete conversion.
-
Solution: Ensure the agitation is sufficient for the reactor size and viscosity of the reaction mixture. Consider using overhead stirrers with appropriate impeller designs.
-
-
Inadequate Temperature Control: Exothermic reactions can be difficult to control at a larger scale, leading to temperature spikes that can cause decomposition of reactants or products and promote side reactions.
-
Solution: Implement a robust cooling system and consider slower, portion-wise addition of reagents to manage heat generation.[1]
-
-
Impure Starting Materials: The quality of reagents can have a more pronounced effect at a larger scale.
-
Solution: Verify the purity of all starting materials and solvents. If necessary, purify them before use.[2]
-
-
Suboptimal Reaction Time: Reaction times that were sufficient at a smaller scale may not be long enough for complete conversion in a larger batch.
-
Solution: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time for the scaled-up process.[1]
-
Product Purification Difficulties
Q: I am struggling to purify my thienothiophene derivative at a larger scale. Column chromatography is no longer practical. What are my alternatives?
A: Scalable purification requires moving away from chromatography. Consider the following methods:
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.[3]
-
Troubleshooting: Experiment with different solvent and anti-solvent systems to find conditions that provide good recovery and high purity. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
-
-
Distillation: For liquid or low-melting solid thienothiophene derivatives, vacuum distillation can be an effective purification technique.[3]
-
Troubleshooting: If the product is thermally sensitive, use a high vacuum to lower the boiling point and minimize decomposition.[4]
-
-
Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties (e.g., acidic or basic impurities).[3]
-
Troubleshooting: Optimize the pH and choice of solvents to achieve efficient separation.
-
Byproduct Formation
Q: I am observing significant amounts of byproducts in my scaled-up reaction. How can I identify and minimize them?
A: Byproduct formation is often exacerbated by issues with temperature control and mixing at a larger scale.
-
Identification: Use analytical techniques like GC-MS or LC-MS to identify the structure of the byproducts. This can provide clues about the side reactions occurring.
-
Minimization Strategies:
-
Homocoupling in Cross-Coupling Reactions: In Suzuki and Stille couplings, homocoupling of the starting materials can be a significant side reaction. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote this side reaction. Optimizing the catalyst, ligands, and reaction temperature can also help.
-
Over-alkylation or Acylation: If your synthesis involves these steps, poor temperature control or incorrect stoichiometry can lead to multiple additions. Consider slower addition of the alkylating or acylating agent.
-
Decomposition: If the product or intermediates are thermally unstable, reducing the reaction temperature and time may be necessary.
-
Quantitative Data Presentation
The following tables provide a summary of various synthetic methods for thieno[3,2-b]thiophene (1) and thieno[2,3-b]thiophene (2), highlighting the number of steps and overall yields. This data can aid in selecting a suitable route for scaling up, considering the trade-offs between the number of synthetic steps and the overall efficiency.
Table 1: Comparison of Synthetic Routes to Thieno[3,2-b]thiophene (1)
| Method Reference | Number of Steps | Overall Yield (%) | Starting Material | Notes |
| Method 1[2] | 4 | 50% | 3-Bromothiophene | Utilizes commercially available reagents and feasible transformations.[2] |
| Method 2[2] | 4 | 36% | 3-Bromothiophene | Involves a Friedel-Crafts acylation step.[2] |
| Method 3[2] | 2 | 67% | 3-Bromothiophene or Thiophene-3-thiol | High yield but uses less available and more expensive reagents.[2] |
| Method 5[2] | 3 | 48% | 3-Bromothiophene-2-carbaldehyde | Economically less feasible due to reagent costs.[2] |
Table 2: Comparison of Synthetic Routes to Thieno[2,3-b]thiophene (2)
| Method Reference | Number of Steps | Overall Yield (%) | Starting Material | Notes |
| Method 7[2] | 4 | 40% | Diyne-bis(thiolate) precursor | Starting material is not readily commercially available.[2] |
| Method 8[2] | 4 | 30% | Malononitrile and Carbon Disulfide | A multi-step route involving several transformations.[2] |
| Method 9[2] | 1 | 25% | Di(thiophen-2-yl)sulfide | A gas-phase reaction at high temperature, which may be difficult to scale.[2] |
| Method 14[2] | 6 | 13% | Thiophene-3-carbaldehyde | Uses inexpensive and commercially available reagents.[2] |
Experimental Protocols
Scalable Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid
This protocol is adapted from literature procedures and is suitable for multi-gram scale synthesis.
Materials:
-
3-Bromothiophene
-
Lithium diisopropylamide (LDA)
-
N-Formylpiperidine
-
Ethyl 2-sulfanylacetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Quinoline
-
Copper powder
Procedure:
-
Synthesis of 3-Bromothiophene-2-carbaldehyde:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, prepare a solution of LDA in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add 3-bromothiophene to the LDA solution, maintaining the temperature below -70 °C.
-
After stirring for 1 hour at -78 °C, add N-formylpiperidine dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.
-
-
Synthesis of Ethyl thieno[3,2-b]thiophene-2-carboxylate:
-
Dissolve the crude 3-bromothiophene-2-carbaldehyde and ethyl 2-sulfanylacetate in a suitable solvent like DMF.
-
Add a base such as potassium carbonate.
-
Heat the mixture with stirring and monitor the reaction by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent.
-
Purify the crude product to obtain the thienothiophene ester.
-
-
Saponification to Thieno[3,2-b]thiophene-2-carboxylic acid:
-
Dissolve the ester in a mixture of THF and water.
-
Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
Representative Protocol for Stille Coupling of a 2-Bromothienothiophene Derivative
Materials:
-
2-Bromo-substituted thienothiophene (1.0 eq)
-
Aryl-tributylstannane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq)
-
Anhydrous toluene or DMF
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-bromo-substituted thienothiophene and the aryl-tributylstannane.
-
Add anhydrous toluene (or DMF) to dissolve the reactants.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture is typically quenched with an aqueous solution of KF to precipitate the tin byproducts.
-
The mixture is filtered, and the organic phase is extracted with an appropriate solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by crystallization or other scalable methods.
Visualizations
Caption: General experimental workflow for scaled-up synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Characterization of Impurities in 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: The primary impurities in this compound typically arise from the synthesis process. A common synthetic route involves the hydrolysis of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. Therefore, potential impurities include:
-
Unreacted Starting Material: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate.
-
Intermediate Product: Monoethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate.
-
Solvent Residues: Residual solvents used during synthesis and purification.
-
Degradation Products: Potential byproducts from prolonged reaction times or harsh reaction conditions.
Q2: Which analytical techniques are recommended for impurity profiling?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for quantifying impurities. For structural elucidation and confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities, especially if they are present at significant levels.
Q3: What are the typical storage conditions for this compound to minimize degradation?
A3: To ensure the stability of the compound, it should be stored in a cool, dry, and dark place, tightly sealed to protect it from light and moisture. Room temperature storage is generally acceptable for short periods, but for long-term storage, refrigeration is recommended.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Strong interaction of the acidic analyte with the stationary phase. 2. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the dicarboxylic acid. 2. Use a buffered mobile phase. 3. Replace the HPLC column. |
| Ghost Peaks | 1. Contaminants in the mobile phase or injection solvent. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler. 3. Inject a blank solvent to check for system contamination. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column overloading. | 1. Optimize the gradient or isocratic mobile phase composition. 2. Reduce the injection volume or sample concentration. |
| Baseline Drift | 1. Column temperature fluctuations. 2. Incomplete column equilibration. 3. Contaminated detector cell. | 1. Use a column oven to maintain a constant temperature. 2. Ensure the column is fully equilibrated with the mobile phase before analysis. 3. Flush the detector cell with a strong solvent. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
-
LC Conditions: Utilize the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Impurity Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the target compound and its potential process-related impurities when analyzed by LC-MS in negative ion mode ([M-H]⁻).
| Compound | Molecular Formula | Molecular Weight | Expected [M-H]⁻ (m/z) |
| This compound | C₁₀H₈O₄S₂ | 256.31 | 255.30 |
| Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | C₁₄H₁₆O₄S₂ | 312.41 | 311.40 |
| Monoethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | C₁₂H₁₂O₄S₂ | 284.36 | 283.35 |
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Potential impurity formation pathway.
Technical Support Center: Enhancing the Crystallinity of Thienothiophene-Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the crystallinity of thienothiophene-based Metal-Organic Frameworks (MOFs). Poor crystallinity can significantly impact the material's performance, affecting properties such as porosity, stability, and catalytic activity. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis and post-synthesis processing.
Troubleshooting Guide
This section addresses specific issues that can lead to poor crystallinity in thienothiophene-based MOFs and provides actionable solutions.
Issue 1: The synthesized MOF powder XRD pattern shows broad peaks or an amorphous halo, indicating low crystallinity.
-
Potential Cause 1.1: Suboptimal Reaction Temperature. The temperature profile during solvothermal synthesis is critical for controlling nucleation and crystal growth.
-
Solution 1.1.1: Temperature Screening. Conduct a series of syntheses at different temperatures (e.g., in 10-20 °C increments) around the reported literature value. A lower temperature may slow down the nucleation rate, allowing for the growth of larger, more ordered crystals. Conversely, a higher temperature might be necessary to overcome kinetic barriers and promote the formation of the thermodynamically favored crystalline phase.
-
Solution 1.1.2: Ramped Heating/Cooling. Instead of rapid heating and cooling, employ a gradual temperature ramp to and from the desired synthesis temperature. This can help to control the nucleation process and prevent the rapid formation of many small, poorly crystalline particles.
-
-
Potential Cause 1.2: Inappropriate Reaction Time. The duration of the solvothermal reaction directly influences the extent of crystal growth and can also lead to the formation of different crystalline phases.
-
Solution 1.2.1: Time-Dependent Study. Synthesize the MOF at various reaction times (e.g., 12, 24, 48, 72 hours) while keeping other parameters constant. Analyze the crystallinity of the product at each time point using Powder X-Ray Diffraction (PXRD) to determine the optimal duration for achieving the highest crystallinity.
-
-
Potential Cause 1.3: Incorrect Solvent System. The choice of solvent is crucial as it influences the solubility of the metal salt and the organic linker, and can also act as a modulating agent.
-
Solution 1.3.1: Solvent Screening. While N,N-Dimethylformamide (DMF) is commonly used, consider screening other high-boiling point polar aprotic solvents such as N,N-Diethylformamide (DEF) or N,N-Dimethylacetamide (DMAc). The subtle differences in their properties can significantly impact crystal formation.
-
Solution 1.3.2: Solvent Mixtures. Employing a mixture of solvents can sometimes fine-tune the solubility of the precursors and modulate the reaction kinetics. For example, a mixture of DMF and ethanol or water can alter the nucleation and growth rates.
-
-
Potential Cause 1.4: Lack of Modulator or Incorrect Modulator Concentration. Modulators, typically monofunctional carboxylic acids, compete with the linker for coordination to the metal centers, thereby slowing down the reaction and promoting the formation of more crystalline materials.
-
Solution 1.4.1: Introduce a Modulator. If not already in use, add a modulator to the reaction mixture. Common modulators include formic acid, acetic acid, and benzoic acid.
-
Solution 1.4.2: Optimize Modulator Concentration. The concentration of the modulator is critical. Too little may have no effect, while too much can inhibit the reaction altogether or lead to the formation of undesired phases. Perform a systematic study by varying the molar equivalents of the modulator with respect to the metal salt.
-
Issue 2: The obtained crystals are very small, leading to broad PXRD peaks due to size effects.
-
Potential Cause 2.1: Rapid Nucleation. A high rate of nucleation leads to the formation of a large number of small crystals.
-
Solution 2.1.1: Decrease Reactant Concentrations. Lowering the concentration of the metal salt and/or the thienothiophene-based linker can reduce the supersaturation of the solution, thereby slowing down nucleation and favoring the growth of larger crystals.
-
Solution 2.1.2: Utilize Seed Crystals. Introducing a small quantity of high-quality seed crystals of the desired MOF into the reaction mixture can promote heterogeneous nucleation and the growth of larger crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my thienothiophene-based MOF is amorphous?
A1: The first step is to carefully review your synthesis protocol and compare it with established literature procedures for similar thienothiophene-based MOFs. Pay close attention to the metal source, linker purity, solvent, temperature, and reaction time. If all parameters seem correct, the next logical step is to introduce a modulator, such as formic or acetic acid, into your synthesis. Modulators are often key to achieving high crystallinity in MOFs.
Q2: How can I confirm that I have synthesized the correct thienothiophene-based MOF, even if it has poor crystallinity?
A2: Even with poor crystallinity, you can use several characterization techniques to verify the formation of the desired MOF. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the coordination of the carboxylate groups from the thienothiophene linker to the metal centers by observing a shift in the C=O stretching frequency. Thermogravimetric Analysis (TGA) can provide information about the thermal stability and solvent content of the material, which can be compared to the expected values for the crystalline MOF. Elemental analysis can confirm the elemental composition of your product.
Q3: Can I improve the crystallinity of my thienothiophene-based MOF after it has been synthesized?
A3: Yes, post-synthetic methods can often improve the crystallinity of an already synthesized MOF. Two common methods are:
-
Post-Synthetic Annealing: Heating the as-synthesized MOF powder under a controlled atmosphere (e.g., vacuum or inert gas) at an elevated temperature (below its decomposition temperature) can sometimes induce a recrystallization process, leading to a more ordered structure.
-
Solvent-Assisted Linker Exchange (SALE): Soaking the poorly crystalline MOF in a solution containing the same thienothiophene-based linker can help to "heal" defects in the structure and improve long-range order. This process can be accelerated by gentle heating.
Q4: My PXRD pattern shows some sharp peaks corresponding to the desired MOF, but also a significant amorphous background. What can I do?
A4: This indicates that your sample is a mixture of crystalline and amorphous phases. To improve the overall crystallinity, you can try to optimize the synthesis conditions to favor the formation of the crystalline phase. This can be achieved by adjusting the modulator concentration, reaction temperature, or reaction time. Alternatively, you can attempt a post-synthetic treatment, such as annealing, which may help to crystallize the amorphous component.
Quantitative Data Presentation
While specific quantitative data for enhancing the crystallinity of a wide range of thienothiophene-based MOFs is not extensively available in a comparative format, the following tables provide illustrative examples of how synthesis parameters can affect the crystallinity of well-studied MOFs like MOF-5 and UiO-66. These trends can serve as a general guide for optimizing the synthesis of thienothiophene-based MOFs.
Table 1: Effect of Solvothermal Temperature and Time on the Crystallinity of MOF-5
| Temperature (°C) | Time (h) | Relative Crystallinity (%) | Crystal Size (µm) | Reference |
| 105 | 144 | 91 | 100-120 | [1] |
| 120 | 24 | 100 | 150-200 | [1][2] |
| 140 | 12 | 71 | 85-95 | [2] |
Relative crystallinity is often estimated from the intensity of characteristic PXRD peaks.
Table 2: Effect of Modulator on the Crystallinity and Crystal Size of UiO-66
| Modulator | Modulator:Zr Ratio | Crystal Size (nm) | BET Surface Area (m²/g) | Reference |
| None | 0 | ~100 | < 1000 | [3] |
| Benzoic Acid | 20 | 200-300 | ~1200 | [3] |
| Acetic Acid | 50 | ~150 | ~1400 | [3] |
| Formic Acid | 50 | ~100 | ~1300 | [3] |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Thienothiophene-Based MOF with a Modulator
-
Reactant Preparation: In a typical synthesis, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) and the thienothiophene-dicarboxylic acid linker (0.1 mmol) in a suitable solvent (e.g., 10 mL of DMF).
-
Modulator Addition: To this solution, add a specific amount of a modulator (e.g., 20 equivalents of formic acid relative to the metal salt).
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at the desired temperature (e.g., 120 °C) for a specific duration (e.g., 48 hours).
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product can then be isolated by filtration or decantation.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent Exchange: To activate the MOF, immerse the crystals in a volatile solvent like ethanol or chloroform (3 x 10 mL over 3 days), replacing the solvent daily.
-
Activation: Dry the solvent-exchanged MOF under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove the solvent molecules from the pores.
Protocol 2: Post-Synthetic Annealing for Crystallinity Enhancement
-
Sample Preparation: Place the as-synthesized, washed, and solvent-exchanged thienothiophene-based MOF powder in a quartz tube.
-
Inert Atmosphere: Place the quartz tube in a tube furnace and purge with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any residual air and moisture.
-
Heating Program: Heat the sample to the desired annealing temperature (e.g., 200-300 °C, which should be below the decomposition temperature of the MOF as determined by TGA) at a controlled ramp rate (e.g., 5 °C/min).
-
Annealing: Hold the sample at the annealing temperature for a specific duration (e.g., 6-12 hours).
-
Cooling: After annealing, allow the sample to cool down to room temperature naturally under the inert atmosphere.
-
Characterization: Characterize the annealed sample using PXRD to assess the improvement in crystallinity.
Mandatory Visualizations
Caption: A general workflow for synthesizing and enhancing the crystallinity of thienothiophene-based MOFs.
Caption: A decision-making workflow for troubleshooting common issues leading to poor crystallinity in thienothiophene-based MOFs.
References
Validation & Comparative
Performance of MOFs Utilizing 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic Acid Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Metal-Organic Frameworks (MOFs) synthesized with the 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (H2DMTDC) linker against established benchmark MOFs and analogs with similar structural motifs. The focus is on two key application areas: catalytic activity in CO2 cycloaddition reactions and gas adsorption properties. This guide aims to provide an objective overview supported by experimental data to inform materials design and application development.
Comparative Performance Data
The performance of MOFs is intrinsically linked to their structural and chemical properties, which are largely dictated by the organic linker and metal node. Here, we compare MOFs constructed from the H2DMTDC linker with the well-known MOF-5 and UiO-66, as well as with MOFs based on the analogous 2,5-thiophenedicarboxylic acid (H2tdc).
Catalytic Performance in CO2 Cycloaddition
The conversion of carbon dioxide into valuable chemicals is a critical area of research. MOFs have shown significant promise as catalysts for the cycloaddition of CO2 to epoxides, forming cyclic carbonates. The following table summarizes the catalytic performance of various MOFs in this reaction.
| MOF Catalyst | Linker | Metal Node | Epoxide Substrate | Reaction Temperature (°C) | CO2 Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| Zn-MOF-3 | H2DMTDC & ttmtb | Zn | Propylene Oxide | 100 | 10 | 12 | 89 | [1] |
| Zn-MOF-4 | H2DMTDC & bptb | Zn | Propylene Oxide | 100 | 10 | 12 | 90 | [1] |
| MOF-5 | 1,4-Benzenedicarboxylic acid (BDC) | Zn | Propylene Oxide | 75 | 10 | 4 | 98 | [2] |
| UiO-66-NH2 | 2-Aminobenzenedicarboxylic acid | Zr | Styrene Oxide | 80 | 1 | 24 | >95 | [3] |
| Hie-Zn-MOF | 2,5-Thiophenedicarboxylic acid (H2tdc) & Melamine | Zn | Propylene Oxide | Room Temp. | 1 | 24 | 97 | [4] |
Key Observations:
-
MOFs based on the H2DMTDC linker (Zn-MOF-3 and Zn-MOF-4) exhibit high catalytic activity, achieving yields of 89-90% for the conversion of propylene oxide.[1]
-
The benchmark MOF-5, under slightly different conditions, shows a higher yield of 98%.[2]
-
UiO-66-NH2 demonstrates excellent performance even at atmospheric CO2 pressure.[3]
-
Notably, the Hie-Zn-MOF, utilizing the closely related 2,5-thiophenedicarboxylic acid linker, achieves a remarkable 97% yield at room temperature and atmospheric pressure, highlighting the potential of thiophene-based linkers in this catalytic application.[4]
Gas Adsorption Performance
The porosity and surface chemistry of MOFs make them excellent candidates for gas storage and separation. The table below compares the CO2 and N2 adsorption capacities of a MOF synthesized with the H2DMTDC linker against MOF-5 and a MOF with the isomeric 2,5-thiophenedicarboxylic acid linker.
| MOF | Linker | Metal Node | Gas | Temperature (K) | Pressure (bar) | Uptake (cm³/g) | BET Surface Area (m²/g) | Reference |
| X-pcu-11-Zn | H2DMTDC & dpb | Zn | N₂ | 77 | 1 | 337 | Not Reported | |
| CO₂ | 195 | 1 | >260 | |||||
| MOF-5 | BDC | Zn | CO₂ | 298 | 1 | ~40 | ~3800 | [5] |
| [Zn₂(tdc)₂dabco] | H2tdc & dabco | Zn | CO₂ | 298 | 1 | 67.4 | Not Reported | [6][7] |
| CO₂ | 273 | 1 | 153 | [6][7] |
Key Observations:
-
X-pcu-11-Zn, a flexible MOF incorporating the H2DMTDC linker, exhibits significant N₂ and CO₂ uptake, demonstrating its porous nature.
-
MOF-5, a benchmark material, is known for its exceptionally high BET surface area.[5]
-
The MOF [Zn₂(tdc)₂dabco], which uses the isomeric 2,5-thiophenedicarboxylic acid linker, shows a remarkable increase in CO₂ uptake compared to its non-thiophene analog, highlighting the beneficial role of the sulfur heteroatom in enhancing CO₂ affinity.[6][7]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the advancement of materials science. This section provides methodologies for the synthesis of the discussed MOFs and the key characterization techniques.
Synthesis of MOFs
Synthesis of [Zn₂(DMTDC)₁.₅(OH)(ttmtb)]ₙ (Zn-MOF-3) [1]
A mixture of H₂DMTDC (0.013 g, 0.05 mmol), Zn(NO₃)₂·6H₂O (0.015 g, 0.05 mmol), and 1,3,5-tris(1,2,4-triazol-1-ylmethyl)-2,4,6-trimethylbenzene (ttmtb) (0.009 g, 0.025 mmol) is added to a mixture of 6 mL of N,N-dimethylformamide (DMF)/H₂O (v/v = 4:2). The mixture is sealed in a Teflon-lined stainless steel autoclave and heated at 100 °C for 72 hours. After cooling to room temperature, colorless block-shaped crystals are collected by filtration, washed with DMF, and dried in air.
Synthesis of MOF-5 [2]
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 2.23 g, 7.5 mmol) and 1,4-benzenedicarboxylic acid (H₂BDC, 0.41 g, 2.5 mmol) are dissolved in 50 mL of DMF. The solution is heated in a sealed container at 105 °C for 24 hours. The resulting colorless crystals are washed with DMF and then solvent-exchanged with chloroform before being activated by heating under vacuum.
Synthesis of UiO-66-NH₂ [3]
Zirconium(IV) chloride (ZrCl₄, 0.233 g, 1 mmol) and 2-aminoterephthalic acid (0.181 g, 1 mmol) are dissolved in 30 mL of DMF. The mixture is heated in a Teflon-lined autoclave at 120 °C for 24 hours. The resulting microcrystalline powder is collected by centrifugation, washed with DMF and methanol, and dried under vacuum.
Synthesis of [Zn₂(tdc)₂dabco] [7]
To a mixture of Zn(NO₃)₂·6H₂O (120 mg, 404 μmol) and thiophene-2,5-dicarboxylic acid (H₂tdc; 47 mg, 273 μmol) in DMF (5.3 mL), a solution of 1,4-diazabicyclo[2.2.2]octane (dabco; 23 mg, 205 μmol) in DMF (4.0 mL) is added dropwise with rigorous stirring. The clear solution is heated at 100 °C for 20 hours. The colorless block-shaped crystals are collected and washed with DMF.[7]
Characterization Methods
Powder X-ray Diffraction (PXRD)
PXRD patterns are typically recorded on a diffractometer using Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 5-50° with a step size of 0.02°. The resulting patterns are compared with simulated patterns from single-crystal X-ray diffraction data to confirm the phase purity and crystallinity of the synthesized MOFs.[8][9][10]
Thermogravimetric Analysis (TGA)
TGA is performed on a thermogravimetric analyzer. A sample of approximately 5-10 mg is heated in a platinum or alumina pan from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.[11][12][13][14][15][16] The resulting weight loss curve provides information about the thermal stability of the MOF and the removal of solvent molecules.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer.[17][18][19][20][21] Prior to the measurement, the sample is activated by heating under vacuum at a specific temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores. The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3 to calculate the specific surface area. The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.
Catalytic Activity Testing
CO₂ Cycloaddition Reaction [1][2][3][4]
The catalytic activity of the MOFs is evaluated in a high-pressure stainless steel reactor. In a typical experiment, the MOF catalyst (e.g., 1-5 mol%) and the epoxide substrate are added to the reactor. The reactor is then sealed, purged with CO₂, and pressurized to the desired pressure. The reaction mixture is heated to the specified temperature and stirred for the designated time. After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released. The product is then analyzed by gas chromatography (GC) or ¹H NMR spectroscopy to determine the yield and selectivity.
Visualizations
Logical Relationship of MOF Components
Caption: Relationship between MOF building blocks and performance.
Experimental Workflow for MOF Synthesis and Characterization
Caption: General workflow for MOF synthesis and evaluation.
Signaling Pathway for Catalytic CO2 Cycloaddition
Caption: Simplified pathway for MOF-catalyzed CO2 cycloaddition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Quest for an Efficient 2-in-1 MOF-Based Catalytic System for Cycloaddition of CO2 to Epoxides under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile fabrication of a multi-functional and hierarchical Zn-based MOF as an efficient catalyst for CO2 fixation at room-temperature - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Enhancement of CO2 Uptake and Selectivity in a Metal–Organic Framework by the Incorporation of Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Powder X-ray structural studies and reference diffraction patterns for three forms of porous aluminum terephthalate, MIL-53(A1) | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 13. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 14. amsec.wwu.edu [amsec.wwu.edu]
- 15. mse.washington.edu [mse.washington.edu]
- 16. Determination of the Experimental Minimal Formula of Metal‐Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. (631b) Surface Area Determination of Metal-Organic Frameworks (MOFs) Using the Brunauer-Emmett-Teller (BET) Method: Limitations and Improvements | AIChE [proceedings.aiche.org]
- 21. materialneutral.info [materialneutral.info]
A Comparative Guide to the Spectroscopic Analysis of Thienothiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Thienothiophenes, a class of fused heterocyclic compounds, are of significant interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities. Accurate characterization of these molecules is paramount for establishing structure-property relationships and ensuring the quality of synthesized materials. This guide provides a comparative overview of two fundamental spectroscopic techniques, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, for the analysis of thienothiophene compounds. We will also briefly compare these methods with other common analytical techniques, supported by experimental data and detailed protocols.
At a Glance: IR vs. UV-Vis Spectroscopy for Thienothiophene Analysis
| Feature | Infrared (IR) Spectroscopy | Ultraviolet-Visible (UV-Vis) Spectroscopy |
| Principle | Measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). | Measures the absorption of ultraviolet and visible light, which causes electronic transitions between molecular orbitals. |
| Information Obtained | Provides information about the functional groups present in a molecule. | Provides information about the electronic conjugation and chromophores within a molecule. |
| Strengths | - Excellent for identifying the presence or absence of specific functional groups.- Provides a unique "fingerprint" for a molecule. | - Highly sensitive to the extent of π-conjugation.- Useful for quantitative analysis using the Beer-Lambert Law. |
| Limitations | - Complex spectra can be difficult to interpret fully.- Not ideal for quantitative analysis. | - Provides limited information on the specific functional groups.- Spectra can be broad and may not be unique to a single compound. |
Quantitative Spectroscopic Data for Thienothiophene Derivatives
The following tables summarize key spectroscopic data for various thienothiophene derivatives, providing a basis for comparison.
UV-Vis Spectroscopic Data
| Compound | Isomer | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| 1 | Thieno[3,2-b]thiophene | 2,5-Di(thiophen-2-yl) | THF | 415 | Not explicitly stated | [1] |
| 2 | Thieno[3,2-b]thiophene | 2,5-Bis(4-dodecylphenyl) | THF | 401 | Not explicitly stated | [1] |
| 3 | Thieno[3,2-b]thiophene | 2,5-Bis(4-(trifluoromethyl)phenyl) | THF | 408 | Not explicitly stated | [1] |
| 4 | Thieno[2,3-b]thiophene | 3,4-Diamino-2,5-dicarbonitrile | - | - | - | [2] |
| 5 | Thieno[3,2-b]thiophene | Fused BODIPY derivative | - | Near-IR | Extremely high | [3] |
IR Spectroscopic Data
| Compound | Isomer | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Thiophene Derivatives | - | C-H stretch (aromatic) | 3120 - 3050 | [4] |
| - | C=C stretch (ring) | ~1500 - 1400 | [5] | |
| - | C-H in-plane bend | 1250 - 1050 | [4] | |
| - | C-H out-of-plane bend | 900 - 650 | [4] | |
| - | C-S stretch | ~840 and ~610 | [5] | |
| Pyrimido[4″,3″:4′,5′]thieno[3′,2′:4,5]thieno[3,2-d]pyrimidine-4,7-diamine | Thieno[2,3-b]thiophene | N-H stretch (NH₂) | 3345–3276 | [2] |
| C-H stretch (aromatic) | 3093 | [2] | ||
| 1,8-Diimino-2,7-diphenyl-1,4,7,8-tetrahydro-2H,5H-9,10-dithia-2,4,5,7-tetraaza-indeno[1,2-a]indene-3,6-dione | Thieno[2,3-b]thiophene | N-H stretch | 3320–3278 | [2] |
| C-H stretch (aromatic) | 3050 | [2] | ||
| C=O stretch | 1645 | [2] |
Experimental Protocols
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and molar absorptivity (ε) of a thienothiophene compound.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., THF, chloroform, dichloromethane)
-
Thienothiophene compound of interest
Procedure:
-
Solution Preparation: Prepare a stock solution of the thienothiophene compound of a known concentration (e.g., 10⁻³ M) in a suitable spectroscopic grade solvent. From the stock solution, prepare a series of dilutions of known concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M).
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (typically 200-800 nm for thienothiophenes).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution and then fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat for all dilutions: Repeat step 4 for all the prepared dilutions, moving from the most dilute to the most concentrated.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
According to the Beer-Lambert Law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.
-
The slope of the linear regression will be the molar absorptivity (ε).
-
Infrared (IR) Spectroscopy (Thin Solid Film Method)
Objective: To obtain the infrared spectrum of a solid thienothiophene compound to identify its functional groups.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
A suitable volatile solvent (e.g., dichloromethane or chloroform)
-
Spatula and sample vial
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid thienothiophene compound in a few drops of a volatile solvent in a small vial.
-
Casting the Film: Place a clean, dry salt plate on a clean surface. Using a pipette, drop a small amount of the sample solution onto the center of the salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the film is too thin (weak absorption), add another drop of the solution and let it evaporate. If the film is too thick (peaks are too intense and broad), the plate should be cleaned and a more dilute solution should be used.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background spectrum. This will subtract the absorbance of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the salt plate with the sample film in the sample holder of the spectrometer.
-
Acquire Spectrum: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the thienothiophene molecule.
Visualization of Experimental Workflow
References
- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the Electrochemical Characterization of Thienothiophene-Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
The unique electronic and optical properties of polymers derived from thienothiophenes have positioned them as key materials in the advancement of organic electronics. Their rigid and planar structures facilitate efficient charge transport, making them highly suitable for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and electrochromic devices. This guide provides an objective comparison of the electrochemical characteristics of various thienothiophene-based polymers, supported by experimental data, to aid researchers in material selection and development.
Performance Comparison of Thienothiophene-Based Polymers
The electrochemical and device performance of polymers derived from thienothiophenes are critically influenced by their molecular structure, including the nature of the donor and acceptor units within the polymer backbone. The following tables summarize key quantitative data for a selection of these polymers, offering a clear comparison of their performance metrics.
Table 1: Electrochemical Properties of Selected Thienothiophene-Based Polymers
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) | Method of Determination |
| P(CNPh-ETTE) | -5.10 | -3.20 | 1.90 | Cyclic Voltammetry[1] |
| P(Py-ETTE) | -5.05 | -3.35 | 1.70 | Cyclic Voltammetry[1] |
| p(4-CNPhTT) | -5.61 | -3.58 | 2.03 | Cyclic Voltammetry[2] |
| PTPP | -5.86 | -3.59 | 2.27 | Cyclic Voltammetry[3] |
| PTPTD | -5.01 | -3.52 | 1.49 | Cyclic Voltammetry[3] |
| PTBTz-2 | -5.38 | -3.61 | 1.77 | Cyclic Voltammetry[1] |
| PTBTz-5 | -5.25 | -3.59 | 1.66 | Cyclic Voltammetry[1] |
Table 2: Device Performance of Selected Thienothiophene-Based Polymers
| Polymer | Application | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (%) |
| TT-BT (with C9H19 side chain) | OFET | 0.1 | -[4] |
| Thieno[2,3-b]thiophene-based polymer | OFET | up to 0.15 | -[5] |
| BTTR | OSC | 1.01 x 10⁻³ | 8.0[6] |
| PTBTz-2 | OSC | - | 9.72[1] |
| PTBTz-5 | OSC | - | 6.91[1] |
| Indacenodithieno[3,2-b]thiophene-based NFA | OSC | - | >12 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate electrochemical characterization of thienothiophene-based polymers. Below are methodologies for key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to determine the HOMO and LUMO energy levels and the electrochemical band gap of a polymer.
1. Electrode Preparation:
-
A glassy carbon or platinum button electrode is typically used as the working electrode.
-
The electrode is polished with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol to ensure a clean surface.
-
A thin film of the thienothiophene-based polymer is then drop-cast or spin-coated onto the working electrode from a suitable solvent (e.g., chloroform, chlorobenzene).
-
A platinum wire is used as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) serves as the reference electrode.
2. Electrolyte Solution:
-
A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) or tetrabutylammonium perchlorate (TBAP), in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane is used.[2]
-
The solution should be purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen.
3. Measurement:
-
The three electrodes are immersed in the electrolyte solution.
-
The potential is swept from an initial value (where no redox processes occur) to a final potential and then back to the initial potential at a set scan rate (typically 50-100 mV/s).[2]
-
The current response is measured as a function of the applied potential.
-
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration.
4. Data Analysis:
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are calculated using the following empirical equations:
-
HOMO (eV) = - (E_ox vs Fc/Fc⁺ + 4.8)
-
LUMO (eV) = - (E_red vs Fc/Fc⁺ + 4.8)
-
-
The electrochemical band gap (Eg) is the difference between the LUMO and HOMO energy levels.[3]
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV for determining oxidation and reduction potentials, as it minimizes the contribution of the charging current.
1. Electrode and Electrolyte Preparation:
-
The preparation of the electrodes and electrolyte solution is the same as for cyclic voltammetry.
2. Measurement:
-
A series of voltage pulses of constant amplitude are superimposed on a linearly increasing potential ramp.
-
The current is measured twice for each pulse: once just before the pulse and once at the end of the pulse.
-
The difference in current is plotted against the potential.
3. Data Analysis:
-
The peak potentials in the DPV voltammogram correspond to the oxidation and reduction potentials of the polymer.
-
These values can be used to calculate the HOMO and LUMO energy levels with higher precision than from CV.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the charge transfer and transport properties at the electrode/polymer and polymer/electrolyte interfaces.
1. Experimental Setup:
-
A three-electrode setup, similar to that used for CV, is employed.
-
The measurement is performed using a potentiostat with a frequency response analyzer.
2. Measurement:
-
A small amplitude AC voltage (typically 5-10 mV) is applied to the system over a wide range of frequencies (e.g., 1 MHz to 0.1 Hz).
-
The resulting AC current and phase shift are measured.
3. Data Analysis:
-
The impedance data is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance).
-
The data is then fitted to an equivalent circuit model to extract parameters such as charge transfer resistance (Rct), double-layer capacitance (Cdl), and film resistance.
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the relationships between polymer structure and properties.
Caption: Workflow for electrochemical characterization of polymers.
Caption: Key structure-property relationships in thienothiophene polymers.
References
Methyl-Substituted Thiophene Linkers: A Comparative Guide for Advanced MOF Design
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of organic linkers is a cornerstone of modern metal-organic framework (MOF) design, enabling precise control over framework properties and performance. Among the diverse array of functional groups, the humble methyl group, when appended to a thiophene-based linker, offers a subtle yet powerful tool to enhance the material's capabilities. This guide provides an objective comparison of MOFs incorporating methyl-substituted thiophene linkers against their unsubstituted counterparts and other alternatives, supported by experimental data, to inform the rational design of next-generation porous materials.
Key Advantages of Methyl Substitution
The introduction of methyl groups onto thiophene linkers in MOFs primarily confers two significant advantages: enhanced stability and modified porosity and selectivity . These benefits stem from the fundamental physicochemical properties of the methyl group, namely its hydrophobicity and steric bulk.
1. Enhanced Hydrothermal and Chemical Stability:
A critical challenge in the practical application of many MOFs is their susceptibility to degradation in the presence of water or other nucleophiles. The hydrophobic nature of methyl groups can create a more non-polar microenvironment within the MOF structure, effectively repelling water molecules and protecting the sensitive metal-ligand coordination bonds from hydrolysis. This "hydrophobic shielding" can significantly improve the framework's stability, a crucial factor for applications in humid environments or aqueous-phase catalysis.
Research on zirconium-based MOFs has demonstrated that the incorporation of methyl groups on the organic linker can enhance the water stability of the framework. The hydrophobicity of the methyl groups is thought to hinder the ingress of water molecules, thereby preserving the crystalline structure.[1]
2. Tailored Porosity and Controlled Guest Access:
The steric hindrance introduced by methyl groups can profoundly influence the crystallization process and the final topology of the MOF. By occupying space, methyl groups can direct the assembly of the framework, potentially leading to the formation of unique pore geometries or preventing the interpenetration of multiple frameworks, which can otherwise block porous channels.
Furthermore, the strategic placement of methyl groups can fine-tune the pore apertures and the local dynamics of the framework. This can create more selective binding pockets for specific guest molecules, enhancing separation performance or influencing the regioselectivity of catalytic reactions within the pores.
Comparative Performance Data
The following tables summarize quantitative data from studies on MOFs with methyl-substituted thiophene linkers. A direct comparison with isostructural, non-methylated analogues is often not available in a single study; therefore, data for unsubstituted thiophene-based MOFs are provided from separate studies for contextual comparison.
Table 1: Gas Adsorption Properties
| MOF | Linker | Metal Node | BET Surface Area (m²/g) | CO₂ Adsorption Capacity | N₂ Adsorption Capacity | Ref. |
| Methyl-Substituted | ||||||
| Zn-MOF-3 | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | Zn | - | - | - | [2] |
| Unsubstituted (for comparison) | ||||||
| MOF-1-Zn | 2,5-thiophenedicarboxylic acid | Zn | - | - | - | [3] |
| Al-MIL-53-TDC | 2,5-thiophenedicarboxylic acid | Al | 1150 | - | - | [4] |
Note: Direct comparative data for gas adsorption in isostructural methyl-substituted and unsubstituted thiophene MOFs was not available in the searched literature. The table highlights the type of data that would be crucial for a definitive comparison.
Table 2: Catalytic Performance
| MOF | Linker | Metal Node | Reaction | Conversion/Yield | Conditions | Ref. |
| Methyl-Substituted | ||||||
| Zn-MOF-3 | This compound | Zn | Cycloaddition of epoxides and CO₂ | 89% | 70 °C, 24 h | [2] |
| Zn-MOF-4 | This compound | Zn | Cycloaddition of epoxides and CO₂ | 90% | 70 °C, 24 h | [2] |
| Unsubstituted (for comparison) | ||||||
| Various | Various | Various | Various catalytic reactions | Data varies widely | Data varies widely | [5][6][7] |
Note: The catalytic activity of MOFs is highly dependent on the specific reaction and conditions. The data presented for the methyl-substituted MOFs demonstrates their potential as catalysts. A direct comparison would require testing the unsubstituted analogue under identical conditions.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of MOFs with methyl-substituted thiophene linkers are crucial for reproducibility and further development. Below are representative experimental protocols based on the cited literature.
Synthesis of Zn-MOF-3 and Zn-MOF-4[2]:
-
Zn-MOF-3: A mixture of this compound (H₂DMTDC), 1,3,5-tris(1,2,4-triazol-1-ylmethyl)-2,4,6-trimethylbenzene (ttmtb), and Zn(NO₃)₂·6H₂O in a specific molar ratio is dissolved in N,N'-dimethylformamide (DMF). The solution is sealed in a Teflon-lined stainless steel autoclave and heated under solvothermal conditions (e.g., 120 °C for 72 hours). After cooling to room temperature, the resulting crystals are collected by filtration, washed with DMF, and dried.
-
Zn-MOF-4: The synthesis is similar to Zn-MOF-3, but with 1,3-bis(5-(pyrid-4-yl)-1,2,4-triazol-3-yl)benzene (bptb) as the secondary linker instead of ttmtb.
Characterization Protocols:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOFs, PXRD patterns are recorded and compared with simulated patterns from single-crystal X-ray diffraction data.[3][8]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs, TGA is performed under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate. This analysis reveals the temperatures at which solvent molecules are removed and the framework begins to decompose.[8]
-
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined from nitrogen adsorption-desorption isotherms measured at 77 K. Prior to the measurement, the samples are activated by heating under vacuum to remove guest molecules from the pores.[8]
-
Gas Adsorption Measurements: The adsorption capacities for gases like CO₂ and N₂ are measured using a volumetric gas adsorption analyzer at specific temperatures and pressures to evaluate the material's potential for gas storage and separation.[9][10]
Visualizing the Impact of Methyl Substitution
The following diagrams illustrate the conceptual advantages conferred by methyl substitution on thiophene linkers in MOFs.
Caption: Impact of methyl substitution on MOF properties.
Caption: Workflow for comparing MOFs.
Conclusion
The incorporation of methyl-substituted thiophene linkers presents a promising strategy for the development of robust and selective MOFs. The enhanced stability and tailored porosity afforded by methyl functionalization can lead to materials with superior performance in applications ranging from gas separations and storage to heterogeneous catalysis. While direct comparative studies on isostructural frameworks are still needed to fully quantify these advantages, the existing evidence strongly supports the exploration of methyl substitution as a valuable tool in the MOF designer's toolbox. Future research should focus on systematic studies that directly compare the performance of MOFs with and without methyl-substituted thiophene linkers to provide a clearer, quantitative understanding of their benefits.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers : Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations :: JYX [jyx.jyu.fi]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. GT Digital Repository [repository.gatech.edu]
A Comparative Performance Analysis of Thienothiophene-Based Organic Solar Cells
Thienothiophene-based polymers have emerged as a significant class of donor materials in the field of organic photovoltaics (OPVs) due to their excellent charge transport properties and tunable electronic characteristics. This guide provides a comparative analysis of the performance of thienothiophene-based organic solar cells, with a focus on the widely studied polymer, PTB7-Th. The performance of these cells is benchmarked against devices employing alternative donor materials and various acceptor types, including fullerenes and non-fullerene acceptors (NFAs).
Performance Benchmarks
The efficiency and key photovoltaic parameters of thienothiophene-based solar cells are summarized in the table below. These parameters include the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). For comparison, data for devices based on a selenophene-containing polymer are also included, highlighting the impact of the heteroatom in the polymer backbone on device performance.
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Thienothiophene-Based | ||||||
| PTB7-Th | PC71BM | ~9.0 | - | - | - | [1] |
| PTB7-Th | ITIC | 6.8 | 0.81 | 14.2 | 59.1 | [2] |
| PTB7-Th | F-BTA5 (NFA) | 10.36 | 1.03 | - | - | [3] |
| PTB7-Th | Y6:PC71BM (Ternary) | 9.55 | - | 24.68 | - | [4] |
| PTBTz-2 | PC71BM | 9.72 | - | 16.84 | - | [5] |
| PTBTz-5 | PC71BM | 6.91 | - | - | - | [5] |
| PBT-0F (Thiophene bridge) | PC71BM | 4.5 | - | - | - | [5] |
| Pentacyclic Lactam-Thienothiophene | PC71BM | ~5.5 | ~0.80-0.84 | - | ~65 | [6] |
| Alternative Donor Material | ||||||
| Pentacyclic Lactam-Selenophene | PC71BM | ~7.0 | ~0.80-0.84 | ~12 | ~70 | [6][7] |
Experimental Protocols
The fabrication and characterization of organic solar cells are critical processes that determine the final device performance. A generalized experimental protocol for a bulk heterojunction (BHJ) organic solar cell is detailed below.
Device Fabrication
A common architecture for thienothiophene-based solar cells is the inverted bulk heterojunction structure. The fabrication process typically involves the following steps[1][8][9]:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole collection.
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to act as the hole transport layer. This layer planarizes the ITO surface and facilitates hole transport while blocking electrons[10].
-
Active Layer Deposition: The photoactive layer, a blend of the donor polymer (e.g., PTB7-Th) and an acceptor (e.g., PC71BM or a non-fullerene acceptor), is dissolved in a common organic solvent like chloroform or chlorobenzene. This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox) to form the bulk heterojunction. The spin coating speed and solution concentration are optimized to achieve the desired layer thickness.
-
Electron Transport Layer (ETL) Deposition: For inverted structures, an electron transport layer such as zinc oxide (ZnO) or a fullerene derivative is deposited on top of the active layer.
-
Cathode Deposition: Finally, a low work function metal, typically aluminum (Al) or silver (Ag), is thermally evaporated under high vacuum to form the top electrode (cathode).
Device Characterization
The performance of the fabricated solar cells is evaluated using the following standard characterization techniques[7][11]:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as the incident photon-to-current conversion efficiency (IPCE), is measured to determine the spectral response of the solar cell. This measurement provides information on how efficiently photons of different wavelengths are converted into charge carriers.
-
Morphological Characterization: The morphology of the active layer blend is often investigated using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to understand the phase separation and domain sizes of the donor and acceptor materials, which significantly impact device performance.
Visualizing the Workflow
The following diagrams illustrate the key processes in the fabrication and characterization of thienothiophene-based organic solar cells.
Caption: Workflow for the fabrication and characterization of a thienothiophene-based organic solar cell.
Caption: Relationship between material selection, processing, morphology, and performance in organic solar cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ossila.com [ossila.com]
- 11. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized Thienothiophene Derivatives: A Comparative Guide to X-ray Diffraction and Other Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized thienothiophene derivatives is a critical step in the discovery and development of novel therapeutics and functional materials. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) with other key analytical techniques, supported by experimental data and detailed protocols, to aid in the robust validation of these important heterocyclic compounds.
Thienothiophenes, bicyclic aromatic compounds containing two fused thiophene rings, are privileged scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] The precise arrangement of atoms and functional groups within a synthesized thienothiophene derivative dictates its physicochemical properties and, consequently, its efficacy and application. Therefore, unambiguous structural elucidation is paramount.
Single-crystal X-ray Diffraction (XRD) stands as the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid, providing definitive information on bond lengths, bond angles, and crystal packing.[2] However, a comprehensive validation strategy often involves the synergistic use of multiple analytical techniques. This guide will compare the utility of XRD with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural validation of thienothiophene derivatives.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the stage of the research. While XRD provides an unparalleled level of structural detail for crystalline materials, other spectroscopic methods offer complementary information about the molecule's connectivity, functional groups, and molecular weight, and are applicable to non-crystalline samples.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Diffraction (XRD) | - Three-dimensional atomic coordinates- Bond lengths and angles- Crystal system and space group- Intermolecular interactions and packing | - Unambiguous determination of absolute stereochemistry- Provides precise geometric parameters- Gold standard for definitive structure proof | - Requires a single, high-quality crystal- Not suitable for amorphous or non-crystalline materials- Crystal structure may not represent the solution-state conformation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations)- Chemical environment of nuclei- Relative stereochemistry- Dynamic processes in solution | - Provides detailed information about the molecular framework in solution- Non-destructive- Can be used for amorphous and soluble samples | - Does not provide bond lengths and angles directly- Can be complex to interpret for large or symmetric molecules- Does not provide information on crystal packing |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural clues | - High sensitivity, requires very small sample amounts- Can be coupled with chromatographic techniques for mixture analysis | - Does not provide information on stereochemistry or connectivity- Fragmentation can sometimes be complex and difficult to interpret |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups | - Fast and simple to perform- Can be used for solid, liquid, and gas samples | - Provides limited information about the overall molecular structure- Spectra can be complex, with overlapping peaks |
Experimental Data: XRD Analysis of Thienothiophene Derivatives
The following table summarizes representative crystallographic data for two synthesized thienothiophene derivatives, illustrating the type of quantitative information obtained from a single-crystal XRD experiment.
| Parameter | Derivative 1: 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene | Derivative 2: Aryl-substituted thieno[3,2-b]thiophene |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.015(1) | 8.380(2) |
| b (Å) | 9.342(1) | 10.237(1) |
| c (Å) | 12.126(2) | 12.524(1) |
| β (°) | 97.81(1) | 99.36(1) |
| Volume (ų) | 900.1(2) | 1060.9(3) |
| Z | 4 | 4 |
| Selected Bond Lengths (Å) | C2-S1: 1.739, C5-S1: 1.731 | C2-S3: 1.739, C4-S3: 1.752 |
| Selected Bond Angles (°) | C2-S1-C5: 87.3 | C2-S3-C4: 91.7 |
| Reference | [3] | [2] |
Experimental Protocols
Synthesis and Crystallization of Thienothiophene Derivatives
A general procedure for the synthesis of thienothiophene derivatives often involves a multi-step reaction sequence. For example, a common route is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
Example Synthesis:
-
To a solution of an appropriate α-methylene ketone (1 eq.) and a malononitrile derivative (1 eq.) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.
-
Add elemental sulfur (1.1 eq.) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to obtain single crystals suitable for XRD analysis.[4]
Single-Crystal X-ray Diffraction (XRD) Analysis
-
Crystal Mounting: A suitable single crystal of the synthesized thienothiophene derivative is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.[2]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of thienothiophene derivatives, emphasizing the central role of XRD and its interplay with other analytical techniques.
References
- 1. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of new thieno[3,2-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Charge Carrier Mobility in Polymers with Thienothiophene Units
For Researchers, Scientists, and Drug Development Professionals
The incorporation of thienothiophene units into conjugated polymers has emerged as a powerful strategy for enhancing charge carrier mobility in organic electronic devices. This guide provides a comparative analysis of the performance of various thienothiophene-based polymers, supported by experimental data from recent literature. Detailed experimental protocols for the fabrication and characterization of organic field-effect transistors (OFETs), the primary method for mobility measurement, are also presented to facilitate reproducible research.
Performance Comparison of Thienothiophene-Based Polymers
The charge carrier mobility of conjugated polymers is a critical parameter that dictates the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The rigid and planar structure of the thienothiophene moiety promotes strong intermolecular π-π stacking, which is essential for efficient charge transport. When copolymerized with other electron-rich or electron-deficient units, such as diketopyrrolopyrrole (DPP), the resulting donor-acceptor polymers exhibit significantly enhanced charge carrier mobilities. The following table summarizes the reported hole (µh) and electron (µe) mobilities for a selection of polymers containing thienothiophene units.
| Polymer Name/Acronym | Comonomer | Highest Hole Mobility (µh) [cm²/Vs] | Highest Electron Mobility (µe) [cm²/Vs] | Measurement Conditions |
| P1 | Thiophene | 1.95[1][2] | 0.03[1][2] | As-spun film, top-gate/bottom-contact OFET |
| PDPP-TVT | Thienylene-vinylene-thienylene | > 2[3] | Not Reported | Dual-gated OFET |
| PDTTT-T-DPP_3/7 | Diketopyrrolopyrrole (DPP) | 0.627[4] | Not Reported | Polymer thin film transistor (PTFT) |
| P-DPP-TT | Diketopyrrolopyrrole (DPP) | ~3-4 (in chloroform)[5] | Not Reported | Field-effect transistor (FET) |
| P-DPP-SVS (9:1 DPP-TT) | DPP-selenophene-vinylene-selenophene | ~5-6 (in chloroform)[5] | Not Reported | Field-effect transistor (FET) |
| PDPP-TT with 24 wt% PDMS | Diketopyrrolopyrrole (DPP) | 0.16[6] | Not Reported | Shear coated at 7 mm/s |
| PDPP-TT with 37 wt% PDMS | Diketopyrrolopyrrole (DPP) | 0.13[6] | Not Reported | Shear coated at 7 mm/s |
| DPPT-TT | Diketopyrrolopyrrole (DPP) | 1.36 ± 0.26[1] | 1.56 ± 0.49[1] | Annealed at 320 °C, top-gate/bottom-contact OFET |
Experimental Protocols
The accurate measurement of charge carrier mobility is crucial for evaluating and comparing the performance of semiconducting polymers. The most common method is the fabrication and characterization of an Organic Field-Effect Transistor (OFET). Below is a generalized, detailed protocol for the fabrication of a solution-processed, top-gate, bottom-contact OFET, which is a common architecture for testing these materials.
Substrate Cleaning
A pristine substrate surface is critical for the formation of a high-quality semiconductor film. A typical cleaning procedure for silicon wafers with a silicon dioxide (SiO₂) dielectric layer is as follows:
-
Sonication: Sequentially sonicate the substrates in a cleaning agent (e.g., Hellmanex™), deionized water, acetone, and isopropanol. Each sonication step should last for 10-15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water between each sonication step.
-
Drying: Dry the substrates with a stream of high-purity nitrogen or argon gas.
-
Surface Treatment: To remove any remaining organic residues and to modify the surface energy, treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes immediately before use. For modifying the dielectric surface to improve polymer film morphology, a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) can be applied.[1]
Polymer Solution Preparation
-
Solvent Selection: The choice of solvent is critical and depends on the solubility of the specific polymer. Common solvents for DPP-thienothiophene based polymers include chloroform, chlorobenzene, dichlorobenzene, and o-xylene.
-
Concentration: Prepare a polymer solution with a concentration typically ranging from 5 to 10 mg/mL.
-
Dissolution: Dissolve the polymer in the chosen solvent by stirring at an elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Filtration: Before use, filter the solution through a syringe filter (e.g., 0.2 or 0.45 µm pore size) to remove any particulate impurities.
Thin Film Deposition
Spin coating is a widely used technique for depositing uniform thin films of conjugated polymers from solution.
-
Dispensing: Dispense the filtered polymer solution onto the center of the cleaned substrate.
-
Spinning: Spin the substrate at a speed typically between 1000 and 3000 rpm for 30 to 60 seconds. The final film thickness is dependent on the solution concentration, solvent viscosity, and spin speed.
Thermal Annealing
Post-deposition thermal annealing is often a crucial step to improve the molecular ordering and crystallinity of the polymer film, which in turn enhances charge carrier mobility.
-
Temperature: The annealing temperature should be carefully optimized for each polymer, but it is typically above the glass transition temperature of the polymer. For many DPP-based polymers, annealing temperatures between 150 °C and 250 °C are common.[1] Some high-performance polymers may require annealing at temperatures as high as 320 °C.[1]
-
Duration: The annealing time usually ranges from 10 to 30 minutes.
-
Atmosphere: Annealing should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the polymer.
Electrode Deposition
For a top-gate, bottom-contact architecture, the source and drain electrodes are patterned on the substrate before the semiconductor layer is deposited. For a top-contact architecture, the electrodes are deposited on top of the semiconductor film.
-
Material: Gold (Au) is a commonly used material for source and drain electrodes due to its high work function, which facilitates hole injection into many p-type polymers.
-
Deposition: The electrodes are typically deposited by thermal evaporation through a shadow mask to define the channel length (L) and width (W).
OFET Characterization and Mobility Calculation
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere.
-
Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).
-
Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime).
-
Mobility Calculation: The field-effect mobility in the saturation regime (µ_sat) is calculated from the slope of the plot of the square root of the drain current (√I_D) versus the gate-source voltage (V_GS) using the following equation:
I_D = (µ_sat * C_i * W) / (2 * L) * (V_GS - V_th)²
where:
-
I_D is the drain current
-
µ_sat is the saturation mobility
-
C_i is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
V_GS is the gate-source voltage
-
V_th is the threshold voltage
-
Structure-Property Relationships
The charge carrier mobility in thienothiophene-based polymers is intricately linked to their chemical structure, which in turn dictates their solid-state packing and morphology. The following diagram illustrates these key relationships.
Caption: Relationship between molecular design and charge carrier mobility.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Charge transport study of high mobility polymer thin-film transistors based on thiophene substituted diketopyrrolopyrrole copolymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. High charge mobility polymers based on a new di(thiophen-2-yl)thieno[3,2-b]thiophene for transistors and solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Charge Carrier Mobility Improvement in Diketopyrrolopyrrole Block-Copolymers by Shear Coating - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Band Gap of Novel Thienothiophene-Based Materials
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of next-generation organic electronic devices and advanced therapeutic platforms has intensified the focus on novel semiconducting materials. Among these, thienothiophene-based polymers and small molecules have emerged as a promising class of materials due to their tunable electronic properties, excellent charge carrier mobility, and robust stability. A critical parameter governing the performance of these materials in applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and biosensors is the band gap (Eg), which dictates the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
This guide provides a comprehensive comparison of the band gap and related electronic properties of several novel thienothiophene-based materials against established organic semiconductors. Detailed experimental protocols for determining these properties are also presented to facilitate reproducible research and development.
Performance Comparison: Thienothiophene Derivatives vs. Alternatives
The electronic characteristics of thienothiophene-based materials can be finely tuned through chemical modification, such as the introduction of electron-donating or electron-withdrawing groups and the formation of copolymers. The following table summarizes the key electronic properties of selected novel thienothiophene-based materials and compares them with commonly used organic semiconductors.
| Material | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Application Note |
| Thienothiophene-Based Materials | |||||
| BTTR (A-π-D-π-A Small Molecule) | -5.32 | - | - | - | A promising donor material for solution-processed organic solar cells.[1] |
| PIDTBDI (Copolymer) | -5.30 | -3.61 | 1.69 | 1.57 | Exhibits good thermal stability and suitable energy levels for photovoltaic applications.[2] |
| PIDTTBDI (Copolymer) | -5.28 | -3.59 | 1.69 | 1.57 | Demonstrates how minor structural changes can significantly impact electronic properties.[2] |
| PK (Thienothiophene-thiophene copolymer) | - | - | - | Low | Designed for low band gap applications in polymer solar cells.[3][4] |
| PE (Thienothiophene-thiophene copolymer) | - | - | - | Low | Another low band gap copolymer for organic solar cells.[3][4] |
| PTBTz-2 (Thiazole-Thienothiophene Copolymer) | Low | - | - | - | Achieved a high power conversion efficiency of 9.72% in organic solar cells.[5] |
| PTBTz-5 (Thiazole-Thienothiophene Copolymer) | - | - | - | - | Isomer of PTBTz-2, showing the importance of molecular orientation.[5] |
| Alternative Organic Semiconductors | |||||
| P3HT (Poly(3-hexylthiophene)) | -5.0 | -3.0 | 2.0 | 1.9 - 2.1 | A widely used donor polymer in organic electronics, often blended with PCBM.[6][7][8] |
| PTB7 (Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]) | -5.15 | -3.35 | 1.80 | 1.80 | A high-performance donor polymer for organic solar cells. |
| PCBM ([9][9]-Phenyl-C61-butyric acid methyl ester) | -6.1 | -4.3 | 1.8 | 2.2 | A common electron acceptor material used in organic solar cells.[7] |
Experimental Protocols
Accurate and consistent measurement of the band gap is crucial for assessing the potential of novel materials. The following are detailed protocols for the two primary experimental techniques used for this purpose.
Optical Band Gap Determination via UV-Visible Spectroscopy
This method determines the energy required for the onset of light absorption, which corresponds to the optical band gap.
Protocol:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of the thienothiophene-based material in a suitable organic solvent (e.g., chloroform, chlorobenzene, or THF) to achieve an absorbance in the range of 0.5 - 1.0 at the absorption maximum.
-
Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or other appropriate methods. Ensure the film is uniform and free of aggregates.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum of the pure solvent or the bare substrate.
-
Measure the absorption spectrum of the sample over a relevant wavelength range (typically 200-1100 nm).
-
-
Data Analysis (Tauc Plot Method):
-
Convert the measured absorbance (A) to the absorption coefficient (α). For thin films, this requires knowing the film thickness.
-
Convert the wavelength (λ) to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).
-
Plot (αhν)^n versus hν, where 'n' depends on the nature of the electronic transition (n=2 for direct band gap semiconductors, which is a common assumption for many conjugated polymers, and n=1/2 for indirect band gap semiconductors).
-
Extrapolate the linear portion of the plot to the x-axis (where (αhν)^n = 0). The intercept on the x-axis gives the optical band gap (Eg).[10]
-
Electrochemical Band Gap Determination via Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material by measuring its oxidation and reduction potentials.
Protocol:
-
Sample Preparation:
-
Dissolve the thienothiophene-based material in an appropriate organic solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile or dichloromethane).
-
For solid-state measurements, a thin film of the material can be coated onto the working electrode.
-
-
Instrumentation and Measurement:
-
Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan over a potential range that covers the oxidation and reduction events of the material. A typical scan rate is 50-100 mV/s.
-
It is crucial to calibrate the reference electrode against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.[11]
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox^onset) and the onset reduction potential (E_red^onset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
E_HOMO (eV) = -[E_ox^onset - E_(1/2, Fc/Fc+) + 4.8]
-
E_LUMO (eV) = -[E_red^onset - E_(1/2, Fc/Fc+) + 4.8]
-
-
The electrochemical band gap is then calculated as: Eg = E_LUMO - E_HOMO.
-
Visualizing the Assessment Workflow
The process of assessing the band gap of a novel thienothiophene-based material involves a logical sequence of steps, from synthesis to characterization and data analysis. The following diagram illustrates this workflow.
This guide provides a foundational understanding for researchers and professionals engaged in the development and characterization of novel thienothiophene-based materials. By employing standardized experimental protocols and leveraging comparative data, the scientific community can accelerate the discovery and application of these promising organic semiconductors.
References
- 1. High-performance organic solar cells based on a small molecule with thieno[3,2-b]thiophene as π-bridge - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. Low band gap polymers for application in solar cells: synthesis and characterization of thienothiophene–thiophene copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Optimizing P3HT/PCBM-Based Organic Photodetector Performance: Insights from SCAPS 1D Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
comparison of electron mobility in different fused-ring non-fullerene acceptors
For Researchers, Scientists, and Drug Development Professionals
The rapid evolution of organic electronics, particularly in the realm of organic photovoltaics, has been significantly driven by the development of non-fullerene acceptors (NFAs). Among these, fused-ring non-fullerene acceptors have emerged as a highly promising class of materials due to their tunable electronic properties and impressive power conversion efficiencies. A critical parameter governing the performance of these materials is their electron mobility, which dictates the efficiency of charge transport within a device. This guide provides a comparative analysis of electron mobility in different families of fused-ring NFAs, supported by experimental data, to aid researchers in material selection and device optimization.
Data Presentation: Electron Mobility Comparison
The following tables summarize the electron mobility (μe) of prominent fused-ring non-fullerene acceptors, categorized by their core structure. The data has been primarily extracted from studies employing the space-charge limited current (SCLC) method, a common technique for characterizing charge transport in organic semiconductors.
Table 1: ITIC and its Derivatives
| Acceptor | Electron Mobility (μe) (cm²/Vs) | Measurement Method | Reference |
| ITIC | 1.0 x 10⁻³ - 6.0 x 10⁻⁴ | SCLC, FET | [1][2] |
| IT-4F | 2.9 x 10⁻⁴ | SCLC | [3] |
| ITIC-Th | ~10⁻⁴ | FET | [3] |
| m-ITIC | Higher than ITIC | SCLC | [4] |
Table 2: Y6 and its Derivatives
| Acceptor | Electron Mobility (μe) (cm²/Vs) | Measurement Method | Reference |
| Y6 | 1.0 x 10⁻⁴ - 1.0 x 10⁻⁵ | SCLC | [5] |
| Y6-NO₂ | 5.87 x 10⁻¹ | Theoretical | [6] |
| Y6-IN | 3.84 x 10⁻¹ | Theoretical | [6] |
| Y6-CAO | 3.76 x 10⁻¹ | Theoretical | [6] |
| L8-BO | Higher than Y6 | Theoretical | [7] |
| L8-HD | Higher than Y6 | Theoretical | [7] |
Table 3: Perylene Diimide (PDI) Based Acceptors
| Acceptor | Electron Mobility (μe) (cm²/Vs) | Measurement Method | Reference |
| PDI-Ph | 0.169 | SCLC | [8] |
| PDI-PhCN | 0.212 | SCLC | [8] |
| PDI-PhCN-2Br | 0.119 | SCLC | [8] |
| FTr-3PDI | Higher than Tr-3PDI | SCLC | [9] |
Table 4: Naphthalene Diimide (NDI) Based Acceptors
| Acceptor | Electron Mobility (μe) (cm²/Vs) | Measurement Method | Reference |
| NDI-s-Bu | 4.3 x 10⁻⁴ | SCLC | [10] |
| NDI-4-n-OHePh | 4.6 x 10⁻⁶ | SCLC | [10] |
| P(NDI2OD-T2) | 2.31 | FET | [11][12] |
Experimental Protocols
Accurate determination of electron mobility is crucial for a reliable comparison of different materials. The following are detailed methodologies for the key experiments cited in this guide.
Space-Charge Limited Current (SCLC) Method
The SCLC method is a widely used technique to determine the charge carrier mobility in organic semiconductors by analyzing the current-voltage (J-V) characteristics of a single-carrier device.
Device Fabrication (Electron-Only Device):
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15-20 minutes to improve the work function and remove organic residues.
-
Electron Transport Layer (ETL) Deposition: A thin layer of an electron transport material, such as zinc oxide (ZnO) or a self-assembled monolayer, is deposited onto the ITO substrate. This layer facilitates electron injection and blocks hole transport.
-
Active Layer Deposition: The fused-ring non-fullerene acceptor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and spin-coated onto the ETL. The thickness of the active layer is a critical parameter and is typically in the range of 80-200 nm. The film is often annealed at a specific temperature to optimize its morphology.
-
Cathode Deposition: A low work function metal, such as Calcium (Ca) followed by Aluminum (Al), or Barium (Ba) followed by Al, is thermally evaporated on top of the active layer through a shadow mask to define the device area. The cathode facilitates electron injection.
Measurement and Analysis:
-
The J-V characteristics of the fabricated electron-only device are measured in the dark using a source meter.
-
The data is plotted as J vs. V. In the SCLC regime, the current density (J) is proportional to the square of the voltage (V²).
-
The electron mobility (μe) is extracted by fitting the J-V curve to the Mott-Gurney law[13][14][15]:
J = (9/8) * ε₀ * εᵣ * μe * (V²/L³)
where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the organic semiconductor (typically assumed to be around 3-4).
-
μe is the electron mobility.
-
V is the applied voltage.
-
L is the thickness of the active layer.
-
Time-of-Flight (TOF) Method
The TOF method directly measures the transit time of photogenerated charge carriers across a thick film of the material under an applied electric field.
Sample Preparation:
-
A thick film (typically several micrometers) of the NFA is sandwiched between two electrodes, one of which is semi-transparent (e.g., ITO).
Measurement and Analysis:
-
A short pulse of light with a photon energy greater than the bandgap of the material is used to generate electron-hole pairs near the semi-transparent electrode.
-
Under an applied electric field, electrons drift towards the anode.
-
The transient photocurrent is measured as a function of time. A distinct drop in the photocurrent is observed when the charge carriers reach the collecting electrode.
-
The transit time (t) is determined from the photocurrent transient.
-
The drift mobility (μ) is calculated using the equation[16][17]:
μ = L / (t * E) = L² / (t * V)
where:
-
L is the film thickness.
-
t is the transit time.
-
E is the applied electric field (V/L).
-
V is the applied voltage.
-
Field-Effect Transistor (FET) Method
The FET method measures the mobility of charge carriers in a transistor configuration, where a gate electrode modulates the conductivity of the semiconductor channel.
Device Fabrication:
-
A standard bottom-gate, top-contact or top-gate, bottom-contact transistor architecture is fabricated on a Si/SiO₂ substrate.
-
The NFA is deposited as the active semiconductor layer.
-
Source and drain electrodes (e.g., gold) are deposited on top of the semiconductor layer.
Measurement and Analysis:
-
The transfer and output characteristics of the OFET are measured.
-
The electron mobility (μe) is typically extracted from the saturation regime of the transfer characteristics using the following equation[4][18][19][20][21]:
I_DS = (W / 2L) * Cᵢ * μe * (V_GS - V_th)²
where:
-
I_DS is the drain-source current.
-
W and L are the channel width and length, respectively.
-
Cᵢ is the capacitance per unit area of the gate dielectric.
-
V_GS is the gate-source voltage.
-
V_th is the threshold voltage.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the comparison of electron mobility in fused-ring non-fullerene acceptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. courses.physics.ucsd.edu [courses.physics.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Assessing alkyl side chain effects on electron transport properties of Y6-derived non-fullerene acceptors - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 8. Highly thermal-stable perylene-bisimide small molecules as efficient electron-transport materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Electron Acceptors With a Truxene Core and Perylene Diimide Branches for Organic Solar Cells: The Effect of Ring-Fusion [frontiersin.org]
- 10. Electron Transport in Naphthalene Diimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Importance of Electron Transport Ability in Naphthalene Diimide-Based Polymer Acceptors for High-Performance, Additive-Free, All-Polymer Solar Cells - Chemistry of Materials - Figshare [acs.figshare.com]
- 13. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 14. juser.fz-juelich.de [juser.fz-juelich.de]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic Acid: A Guide for Laboratory Professionals
For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid. All procedures must be conducted in accordance with institutional guidelines and local regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personal safety and environmental compliance. This compound, while not classified as acutely hazardous, presents risks of skin, eye, and respiratory irritation.[1] Therefore, proper waste management is a critical component of the laboratory workflow.
Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to be aware of the hazards associated with this compound. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
To mitigate these risks, the following Personal Protective Equipment (PPE) must be worn at all times when handling the chemical for disposal:
| PPE Item | Specification |
| Eye Protection | Goggles (European standard - EN 166) or equivalent |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing |
| Respiratory Protection | Not required under normal use with adequate ventilation |
Data sourced from Thermo Fisher Scientific Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound from a laboratory setting. This procedure is designed for solid waste.
Experimental Protocol: Solid Waste Disposal
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container. The original container is ideal if it is in good condition.[2]
-
Do not mix with other chemical wastes unless compatibility has been verified by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first portion of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 175202-55-8
-
The date the waste was first added.
-
The name and contact information of the generating researcher or lab.
-
A clear indication of the hazards (e.g., "Irritant").
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.[1] Keep the container tightly closed.[1]
-
-
Disposal Request:
-
Once the waste container is full, or if the chemical is no longer needed, submit a hazardous waste pickup request to your institution's EHS or equivalent department.
-
Do not attempt to transport the hazardous waste outside of the laboratory. Trained EHS personnel will collect the waste for final disposal at an approved waste disposal plant.[1]
-
-
Empty Container Disposal:
-
A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
Once triple-rinsed, deface all chemical labels on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.
-
Important Considerations:
-
DO NOT dispose of this compound down the drain.[1]
-
DO NOT dispose of this chemical in the regular trash.
-
In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust. Ensure adequate ventilation.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for solid this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
